4-(Phenylthio)aniline
Description
Properties
IUPAC Name |
4-phenylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQVSGOOKNNDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150424 | |
| Record name | Aniline, p-(phenylthio)- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-14-4 | |
| Record name | 4-(Phenylthio)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(phenylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(phenylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, p-(phenylthio)- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 4-(phenylthio) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-(Phenylthio)aniline
An in-depth technical guide to the physical properties of 4-(Phenylthio)aniline, designed for researchers, scientists, and professionals in drug development.
Foreword
As a Senior Application Scientist, my experience has consistently shown that a comprehensive understanding of a molecule's physical properties is the bedrock of successful research and development, particularly in the pharmaceutical sciences. It is not merely about cataloging numbers; it is about understanding the why behind those numbers and leveraging that knowledge to predict behavior, optimize processes, and ensure safety and efficacy. This guide on this compound is structured to provide not just the data, but the scientific context and practical methodologies that underpin our understanding of this versatile molecule. The aniline scaffold is a cornerstone in medicinal chemistry, and its derivatives, such as this compound, offer a rich landscape for the development of novel therapeutics.[1] This document is crafted to empower researchers with the foundational knowledge required to harness the full potential of this compound.
Molecular and Chemical Identity
This compound, also known as 4-phenylsulfanylaniline, is an aromatic amine and a thioether. Its structure, featuring a phenylthio group at the para position of an aniline ring, is fundamental to its chemical reactivity and physical characteristics.
-
IUPAC Name: 4-phenylsulfanylaniline[2]
-
Synonyms: 4-(Phenylsulfanyl)aniline, 4-Aminodiphenyl sulfide, p-(Phenylthio)aniline[2]
-
CAS Number: 1135-14-4[2]
-
Molecular Formula: C₁₂H₁₁NS[2]
-
Molecular Weight: 201.29 g/mol [2]
The presence of the electron-donating amino group and the sulfur linkage influences the electron density distribution across the aromatic systems, which in turn dictates the molecule's intermolecular interactions and bulk physical properties.
Core Physical Properties
A precise understanding of the physical properties of this compound is critical for its application in synthesis, formulation, and biological assays. The following table summarizes its key physical attributes. It is important to note that while some properties are well-documented, others, such as the boiling point, have limited available experimental data, and values should be used with an understanding of their source.
| Property | Value | Source/Notes |
| Melting Point | Not explicitly found for the 4-isomer. The 2-(phenylthio)aniline isomer has a melting point of 43 °C.[3] | The melting point is a critical indicator of purity. The value for the 2-isomer suggests that this compound is likely a solid at room temperature. |
| Boiling Point | ~379.2 °C at 760 mmHg (Predicted) | This value is from supplier data and should be considered an estimate until experimentally verified. High boiling points are characteristic of aromatic compounds of this molecular weight. |
| Solubility | Insoluble in water. Soluble in many organic solvents. | Based on its chemical structure (large nonpolar aromatic rings), it is expected to have low aqueous solubility but good solubility in solvents like DMSO, chloroform, and acetone. |
| XLogP3 | 2.9 | This computed value indicates a moderate level of lipophilicity, which is a key parameter in drug design for predicting membrane permeability.[2] |
| Hydrogen Bond Donors | 1 (from the amine group) | The presence of a hydrogen bond donor influences its interaction with biological targets and its solubility in protic solvents.[2] |
| Hydrogen Bond Acceptors | 2 (from the nitrogen and sulfur atoms) | The nitrogen and sulfur atoms can act as hydrogen bond acceptors, contributing to its solvation and binding properties. |
Spectroscopic Profile
The spectroscopic fingerprint of this compound is essential for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons. The protons on the aniline ring will be influenced by the electron-donating amino group, while the protons on the phenylthio ring will show a different chemical shift environment. The NH₂ protons will typically appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure. A literature reference for the ¹³C NMR spectrum of this compound in a CCl₄/CDCl₃ solvent mixture has been reported by H. Takeuchi, S. Hirayama, and M. Mitani in the Journal of the Chemical Society, Perkin Transactions 1 in 1988.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
N-H Stretching: Around 3400-3300 cm⁻¹, characteristic of the primary amine.
-
C-H Aromatic Stretching: Just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretching: In the region of 1600-1450 cm⁻¹.
-
C-N Stretching: Typically observed in the 1340-1250 cm⁻¹ region.
-
C-S Stretching: This vibration is often weak and can be difficult to assign definitively, appearing in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): For this compound, the molecular ion peak is expected at an m/z of approximately 201.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for aromatic amines and thioethers may include cleavage of the C-S bond or fragmentation of the aromatic rings. PubChem indicates the availability of a GC-MS spectrum for this compound.[2]
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
Causality: The melting point is the temperature at which a solid's crystal lattice breaks down. For a pure substance, this transition occurs over a very narrow temperature range. This protocol uses a digital melting point apparatus for precise temperature control and observation.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder. The open end of a glass capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated digital melting point apparatus.
-
Heating and Observation: The sample is heated at a rapid rate to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.
-
Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.
Caption: Systematic workflow for solubility assessment.
Spectroscopic Sample Preparation and Analysis
Causality: High-resolution NMR spectra require a homogeneous solution of the analyte in a deuterated solvent to avoid overwhelming solvent signals.
Methodology:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer and Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Analysis: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.
Causality: For solid samples, dispersing the analyte in an IR-transparent matrix like potassium bromide (KBr) allows for analysis by transmission IR spectroscopy.
Methodology:
-
Sample Preparation: Approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr are ground together to a fine, homogeneous powder using an agate mortar and pestle.
-
Pellet Formation: A portion of the mixture is placed into a pellet press die. A vacuum is applied to remove air, and the mixture is pressed under high pressure (several tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the IR spectrum is recorded.
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of proper safety protocols. This compound is classified as harmful if swallowed. [2]General safe handling practices for aromatic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials and light. [5]Keep containers tightly sealed. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive overview of the physical properties of this compound, grounded in both theoretical principles and practical experimental methodologies. While there are some gaps in the publicly available experimental data for this specific molecule, the provided protocols and analysis of related compounds offer a robust framework for its characterization. A thorough understanding and experimental validation of these properties are indispensable for any researcher or drug development professional working with this promising chemical entity.
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4-(Phenylthio)aniline CAS number 1135-14-4
An In-Depth Technical Guide to 4-(Phenylthio)aniline (CAS 1135-14-4)
Authored for Researchers, Scientists, and Drug Development Professionals
This compound, with CAS Registry Number 1135-14-4, is a diaryl sulfide that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its structure, featuring a nucleophilic aniline moiety and a versatile phenylthio group, offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, key applications, and essential safety and handling procedures. The narrative emphasizes the mechanistic rationale behind synthetic choices, offering field-proven insights for its practical application in a research and development setting.
Core Physicochemical Properties
This compound, also known as 4-phenylsulfanylaniline, is an organic compound whose utility is defined by its bifunctional nature.[1][2] The primary amine provides a site for amidation, alkylation, and participation in cross-coupling reactions, while the sulfide linkage can be oxidized to sulfoxides and sulfones, further expanding its synthetic potential. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1135-14-4 | [1] |
| Molecular Formula | C₁₂H₁₁NS | [1] |
| Molecular Weight | 201.29 g/mol | [1][3] |
| IUPAC Name | 4-phenylsulfanylaniline | [1] |
| Flash Point | 183.1 °C | [4] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [3] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
Note: Analytical data for this compound is not always collected by suppliers, and the buyer assumes responsibility for confirming identity and purity.
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of this compound fundamentally involves the formation of a carbon-sulfur (C-S) bond between two aromatic rings. The two most prevalent and robust strategies for achieving this are modern variations of the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction. The choice between these methods often depends on substrate scope, required reaction conditions, and catalyst cost.
Copper-Catalyzed Synthesis: The Ullmann Condensation
The Ullmann condensation is a classical method for forming aryl-heteroatom bonds using a copper catalyst.[5] It is particularly effective for creating aryl thioethers.[5] While traditional Ullmann reactions required harsh conditions with stoichiometric copper, modern protocols utilize soluble copper catalysts, often enhanced by ligands, allowing for milder conditions.[5][6]
Causality of Experimental Design:
-
Catalyst: Copper(I) salts (e.g., CuI) are typically used. The Cu(I) species is believed to react with the thiolate to form a copper(I) thiolate intermediate, which then engages with the aryl halide.[5]
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is essential to deprotonate the thiophenol, generating the nucleophilic thiolate anion required for the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are traditionally used to achieve the necessary high temperatures (often >150 °C).[5] This is because the aryl halide, particularly if not activated by electron-withdrawing groups, is often unreactive at lower temperatures.
Caption: Generalized workflow for Ullmann C-S coupling synthesis.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination
A conceptually different approach involves forming the C-N bond last. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds.[7] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and milder conditions compared to older methods.[7][8]
Causality of Experimental Design:
-
Catalyst System: The reaction requires a palladium(0) precursor and a specialized ligand. The ligand, typically a bulky, electron-rich phosphine (e.g., BINAP, XPhos), is critical.[8][9] It stabilizes the Pd(0) species, facilitates the oxidative addition of the aryl halide to the metal center, and promotes the final reductive elimination step that forms the C-N bond.[9][10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[9][10] The base's role is to deprotonate the amine, forming an amide that can more readily displace the halide from the palladium complex.[9]
-
Solvent: Anhydrous, aprotic solvents such as toluene, THF, or dioxane are commonly used to ensure the stability of the catalytic intermediates and prevent unwanted side reactions.[10]
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Applications in Research and Drug Development
The this compound scaffold is a valuable motif in medicinal chemistry. The aniline group is a common feature in many approved drugs, though it can sometimes introduce metabolic liabilities or toxicity concerns.[11] The presence of the phenylthio group allows chemists to modulate the electronic and steric properties of the molecule, potentially improving its pharmacokinetic profile.
-
Scaffold for Bioactive Molecules: While direct applications of this compound itself are limited, its derivatives are of significant interest. For example, the related structure, 2-nitro-5-(phenylthio)aniline, is a key intermediate in the synthesis of anthelmintic (anti-parasitic worm) drugs like Fenbendazole.[12][13] This highlights the utility of the phenylthio-aniline core in constructing complex, biologically active heterocyclic systems.
-
Versatile Chemical Intermediate: The amino group can be readily diazotized and converted into a wide range of other functional groups. The sulfide can be oxidized to a sulfoxide or sulfone, which can act as hydrogen bond acceptors and alter the compound's solubility and electronic properties.
-
Bioisosteric Replacement: In drug design, replacing a simple aniline with a more complex bioisostere like a bicyclo[1.1.1]pentylamine is an emerging strategy to improve drug-like properties.[14] Similarly, the phenylthio substituent provides a vector for modifying a core aniline structure to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of this compound. Below are the expected spectroscopic signatures.
-
¹³C NMR: The spectrum should display signals corresponding to the 12 carbon atoms. Due to symmetry in the para-substituted aniline ring, fewer than 12 signals may be observed. The carbon attached to the nitrogen (C-NH₂) will appear upfield relative to the other aromatic carbons, while the carbon attached to the sulfur (C-S) will be downfield.[15][16]
-
¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (approx. 6.6-7.5 ppm). The protons on the aniline ring will typically be shifted upfield compared to those on the thiophenyl ring due to the electron-donating effect of the amino group. A broad singlet corresponding to the two -NH₂ protons will also be present.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include a characteristic doublet for the N-H stretch of the primary amine (around 3300-3500 cm⁻¹) and absorptions corresponding to aromatic C-H and C=C bonds.[17]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 201.06, corresponding to the exact mass of the molecule.[15]
Safety, Handling, and Storage
Working with this compound requires adherence to standard laboratory safety protocols. It is classified as harmful if swallowed and can cause skin and eye irritation.[1][18]
| Hazard Information | Precautionary Measures |
| GHS Pictogram: GHS07 (Exclamation Mark) | Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[1][19] |
| Signal Word: Warning | Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water).[19] |
| Hazard Statement: H302 (Harmful if swallowed) | Storage: Store in a well-ventilated place. Keep container tightly closed.[3][20] |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[19][21]
-
Avoid all personal contact, including inhalation of dust or vapors.[20]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]
Storage:
-
Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3][19]
-
Keep away from incompatible materials such as strong oxidizing agents.[18]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[19][21]
Conclusion
This compound is a synthetically valuable and versatile molecule. Its preparation via robust cross-coupling methodologies like the Ullmann and Buchwald-Hartwig reactions is well-established, providing reliable access for further chemical exploration. For researchers in drug discovery and materials science, it serves as an important scaffold that combines the reactivity of an aniline with the modulating properties of a phenylthio group, enabling the synthesis of diverse and complex target molecules. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.
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- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
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- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- AIST. (n.d.). Spectral Database of Organic Compounds (SDBS).
- Frontiers. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines.
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Introduction: The Strategic Importance of the Diaryl Thioether Scaffold
An In-Depth Technical Guide to the Synthesis and Discovery of 4-(Phenylthio)aniline
This compound, also known by its IUPAC name 4-(phenylsulfanyl)aniline, is a diaryl thioether that represents a pivotal structural motif in modern chemistry.[1] As a bifunctional molecule featuring a nucleophilic aniline moiety and a flexible thioether linkage, it serves as a versatile building block in both medicinal chemistry and materials science. The unique spatial and electronic properties conferred by the sulfur bridge allow for the creation of complex, three-dimensional structures with tailored pharmacological and photophysical characteristics.
The aniline substructure has been a cornerstone of chemical innovation since the 19th century, famously giving rise to the synthetic dye industry.[2][3][4] However, in contemporary drug development, the aniline core is often a double-edged sword; while it provides a valuable synthetic handle and can form key interactions with biological targets, it is also susceptible to metabolic oxidation in the liver, which can lead to toxicity.[5][6] This metabolic instability drives the search for aniline derivatives and bioisosteres that retain functional utility while improving safety profiles. This compound and its analogs are central to this effort, offering a scaffold that can be modified to fine-tune pharmacological properties and mitigate unwanted metabolic pathways.[6]
This guide provides a comprehensive overview of this compound, from its fundamental properties and historical context to the core synthetic strategies employed for its preparation. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights required for successful synthesis and application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is foundational to its application in research and development. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1135-14-4 | [1] |
| Molecular Formula | C₁₂H₁₁NS | [1] |
| Molecular Weight | 201.29 g/mol | [1] |
| IUPAC Name | 4-(phenylsulfanyl)aniline | [1] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Appearance | Not specified (typically a solid) | |
| Melting Point | Not specified |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Peaks / Shifts | Reference |
| ¹³C NMR | Chemical shifts available on SpectraBase | [1][7] |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) at m/z 201 | [1] |
| Infrared (IR) Spectroscopy | Data available on SpectraBase | [1] |
Historical Context: From Aniline Dyes to Modern Scaffolds
The story of this compound is intrinsically linked to the broader history of its parent compound, aniline. In 1856, an 18-year-old chemist named William Henry Perkin was attempting to synthesize quinine from a derivative of coal tar—aniline.[2][3] His experiment failed to produce quinine but instead yielded a black precipitate that, when extracted, produced a brilliant purple dye he named "mauveine."[2] This accidental discovery launched the synthetic dye industry and established aniline as one of the most important platform chemicals in organic chemistry.[3][4]
Following Perkin's discovery, chemists began exploring the vast synthetic landscape of aniline derivatives. The introduction of heteroatoms and new functional groups became a primary objective. The synthesis of diaryl thioethers, such as this compound, emerged from this exploratory era, driven by the need for novel structures with unique properties for dyes, and later, for vulcanized rubber and early pharmaceuticals.
Core Synthetic Strategies: A Mechanistic Approach
The synthesis of this compound can be achieved through several robust and well-established methodologies. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. The most prevalent methods involve the formation of either the key Carbon-Sulfur (C–S) bond or the Carbon-Nitrogen (C–N) bond.
Method 1: Ullmann Condensation for C–S Bond Formation
The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction ideal for forming C–S bonds.[8][9] This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.
Expertise & Causality: The traditional Ullmann reaction requires harsh conditions, often using stoichiometric amounts of copper at high temperatures (>200 °C) in polar aprotic solvents like DMF or NMP.[8] The high temperature is necessary to drive the oxidative addition of the aryl halide to the copper catalyst. The base (e.g., potassium carbonate or a hydroxide) is crucial for deprotonating the thiophenol to generate the more nucleophilic thiophenolate anion, which is the active species that couples with the aryl halide. Modern variations have introduced ligands (such as diamines or phenanthrolines) that stabilize the copper catalyst, allowing for milder reaction conditions and lower catalyst loadings.[8][10]
Experimental Protocol: Ullmann Synthesis of this compound
-
Reagent Preparation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-iodoaniline (1.0 eq), thiophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for Ullmann Condensation.
Method 2: Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[11][12] It offers a highly versatile and functional-group-tolerant alternative to older methods like the Goldberg reaction.[11] This reaction can be adapted to form C–S bonds as well, showcasing its flexibility.[11]
Expertise & Causality: The success of the Buchwald-Hartwig reaction hinges on the catalytic cycle involving a Pd(0) species.[13] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The choice of phosphine ligand is critical; sterically hindered and electron-rich ligands (e.g., XPhos, RuPhos) accelerate the reductive elimination step—the final, product-forming step—and prevent undesirable side reactions like beta-hydride elimination.[13][14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle, facilitating its coordination to the palladium center. The reaction is typically run under strictly inert conditions as the Pd(0) catalyst and some ligands are oxygen-sensitive.
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add 4-bromothiophenol (1.0 eq) and the aniline source (e.g., benzophenone imine as an ammonia equivalent, 1.2 eq) to the tube.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 4-18 hours, stirring vigorously. Monitor for completion by GC-MS or LC-MS.
-
Work-up and Deprotection: Cool the reaction to room temperature. If using an ammonia equivalent like benzophenone imine, the resulting imine must be hydrolyzed. Add aqueous HCl and stir for 1-2 hours. Neutralize with a base (e.g., NaOH) and extract with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to afford the final product.
Caption: Workflow for Buchwald-Hartwig Amination.
Method 3: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction
This two-step strategy leverages the principles of Nucleophilic Aromatic Substitution (SNAr).[15][16] SNAr is highly effective when the aromatic ring is "activated" by a strong electron-withdrawing group (EWG), such as a nitro group (–NO₂), positioned ortho or para to a good leaving group (e.g., a halogen).[16][17]
Expertise & Causality: The EWG is essential as it stabilizes the negative charge of the intermediate Meisenheimer complex formed when the nucleophile attacks the aromatic ring.[16] This stabilization lowers the activation energy of the rate-determining nucleophilic addition step.[18] In this synthesis, 1-chloro-4-nitrobenzene is an excellent substrate. It reacts with a thiophenolate nucleophile to form 4-nitrophenyl phenyl sulfide. The subsequent step is a standard reduction of the nitro group to an amine. A variety of reducing agents can be employed, such as tin(II) chloride (SnCl₂) in acidic media, catalytic hydrogenation (H₂/Pd-C), or iron powder in acetic acid.[19] The choice of reductant depends on functional group compatibility and desired reaction conditions.
Experimental Protocol: SNAr and Reduction Synthesis
Step A: Synthesis of 4-Nitrophenyl Phenyl Sulfide via SNAr
-
Nucleophile Generation: In a round-bottom flask, dissolve thiophenol (1.05 eq) in a polar aprotic solvent like DMF or DMSO. Add a base such as potassium carbonate (1.5 eq) and stir for 30 minutes to generate the potassium thiophenolate salt.
-
SNAr Reaction: Add 1-chloro-4-nitrobenzene (1.0 eq) to the solution. Heat the mixture to 80-100 °C and stir for 2-4 hours.
-
Isolation: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with water, and dry to obtain crude 4-nitrophenyl phenyl sulfide.
Step B: Reduction to this compound
-
Reaction Setup: Suspend the crude 4-nitrophenyl phenyl sulfide (1.0 eq) in ethanol or acetic acid.
-
Reduction: Add iron powder (3-5 eq) and a small amount of ammonium chloride solution (if in ethanol) or heat the acetic acid mixture. Stir vigorously at reflux for 2-6 hours.
-
Work-up: Cool the reaction, filter through Celite to remove the iron salts, and neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined extracts, concentrate, and purify via column chromatography.
Caption: Two-step SNAr and Reduction Workflow.
Applications in Drug Discovery and Beyond
The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its prevalence in compounds exhibiting anti-inflammatory and analgesic properties.[20][21] Research has shown that derivatives of this core can act as inhibitors of prostaglandin synthesis, a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[20]
The structural versatility of the diaryl thioether motif allows medicinal chemists to systematically modify the molecule to optimize its Structure-Activity Relationship (SAR). Substituents can be readily introduced on either aromatic ring to enhance potency, improve selectivity, or tailor pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).
Beyond inflammation, the related 2-nitro-5-(phenylthio)aniline is a critical intermediate in the synthesis of potent anthelmintic drugs used to treat parasitic worm infections, highlighting the broader pharmaceutical importance of this chemical class.[22][23] The presence of both aniline and thioether functionalities also suggests potential applications in materials science, for example, as precursors to specialized polymers or as components in the synthesis of azo dyes.[22]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound stands as a testament to the enduring legacy of aniline chemistry. From its conceptual roots in the 19th-century dye industry to its modern application as a sophisticated building block, this molecule bridges the historical and contemporary worlds of organic synthesis. The development of powerful synthetic methods, from the classic Ullmann condensation to the palladium-catalyzed Buchwald-Hartwig amination, has made this and related scaffolds readily accessible. For researchers in drug discovery, this compound offers a validated and highly adaptable platform for developing novel therapeutics, particularly in the realm of anti-inflammatory agents. Its continued exploration is certain to yield further innovations in both medicine and materials science.
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Spectroscopic Characterization of 4-(Phenylthio)aniline: A Technical Guide for Researchers
In the landscape of drug discovery and materials science, the precise structural elucidation of molecular compounds is paramount. 4-(Phenylthio)aniline, a versatile intermediate, demands rigorous characterization to ensure purity, confirm identity, and understand its electronic properties for further application. This guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, offering not just data, but the underlying scientific rationale for experimental choices and interpretation.
Introduction to this compound and its Spectroscopic Profile
This compound (C₁₂H₁₁NS) possesses a unique molecular architecture, integrating an aniline moiety with a phenylthio group. This combination of an electron-donating amino group and a sulfur-linked phenyl ring results in a distinctive spectroscopic fingerprint. Understanding this fingerprint through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is critical for researchers. The workflow for a comprehensive characterization is a multi-step process involving careful sample preparation, data acquisition, and detailed interpretation.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide invaluable, complementary information about the molecular environment of each atom.
Experimental Protocol: NMR Spectroscopy
A robust NMR analysis begins with meticulous sample preparation to ensure high-resolution spectra.
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.[1] Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the aromatic protons.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum should be acquired. Key parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio and a spectral width covering at least 0-10 ppm.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to identify all unique carbon environments. Due to the lower natural abundance of ¹³C, a greater number of scans is required.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region and a broad signal for the amine protons. The electron-donating nature of the amino group and the influence of the sulfur atom dictate the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl group protons | Protons of the unsubstituted phenyl ring attached to sulfur. |
| ~ 7.15 | Doublet | 2H | H-2', H-6' | Protons ortho to the sulfur bridge on the aniline ring. |
| ~ 6.70 | Doublet | 2H | H-3', H-5' | Protons meta to the sulfur bridge, ortho to the amino group. |
| ~ 3.80 | Broad Singlet | 2H | -NH₂ | Amine protons; chemical shift can vary with concentration and solvent. |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.
The protons on the aniline ring (H-3' and H-5') are expected to be shifted upfield due to the electron-donating effect of the amino group. The amine protons typically appear as a broad singlet, and their signal may disappear upon D₂O exchange, a useful technique for confirming their assignment.[2]
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a map of the carbon skeleton. The symmetry of the p-substituted aniline ring simplifies the spectrum. A reference to the ¹³C NMR spectrum of this compound can be found in the literature, aiding in the assignment of carbon signals.[3]
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148 | C-4' | Carbon attached to the nitrogen (ipso-carbon), deshielded by the nitrogen atom. |
| ~ 136 | C-1 | Ipso-carbon of the phenyl ring attached to sulfur. |
| ~ 132 | C-2, C-6 | Carbons ortho to the sulfur on the phenyl ring. |
| ~ 130 | C-2', C-6' | Carbons ortho to the sulfur on the aniline ring. |
| ~ 129 | C-4 | Carbon para to the sulfur on the phenyl ring. |
| ~ 127 | C-3, C-5 | Carbons meta to the sulfur on the phenyl ring. |
| ~ 125 | C-1' | Carbon attached to the sulfur on the aniline ring. |
| ~ 116 | C-3', C-5' | Carbons meta to the sulfur and ortho to the amino group, shielded by the amino group. |
The chemical shifts of the carbon atoms in the aniline ring are significantly influenced by the amino group, with C-3' and C-5' being notably shielded (shifted upfield).[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
For a solid sample like this compound, several sample preparation methods can be employed.
-
KBr Pellet Method:
-
Thin Solid Film Method:
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[6]
-
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C-S and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
| ~ 1100 | C-S stretch | Thioether |
| 850 - 800 | C-H out-of-plane bend | p-disubstituted aromatic |
The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine. The band around 830 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the aniline ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to the structure.
Experimental Protocol: Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms or HP-5ms). A typical temperature program would start at a lower temperature and ramp up to a higher temperature to ensure good separation.[7][8]
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound will show a molecular ion peak (M⁺˙) corresponding to its molecular weight (201.29 g/mol ).[5] The fragmentation pattern is dictated by the stability of the resulting fragments.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity |
| 201 | [C₁₂H₁₁NS]⁺˙ (Molecular Ion) |
| 109 | [C₆H₅S]⁺ |
| 92 | [C₆H₄N]⁺˙ |
| 77 | [C₆H₅]⁺ |
The fragmentation is likely to involve cleavage of the C-S bonds, leading to the formation of characteristic phenylsulfide and aniline-related fragments.
Caption: Plausible fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and essential piece of the structural puzzle. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is not merely academic but a critical component of quality control, reaction monitoring, and the rational design of new chemical entities.
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4-(Phenylthio)aniline molecular weight and formula
An In-Depth Technical Guide to 4-(Phenylthio)aniline: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physicochemical properties, explore a representative synthetic pathway, detail its applications, and outline robust analytical methodologies for its characterization.
Core Molecular and Physicochemical Properties
This compound, also known as 4-(phenylsulfanyl)aniline, is an organosulfur compound featuring an aniline moiety substituted with a phenylthio group at the para-position. This structure imparts a unique combination of reactivity and electronic properties, making it a valuable intermediate in chemical synthesis.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analysis.
Structural Representation
The spatial arrangement of atoms dictates the molecule's chemical behavior, including its reactivity and intermolecular interactions.
Caption: 2D Chemical Structure of this compound (C₁₂H₁₁NS).
Key Physicochemical Data
A summary of essential properties is presented below, providing a snapshot for experimental design.
| Property | Value | Source(s) |
| CAS Number | 1135-14-4 | [1][3] |
| IUPAC Name | 4-(phenylsulfanyl)aniline | [1] |
| Synonyms | 4-phenylsulfanylaniline, p-(Phenylthio)aniline | [1][2] |
| XLogP3 | 2.9 | [1] |
| Storage Temp. | 2-8°C, Keep in dark place, sealed in dry | [3] |
Synthesis of this compound: A Methodological Approach
The synthesis of diaryl thioethers like this compound can be achieved through several methods, most commonly via cross-coupling reactions. A representative and robust approach is the palladium-catalyzed C-S cross-coupling reaction between an aryl halide and a thiol. This method is favored for its high efficiency and functional group tolerance.
Reaction Principle: Buchwald-Hartwig C-S Coupling
The causality behind this choice of methodology lies in the catalytic cycle of the palladium complex. The palladium(0) catalyst undergoes oxidative addition into the aryl halide bond (e.g., 4-iodoaniline). The resulting palladium(II) complex then coordinates with the thiolate anion (thiophenoxide). Reductive elimination from this complex yields the final product, this compound, and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.
Caption: Workflow for Palladium-Catalyzed Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All procedures should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Vessel Preparation: A dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is purged with an inert gas.
-
Reagent Addition: To the flask, add 4-iodoaniline (1.0 eq), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand like Xantphos (2-4 mol%).
-
Solvent and Base: Add anhydrous toluene as the solvent, followed by thiophenol (1.1 eq) and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq). The base is crucial for deprotonating the thiophenol to form the reactive thiolate.
-
Reaction: The mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is separated.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
Aniline and its derivatives are foundational scaffolds in medicinal chemistry.[4] The presence of the flexible thioether linkage and the reactive amino group in this compound makes it a valuable building block for creating more complex molecules with potential biological activity.
-
Scaffold for Bioactive Molecules: The primary amino group can be readily acylated, alkylated, or converted into other functional groups, serving as a handle for molecular elaboration. The phenylthio group can influence the molecule's lipophilicity and metabolic stability.
-
Precursor for Anthelmintics: While not the direct precursor, this compound is structurally related to key intermediates like 2-Nitro-5-(phenylthio)aniline, which is crucial for synthesizing potent anthelmintic drugs such as fenbendazole.[5][6] The core diphenyl sulfide structure is a recognized pharmacophore in this class of therapeutics.
-
Material Science: The structural features of this compound also suggest potential applications in the synthesis of dyes and advanced materials.[5]
The pharmaceutical industry often seeks alternatives to simple anilines, which can sometimes lead to toxic metabolites upon breakdown in the liver.[7] More complex aniline derivatives like this compound offer a modified metabolic profile that can be advantageous in drug design.
Analytical Characterization
Robust and validated analytical methods are non-negotiable for confirming the identity, purity, and quantity of a synthesized compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for assessing the purity of this compound.
-
Reverse-Phase HPLC (RP-HPLC): This is the method of choice for purity analysis. A C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a small amount of acid modifier like formic acid for improved peak shape.[8]
-
Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) is highly effective for analyzing aniline derivatives.[9] The NPD offers high selectivity for nitrogen-containing compounds, minimizing interference from the sample matrix.
Caption: General Analytical Workflow for Purity Assessment by LC-MS.
Spectroscopic Methods
Spectroscopic techniques provide definitive structural confirmation.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.[1] The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for unambiguous confirmation of the connectivity and structure of the this compound molecule.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C-S stretch of the thioether.[1]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Primary Hazards: It is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Handling: Use only under a chemical fume hood to avoid inhalation.[10] Avoid contact with skin, eyes, and clothing.[11] Keep away from heat and open flames.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][12]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[10][11][13]
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- Chemical Properties of Aniline, 4-nitro-3-phenylthio- (CAS 28819-80-9) - Cheméo. Cheméo. [Link]
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- MSDS of 2-Nitro-5-(phenylthio)aniline - Capot Chemical. Capot Chemical. [Link]
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A Technical Guide to the Solubility of 4-(Phenylthio)aniline in Organic Solvents for Pharmaceutical Research
Abstract
4-(Phenylthio)aniline is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its solubility profile in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and predicting the solubility of this compound. We will analyze its physicochemical properties, apply fundamental solubility principles, present a predictive solubility profile across different solvent classes, and provide a rigorous, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Physicochemical Profile of this compound
To understand the solubility of a compound, we must first analyze its molecular structure and inherent physicochemical properties. This compound (C₁₂H₁₁NS) possesses a unique combination of functional groups that govern its interactions with solvents.
The molecule consists of an aniline moiety, which provides a polar primary amine group (-NH₂), and a phenylthioether group, which links two aromatic rings. This structure results in a molecule with distinct polar and nonpolar regions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Significance for Solubility |
| Molecular Weight | 201.29 g/mol | PubChem[1] | Influences the energy required to disrupt the crystal lattice. |
| XLogP3 | 2.9 | PubChem[1] | Indicates moderate lipophilicity, suggesting a preference for non-aqueous environments over water. |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[1] | Can donate a hydrogen bond, enabling strong interactions with protic and polar aprotic solvents. |
| Hydrogen Bond Acceptors | 1 (from -NH₂) | PubChem[1] | The nitrogen atom can accept a hydrogen bond. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | PubChem[1] | A relatively low TPSA, consistent with its moderate lipophilicity. |
The causality behind its solubility behavior lies in the balance of these properties. The aniline group's ability to form hydrogen bonds is a primary driver for its solubility in polar solvents.[2] Conversely, the two phenyl rings and the sulfur atom contribute to its nonpolar character, allowing for van der Waals interactions with less polar or nonpolar solvents. The XLogP3 value of 2.9 quantitatively supports the prediction of good solubility in many organic solvents and limited solubility in water.
Theoretical Principles and Solubility Prediction
The foundational principle governing solubility is "like dissolves like."[3] This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For this compound, we can predict its solubility by assessing the compatibility of its functional groups with different solvent classes.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. We predict high solubility in these solvents. The primary interaction will be strong hydrogen bonding between the solvent's hydroxyl group and the compound's amine group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. We predict high to very high solubility . The strong dipole of the solvent will effectively solvate the polar regions of the molecule, and they can accept a hydrogen bond from the aniline's -NH₂ group.
-
Moderately Polar Solvents (e.g., Dichloromethane, Acetone): These solvents offer a balance. Dichloromethane can engage in dipole-dipole interactions, while acetone can accept hydrogen bonds. We predict good to moderate solubility in this class.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak London dispersion forces. While the phenyl rings of this compound are compatible with these solvents, the highly polar amine group is not. Therefore, we predict low to moderate solubility in toluene (due to pi-pi stacking interactions) and very low solubility in aliphatic solvents like hexane.
Table 2: Predicted Solubility Profile of this compound at 25°C (Illustrative Data)
| Solvent | Solvent Class | Predicted Solubility | Primary Intermolecular Forces |
| Methanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |
| Ethanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | H-Bond Accepting, Dipole-Dipole |
| Acetonitrile | Polar Aprotic | High | H-Bond Accepting, Dipole-Dipole |
| Acetone | Polar Aprotic | Good | H-Bond Accepting, Dipole-Dipole |
| Dichloromethane | Moderately Polar | Moderate | Dipole-Dipole |
| Toluene | Nonpolar (Aromatic) | Moderate to Low | London Dispersion, Pi-Pi Stacking |
| Hexane | Nonpolar (Aliphatic) | Very Low | London Dispersion |
Note: This table presents predicted relative solubilities based on chemical principles. For precise quantitative data, the experimental protocol in the following section must be employed.
Standardized Protocol for Experimental Solubility Determination
To ensure trustworthy and reproducible data, a rigorous experimental protocol is essential. The industry "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[4] This protocol is designed as a self-validating system, with built-in checks to ensure equilibrium has been reached.
Step-by-Step Methodology: Equilibrium Shake-Flask Method
-
Preparation of Supersaturated Stock:
-
Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a 4 mL glass vial. The key is to have undissolved solid present at the end of the experiment.
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the slurry for a minimum of 24 hours to ensure that the system reaches thermodynamic equilibrium.
-
Self-Validation Check: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The concentration should be constant across the later time points.[5] If the compound is stable, this confirms equilibrium; if not, the method may be unsuitable.[4]
-
-
Sample Separation:
-
After equilibration, allow the vial to stand undisturbed at the controlled temperature for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a glass syringe.
-
Immediately filter the sample through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove all particulate matter. The first few drops of filtrate should be discarded to saturate the filter membrane.
-
-
Quantification:
-
Prepare a precise dilution of the filtrate with a suitable mobile phase for analysis.
-
Determine the concentration of this compound in the diluted filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[5]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.
-
Experimental Workflow Diagram
Caption: Key intermolecular forces governing solubility.
Conclusion
The solubility of this compound is a nuanced property governed by the interplay of its polar aniline head and its larger, nonpolar thioether-diphenyl body. Its physicochemical profile, particularly its moderate lipophilicity and hydrogen bonding capability, predicts a favorable solubility in a wide range of polar protic and aprotic organic solvents, with diminishing solubility in nonpolar solvents. This guide provides the theoretical foundation to make informed solvent choices and, critically, a robust experimental protocol to generate the precise, reliable data needed for successful drug discovery and development workflows. Accurate experimental determination remains paramount, as theoretical predictions provide guidance but do not replace empirical data.
References
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- National Council of Educational Research and Training.Amines - NCERT.
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- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 7566, 4-(p-Nitrophenylthio)aniline.
- Belyaev, A. (2024).Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Glomme, A., et al. (2005).1236 SOLUBILITY MEASUREMENTS. ResearchGate.
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The Quintessential Guide to the Purity and Characterization of 4-(Phenylthio)aniline: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final active pharmaceutical ingredient (API) is one of rigorous control and meticulous analysis. The purity of each precursor is paramount, as any deviation can cascade through the synthetic pathway, potentially compromising the safety and efficacy of the final drug product.[1] 4-(Phenylthio)aniline, a key building block in the synthesis of various pharmaceutical agents, exemplifies the critical need for robust purification and characterization protocols. Its aromatic amine and thioether moieties, while bestowing valuable reactivity, also present unique challenges in controlling impurity profiles.[2]
This technical guide provides an in-depth exploration of the methodologies and scientific rationale behind ensuring the high purity of this compound. We will delve into the intricacies of its synthesis, the potential impurities that may arise, and the multifaceted analytical techniques required for its comprehensive characterization. This document is designed not as a rigid template, but as a dynamic framework to empower researchers and drug development professionals with the knowledge to establish self-validating systems of quality control.
The Synthetic Landscape: Understanding Impurity Genesis
A foundational understanding of the synthetic route to this compound is crucial for anticipating potential impurities. A common and efficient method for its preparation is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[3] In this reaction, an aryl halide (typically 4-chloroaniline or 4-iodoaniline) is coupled with thiophenol in the presence of a copper catalyst and a base.
While effective, the Ullmann condensation can give rise to a spectrum of process-related impurities, as outlined in the International Council for Harmonisation (ICH) Q3A guidelines.[4][5] These can include:
-
Unreacted Starting Materials: Residual 4-chloroaniline, 4-iodoaniline, or thiophenol.
-
Homocoupling By-products: Formation of biphenyl derivatives from the aryl halide or diphenyl disulfide from thiophenol.
-
Catalyst-Related Residues: Residual copper from the catalyst.
-
Solvent and Base Residues: Trace amounts of the reaction solvent (e.g., DMF, NMP) and the base (e.g., potassium carbonate, cesium carbonate).
The potential for these impurities necessitates a robust purification strategy to ensure the suitability of this compound for downstream applications in pharmaceutical synthesis.
Purification Strategies: Achieving High Purity
The purification of this compound from the crude reaction mixture is a critical step in ensuring its quality. The choice of purification method is dictated by the physical properties of the compound and the nature of the impurities.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[6] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
Protocol for Recrystallization of this compound:
-
Solvent Screening: The ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but exhibit high solubility at its boiling point. Common solvent systems to explore for aromatic amines and thioethers include ethanol, methanol, isopropanol, or a mixed solvent system such as ethanol/water or heptane/ethyl acetate.[7][8]
-
Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of the chosen cold solvent. Heat the mixture to the solvent's boiling point with stirring. Add small portions of hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove the last traces of solvent.
Column Chromatography: For High-Resolution Separation
For challenging separations where recrystallization is ineffective, column chromatography offers a higher degree of purification.[9] This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.
Protocol for Column Chromatography of this compound:
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase for the purification of moderately polar compounds like this compound. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The optimal solvent system is determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities, with a target Rf value for the product of approximately 0.3.[10]
-
Column Packing: A glass column is packed with a slurry of silica gel in the initial, least polar mobile phase. The packing must be uniform to ensure good separation.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column, and fractions are collected. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger adsorption to the silica gel.
-
Fraction Analysis and Product Isolation: Each collected fraction is analyzed by TLC to identify those containing the pure product. The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Caption: Purification workflows for this compound.
Characterization: A Multi-Technique Approach to Confirm Identity and Purity
Once purified, a comprehensive suite of analytical techniques is employed to confirm the identity and quantify the purity of this compound. This multi-pronged approach provides a self-validating system, where each technique offers complementary information.
Chromatographic Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity analysis in the pharmaceutical industry. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure their accuracy, precision, and reliability.[11][12]
Table 1: Quantitative Data Summary for Purity Analysis
| Parameter | HPLC | GC-MS |
| Purity Assay | > 99.5% (by area percent) | > 99.5% (by area percent) |
| Limit of Detection (LOD) | Typically in the range of 0.01-0.05% for known impurities | Typically in the range of 0.01-0.05% for known impurities |
| Limit of Quantitation (LOQ) | Typically in the range of 0.03-0.15% for known impurities | Typically in the range of 0.03-0.15% for known impurities |
| Linearity (r²) | > 0.999 for the main component and known impurities | > 0.999 for the main component and known impurities |
| Precision (RSD) | < 2% for the main component and < 5% for impurities | < 2% for the main component and < 5% for impurities |
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is typically suitable for this compound.
Exemplar HPLC Method Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method can be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds. For less volatile compounds like this compound, derivatization may sometimes be employed to improve its chromatographic properties, though direct injection is often feasible.[13][14]
Exemplar GC-MS Method Protocol:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
The mass spectrometer provides structural information on the separated components, aiding in the identification of unknown impurities.
Caption: Analytical workflow for purity assessment.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide invaluable information about the molecular structure of this compound, confirming its identity and providing further evidence of its purity.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons on both the aniline and phenylthio rings, as well as a broad signal for the amine (-NH₂) protons. The integration of these signals should be consistent with the number of protons in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule, providing a fingerprint of the carbon skeleton.[15]
Expected NMR Spectral Data (in CDCl₃):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.20-7.40 | Multiplet | Phenylthio aromatic protons (5H) |
| ¹H | ~7.10-7.20 | Doublet | Aniline aromatic protons ortho to -S- (2H) |
| ¹H | ~6.60-6.70 | Doublet | Aniline aromatic protons ortho to -NH₂ (2H) |
| ¹H | ~3.70 | Broad Singlet | -NH₂ protons (2H) |
| ¹³C | ~147 | Singlet | C-NH₂ |
| ¹³C | ~135 | Singlet | C-S (aniline ring) |
| ¹³C | ~132 | Singlet | Phenylthio aromatic C-H |
| ¹³C | ~130 | Singlet | Phenylthio aromatic C-H |
| ¹³C | ~129 | Singlet | Phenylthio aromatic C-H |
| ¹³C | ~127 | Singlet | C-S (phenylthio ring) |
| ¹³C | ~116 | Singlet | Aniline aromatic C-H |
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands.
Expected FTIR Peak Assignments:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1620-1580 | C=C stretching | Aromatic Ring |
| 1500-1400 | C=C stretching | Aromatic Ring |
| 1300-1200 | C-N stretching | Aromatic Amine |
| 750-700 | C-H out-of-plane bending | Monosubstituted Benzene |
| 850-800 | C-H out-of-plane bending | 1,4-Disubstituted Benzene |
The absence of significant peaks outside of these expected regions provides additional evidence of the compound's purity.
Conclusion: A Commitment to Quality
The purity and comprehensive characterization of this compound are not merely analytical exercises; they are fundamental to ensuring the quality, safety, and efficacy of the life-saving medicines in which it is a vital component. By integrating a thorough understanding of its synthesis and potential impurities with robust purification protocols and a multi-technique analytical approach, researchers and drug development professionals can establish a self-validating system of quality control. This commitment to scientific integrity and meticulous execution is the bedrock upon which the pharmaceutical industry builds its trust with patients worldwide.
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Unlocking the Potential of 4-(Phenylthio)aniline: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Scaffold of 4-(Phenylthio)aniline
This compound, a diaryl sulfide with the chemical formula C₁₂H₁₁NS, presents a compelling scaffold for innovation in both medicinal chemistry and materials science.[1] Its structure, featuring a flexible thioether linkage between two aromatic rings, one of which is functionalized with a reactive amine group, offers a unique combination of electronic properties and synthetic handles. This guide provides an in-depth exploration of this compound, from its synthesis to its established and potential applications, with the goal of inspiring novel research directions for scientists and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1135-14-4 | [1] |
| Molecular Formula | C₁₂H₁₁NS | [1] |
| Molecular Weight | 201.29 g/mol | [1] |
| Appearance | Not specified, but related compounds are solids. | [2] |
| Primary Hazards | Irritant | [1] |
Part 1: Synthesis of the this compound Core
The construction of the this compound scaffold can be approached through several modern synthetic methodologies. The choice of method often depends on the desired substitution patterns and the scale of the synthesis. Two of the most powerful and extensively studied methods for the formation of the crucial C-N bond in diarylamine structures are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][4][5]
Ullmann Condensation
The Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds, typically requiring a copper catalyst and high temperatures.[4] For the synthesis of this compound, this would involve the coupling of 4-haloaniline with thiophenol in the presence of a copper catalyst and a base.
Diagram 1: Ullmann Condensation for this compound Synthesis
Caption: Ullmann condensation workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation and with a broader substrate scope.[5] This reaction would typically involve the coupling of an aryl halide (e.g., 4-bromophenyl phenyl sulfide) with an amine source like ammonia or an ammonia equivalent.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization for specific substrates and scales.
-
Reaction Setup: In a nitrogen-filled glovebox, combine 4-bromophenyl phenyl sulfide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol) in a dry Schlenk tube.
-
Addition of Reagents: Add sodium tert-butoxide (1.4 mmol) and a stir bar. Seal the tube with a septum.
-
Solvent and Amine Source: Outside the glovebox, add dry toluene (5 mL) via syringe, followed by the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Established and Emerging Applications
The diaryl sulfide motif is a common feature in a variety of biologically active molecules, suggesting a rich potential for this compound in medicinal chemistry.[6][7]
Anticancer Activity
Several studies have highlighted the potential of diaryl and heteroaryl sulfides as selective anti-breast-cancer agents.[6][8] For example, certain diaryl sulfide analogues of combretastatin have shown activity against the MCF-7 breast cancer cell line.[8] The this compound scaffold can serve as a starting point for the design of novel anticancer agents.
Antimicrobial Properties
Derivatives of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline have been synthesized and evaluated for their antitubercular activity, demonstrating the potential of this class of compounds in combating infectious diseases.
Part 3: Future Research Directions and Protocols
The versatile nature of the this compound scaffold opens up numerous avenues for future research. This section outlines several promising areas with detailed experimental approaches.
Design of Novel Kinase Inhibitors
Rationale: Kinases are a well-established class of drug targets, particularly in oncology. The diaryl sulfide structure can mimic the hinge-binding motif of many known kinase inhibitors. By modifying the substitution patterns on both aromatic rings of this compound, it is possible to design and synthesize libraries of compounds for screening against various kinases.
Proposed Research Workflow:
Diagram 3: Kinase Inhibitor Development Workflow
Caption: Kinase inhibitor development workflow.
Experimental Protocol: In vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare stock solutions of the synthesized this compound derivatives in DMSO.
-
Assay Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations. Include a known inhibitor as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plate at room temperature for the specified time.
-
Detection: Measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the IC₅₀ values for each compound.
Exploration of Antioxidant Properties
Rationale: Sulfur-containing compounds are known to possess antioxidant properties.[9][10] The thioether linkage in this compound could potentially scavenge reactive oxygen species (ROS), making its derivatives interesting candidates for conditions associated with oxidative stress.
Proposed Research:
-
Synthesize a series of this compound derivatives with varying electronic properties on the aromatic rings.
-
Evaluate their antioxidant activity using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the cellular antioxidant activity (CAA) assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Assay: In a 96-well plate, add the test compounds at different concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity for each compound.
Development of Novel Organocatalysts
Rationale: Aniline derivatives have been successfully employed as organocatalysts in various asymmetric transformations.[11][12][13] The amine group of this compound can be readily derivatized to create chiral catalysts for reactions such as Friedel-Crafts alkylations or Michael additions.
Proposed Research:
-
Synthesize chiral derivatives of this compound, for example, by reacting the amine with a chiral auxiliary.
-
Screen these new catalysts in a model asymmetric reaction to determine their efficacy and enantioselectivity.
Application in Organic Electronics
Rationale: The electronic properties of aniline-based conjugated polymers can be tuned by introducing substituents.[14] The sulfur atom in this compound can influence the electronic structure of the molecule, potentially leading to interesting properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Proposed Research:
-
Synthesize polymers incorporating the this compound motif.
-
Characterize the optical and electronic properties of these materials, including their absorption and emission spectra, and their charge transport characteristics.
Conclusion
This compound is a molecule with significant untapped potential. Its versatile synthesis and rich chemical functionality make it an ideal starting point for the development of new therapeutics, catalysts, and materials. The research directions proposed in this guide are intended to serve as a springboard for further investigation, and it is with great anticipation that we await the innovative discoveries that will undoubtedly emerge from the exploration of this promising chemical scaffold.
References
- Wang, G.-J. et al. Organocatalytic Direct Asymmetric Indolization from Anilines by Enantioselective [3 + 2] Annulation. Org. Lett.23, 8434–8438 (2021). [Link][11]
- Wang, G.-J. et al.
- Wang, C.-L. et al. Direct Organocatalytic Asymmetric para C–H Aminoalkylation of Aniline Derivatives Affording Diarylmethylamines. Synlett34, (2023). [Link][13]
- Direct Organocatalytic Asymmetric para C−H Aminoalkylation of Aniline Derivatives Affording Diarylmethylamine.
- Asymmetric Synthesis of Triphenylmethanes via Organocatalytic Regio- and Enantioselective Friedel–Crafts Alkylation of Aniline Derivatives | Organic Letters.
- Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents | The Journal of Organic Chemistry.
- Biological molecules and drugs containing diaryl sulfide structures.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. SciSpace[Link]
- Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - Semantic Scholar. [Link]
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. NIH[Link]
- Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC. PubMed Central[Link]
- Ullmann condens
- Buchwald–Hartwig amin
- Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - NIH. [Link][8]
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- Antioxidant effects of sulfur-containing amino acids - PubMed. [Link][10]
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
- Sulfur-containing compounds in protecting against oxidant-medi
- In vitro antioxidant actions of sulfur-containing amino acids. [Link]
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- Buchwald-Hartwig Amin
- Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxid
- Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]
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4-(Phenylthio)aniline derivatives and analogues
An In-depth Technical Guide to 4-(Phenylthio)aniline Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique diaryl sulfide linkage provides a three-dimensional architecture that is conducive to interactions with a variety of biological targets. This guide offers a comprehensive overview of the synthesis, characterization, and burgeoning applications of this compound derivatives. We will delve into the mechanistic underpinnings of their biological activities, with a particular focus on their roles as kinase inhibitors and antibacterial agents. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on this versatile chemical core.
The this compound Core: A Privileged Scaffold
The this compound molecule, with its constituent aniline and phenylthio moieties, represents a cornerstone for the development of a diverse array of functional molecules.[1] The inherent chemical properties of this scaffold, including its lipophilicity and potential for hydrogen bonding, make it an attractive starting point for chemical modifications. The sulfur bridge introduces a degree of conformational flexibility, allowing derivatives to adapt to the steric and electronic requirements of various binding pockets in biological macromolecules.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of the this compound core is essential for the rational design of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C12H11NS | [1][2] |
| Molecular Weight | 201.29 g/mol | [1][2] |
| CAS Number | 1135-14-4 | [1] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
These properties highlight the compound's moderate lipophilicity and its capacity to engage in hydrogen bonding, both of which are critical determinants of pharmacokinetic and pharmacodynamic behavior.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several strategic routes. A common and versatile approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated aniline or nitrobenzene derivative and a thiophenol.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for accessing this compound derivatives, often starting from nitroaromatic precursors which are subsequently reduced to the desired aniline.
Caption: Generalized synthetic route to this compound derivatives.
Detailed Experimental Protocol: Synthesis of 2-Nitro-5-(phenylthio)aniline
This protocol describes a common method for the synthesis of a nitro-substituted precursor, which can then be reduced to the corresponding aniline.[3][4]
Materials:
-
2-amino-4-chloro-1-nitrobenzene
-
Thiophenol
-
Sodium hydride (57% dispersion in oil)
-
Dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Water (deionized)
-
Nitrogen gas supply
Procedure:
-
Under a nitrogen atmosphere, prepare a solution of sodium phenyl mercaptide by adding thiophenol (6.2 mL) to a suspension of sodium hydride (2.53 g) in DMF (20 mL).
-
To this solution, add 2-amino-4-chloro-1-nitrobenzene (5 g) followed by a DMF rinse (10 mL).
-
Stir the reaction mixture under nitrogen for 3 hours at 20-30°C.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water to precipitate the crude product.
-
Filter the crude product and wash thoroughly with water and then with hexane to remove nonpolar impurities.
-
Recrystallize the crude product from methanol to yield pure 2-amino-4-phenylthio-1-nitrobenzene.[3]
Applications in Drug Discovery
The this compound scaffold has emerged as a valuable pharmacophore in the development of new therapeutic agents, demonstrating efficacy in oncology and infectious diseases.
Kinase Inhibitors
Several derivatives of 4-anilino-quinolines and -quinazolines, which incorporate the broader anilino-phenyl structural motif, have been identified as potent inhibitors of protein kinases, such as Src kinase.[4][5][6] Src is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways that regulate cell proliferation, migration, and angiogenesis.[1] Its overexpression and hyperactivity are associated with tumor malignancy and poor prognosis.[1]
Hypothesized Mechanism of Action: While specific mechanistic studies on this compound derivatives as Src kinase inhibitors are emerging, the general mechanism for aniline-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain. The aniline moiety typically occupies the adenine-binding region, forming key hydrogen bonds with the hinge region of the kinase. The phenylthio portion can then extend into a hydrophobic pocket, contributing to the overall binding affinity and selectivity.
Caption: Inhibition of Src kinase signaling by a this compound derivative.
Antibacterial Agents
Diaryl sulfide derivatives have demonstrated promising antibacterial activity.[7][8] The mechanism of action for these compounds, particularly those related to natural products like diallyl sulfides from garlic, involves the disruption of bacterial cell membrane integrity.[7]
Mechanism of Antibacterial Action: Studies on diallyl sulfide have shown that it can cause dose- and time-dependent leakage of intracellular proteins from bacteria such as Bacillus cereus.[7] Scanning electron microscopy has revealed deformation of the cell membrane in bacteria treated with these compounds.[7] This membrane-altering activity is a compelling attribute, as the development of resistance to such a mechanism is considered less likely than for drugs that target specific enzymes. The presence of the sulfur atom and lipophilic aryl groups in this compound derivatives likely facilitates their partitioning into the bacterial cell membrane, leading to its disruption. The number of sulfur atoms in the linker and the nature of the substituents on the aromatic rings can significantly influence the antibacterial potency.
Caption: Proposed antibacterial mechanism of this compound derivatives.
Applications in Materials Science
The unique electronic and structural properties of this compound derivatives also make them interesting candidates for applications in materials science. The diaryl sulfide core can be incorporated into polymer backbones to modulate properties such as thermal stability, conductivity, and optical characteristics. While this area is less explored than their medicinal applications, the potential for developing novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is significant.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are typically performed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in distinct regions, with chemical shifts influenced by substituents. The amine protons will appear as a broad singlet. |
| ¹³C NMR | Characteristic signals for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the derivative. |
| Infrared (IR) Spectroscopy | N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹), and C-S stretching vibrations. |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S) of the synthesized compound. |
Future Perspectives
The this compound scaffold continues to be a fertile ground for chemical exploration. Future research directions will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aniline and phenylthio rings to optimize potency and selectivity for specific biological targets.
-
Elucidation of Mechanisms of Action: In-depth biological studies to further unravel the precise molecular mechanisms by which these compounds exert their therapeutic effects.
-
Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of promising this compound-based drug candidates.
-
Exploration of New Applications: Investigation of the potential of these derivatives in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, as well as their further development in materials science.
References
- Mechanism of antibacterial activity of diallyl sulfide against Bacillus cereus. (2024). PMC.
- Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni. (2021). MDPI.
- The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. (2013). PubMed.
- The Role of Diallyl Sulfides and Dipropyl Sulfides in the In Vitro Antimicrobial Activity of the Essential Oil of Garlic, Allium sativum L., and Leek, Allium porrum L. (2013). ResearchGate.
- Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. (2002). PubMed.
- Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. (2002). PubMed.
- 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. (2009). PubMed.
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PubMed.
- This compound. (n.d.). PubChem.
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Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of 4-(Phenylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylthio)aniline, a versatile intermediate in organic synthesis, plays a crucial role in the development of various pharmaceuticals and functional materials. Its unique structure, featuring a diphenyl sulfide linkage to an aniline moiety, makes it a valuable building block. However, as with any reactive chemical, a thorough understanding of its health and safety profile is paramount for its responsible handling in a research and development setting. This guide provides a comprehensive overview of the known hazards associated with this compound, outlines robust safety protocols, and details emergency procedures to ensure the well-being of laboratory personnel.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity if swallowed and its potential to cause skin, eye, and respiratory irritation.[1][2][3]
Globally Harmonized System (GHS) Classification [1]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Irritant | Warning |
| Skin Irritation | 2 | H315: Causes skin irritation | Irritant | Warning |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Irritant | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Irritant | Warning |
It is crucial to note that information may vary between suppliers and notifications depending on impurities, additives, and other factors.[1]
Prudent Handling and Storage Protocols
A systematic approach to handling and storage is essential to minimize exposure risks.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] An eyewash station and safety shower must be readily accessible.[2][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:[2][3][5]
-
Eye and Face Protection: Safety goggles with side-shields or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][5]
-
Skin Protection: A lab coat, full-body protection, and chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use.[2][3][5][6]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][4][6]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][7][8] Keep it away from incompatible materials such as strong oxidizing agents.[9][10]
Emergency Procedures: A Step-by-Step Guide
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin gently with plenty of soap and water for at least 15-30 minutes.[2][11] Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[11] Seek immediate medical attention.[11] |
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.[3][11] Do not let the chemical enter drains.[2][3][5]
-
Cleanup: Carefully collect the absorbed material into a suitable, closed container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly.[5]
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.[5]
Fire and Explosion Hazards
While not considered a significant fire risk, this compound is combustible.[7][9]
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[3][12]
-
Specific Hazards: Upon combustion, it may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[3][12]
-
Firefighter Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][3][7][9]
Toxicological and Ecological Information
Toxicological Data
Detailed toxicological studies on this compound are not widely available in the provided search results. The GHS classification of "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) is based on aggregated data.[1] For aniline and its derivatives, absorption through the skin can be a significant route of exposure.[13]
Ecological Information
Do not allow this compound to enter soil, surface water, or drains.[2][3] While specific data on its environmental fate and effects are limited, related aniline compounds can be toxic to aquatic life.[11]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2][12] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12]
Conclusion
This compound is a valuable chemical intermediate that can be handled safely with the appropriate precautions. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks and ensure a safe laboratory environment. A culture of safety, grounded in a thorough understanding of the hazards and the implementation of robust safety protocols, is the cornerstone of responsible scientific advancement.
References
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- PubChem. 4-(p-Nitrophenylthio)aniline | C12H10N2O2S | CID 7566.
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IUPAC name for 4-aminophenyl phenyl sulfide
An In-depth Technical Guide to 4-(Phenylthio)aniline
Abstract
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in synthetic organic chemistry and drug development. Known by its IUPAC name 4-phenylsulfanylaniline, this diaryl sulfide possesses a unique molecular architecture combining an aniline moiety with a phenylthio group, bestowing upon it versatile reactivity. This document details its chemical identity, physicochemical properties, and spectroscopic signature for unambiguous identification. We will explore established synthetic methodologies, providing both mechanistic insights and detailed experimental protocols. The guide emphasizes the compound's critical role as a precursor in the pharmaceutical industry, particularly in the synthesis of anthelmintic agents. Finally, essential safety, handling, and disposal protocols are outlined to ensure its responsible use in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of safe and reproducible science. This compound is recognized by several names and registry numbers across different databases.
-
IUPAC Name : 4-phenylsulfanylaniline[1]
-
Common Names : this compound, 4-Aminophenyl phenyl sulfide
Below is a visualization of its chemical structure.
Caption: 2D Structure of this compound (C₁₂H₁₁NS).
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for verifying the identity and purity of this compound. The following tables summarize its key physical properties and expected spectroscopic data.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 201.29 g/mol | [3] |
| Appearance | Powder | |
| Melting Point | 77-78 °C | |
| XLogP3 | 2.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 |
Table 2: Spectroscopic Data Summary
| Technique | Key Features and Expected Values | Source |
| ¹³C NMR | Spectra available in databases. Expected peaks include the thiocarbonyl carbon (~180-185 ppm), the quaternary carbon attached to nitrogen (~140 ppm), and aromatic carbons in the ~118-130 ppm range. | [2][4] |
| ¹H NMR | The proton spectrum will show distinct signals for the aromatic protons on both rings and the amine (-NH₂) protons. The exact chemical shifts are solvent-dependent. | [4] |
| Mass Spectrometry (GC-MS) | The mass spectrum confirms the molecular weight with a molecular ion peak [M]⁺ at m/z 201. | [4] |
| Infrared (IR) Spectroscopy | The spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-S stretching, and aromatic C-H and C=C vibrations. |
Synthesis and Mechanistic Considerations
The formation of the C-S bond in diaryl sulfides like this compound is typically achieved via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A common and reliable method involves the reaction of a haloaniline with thiophenol in the presence of a base.
Conceptual Synthesis Workflow
The overall process for synthesizing, purifying, and validating this compound follows a logical progression essential for obtaining a high-purity final product.
Caption: General experimental workflow for the synthesis and validation of this compound.
Experimental Protocol: Synthesis from 5-Chloro-2-nitroaniline (as a precursor model)
While direct synthesis from 4-haloaniline is common, many related structures are built from nitro-aromatic precursors which are later reduced. The synthesis of the related compound 2-nitro-5-(phenylthio)aniline provides a well-documented example of the C-S bond formation step.[5] The final product, this compound, would then be obtained via reduction of the nitro group.
Part A: C-S Bond Formation (Nucleophilic Aromatic Substitution)
-
Reactant Preparation : In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 5-chloro-2-nitroaniline (1 equivalent) in a suitable polar aprotic solvent such as isobutanol or dimethylformamide (DMF).[5]
-
Base and Nucleophile Addition : Add a base, such as potassium carbonate or an aqueous solution of sodium hydroxide, to the suspension.[5] The choice of a strong base is crucial as it deprotonates thiophenol to form the more nucleophilic thiophenolate anion.
-
Thiophenol Addition : Slowly add thiophenol (1-1.2 equivalents) to the mixture. The reaction is often heated (e.g., 60-90 °C) to facilitate the substitution of the chlorine atom.[5]
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction mixture. If using a water-miscible solvent like DMF, the product can be precipitated by adding water.[6] The crude solid is then collected by filtration, washed with water and a non-polar solvent like hexane to remove impurities, and dried.
Part B: Nitro Group Reduction
-
Reduction Setup : The intermediate, a nitrophenyl phenyl sulfide, is dissolved in a solvent like ethanol or water containing ammonium chloride.[7]
-
Reducing Agent : A reducing agent is added. Common choices include sodium sulfide, which is effective but generates sulfurous waste, or catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reductions like Ni-Al alloy in the presence of a proton source.[7] The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aniline derivatives.
-
Isolation : After the reduction is complete (monitored by TLC), the product is isolated. This may involve filtering off the catalyst, extracting the product into an organic solvent, washing, drying, and removing the solvent under reduced pressure to yield this compound.
Applications in Research and Drug Development
Aniline and its derivatives are cornerstone building blocks in the pharmaceutical industry, used in the synthesis of everything from antibiotics to analgesics.[8] this compound and its close relatives are particularly valuable as intermediates in the creation of anthelmintic drugs, which are used to treat parasitic worm infections.[9][10]
Precursor to Benzimidazole Anthelmintics
The primary and most significant application of (substituted) phenylthioanilines is in the synthesis of the benzimidazole class of anthelmintics, such as Fenbendazole and Albendazole.[7][9] The general synthetic pathway involves the following key transformations:
Caption: Synthetic pathway from a phenylthioaniline intermediate to benzimidazole anthelmintics.
-
Formation of the Diamine : A precursor like 2-nitro-4-(phenylthio)aniline is reduced to form the corresponding 1,2-phenylenediamine derivative. This step creates the two adjacent amino groups necessary for forming the imidazole ring.
-
Cyclization : The resulting diamine is then reacted with a reagent such as methyl N-cyanocarbamate to construct the 2-carbamate benzimidazole core, a key pharmacophore for this class of drugs.[7]
-
Sulfide Oxidation : The sulfide linkage in the final molecule can be optionally oxidized to a sulfoxide, often enhancing the drug's metabolic profile and efficacy. For example, Fenbendazole (a sulfide) is metabolized in vivo to Oxfendazole (a sulfoxide).
The presence of the phenylthio group is critical for the biological activity of these compounds.[9] This makes intermediates like this compound and its analogs indispensable for the efficient production of these vital medicines.[10]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. It is classified as harmful and an irritant.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement | Precautionary Codes |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Warning | H302 : Harmful if swallowed. H315 : Causes skin irritation.[11][12] H319 : Causes serious eye irritation.[11][12] H335 : May cause respiratory irritation.[11][12] | P261, P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P501 |
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Handling : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal : Dispose of waste in accordance with local, regional, and national regulations. Chemical waste must be handled as hazardous.
Conclusion
This compound is a compound of significant utility in modern organic synthesis. Its straightforward preparation, well-defined spectroscopic properties, and versatile reactivity make it a reliable building block. Its most prominent role is as a key intermediate in the manufacturing of benzimidazole-based anthelmintics, highlighting the direct impact of fundamental organic chemistry on veterinary and human medicine. For researchers in medicinal chemistry and process development, a thorough understanding of the synthesis, characterization, and safe handling of this compound is essential for innovation and discovery.
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Crystal Structure of 4-(Phenylthio)aniline and its Analogs: Elucidating Solid-State Architecture for Advanced Material Design
This guide provides a comprehensive technical exploration of the solid-state structure of this compound. Recognizing the absence of a published crystal structure for this specific molecule, we employ a scientifically rigorous approach by presenting a detailed analysis of the closely related and structurally significant analog, 4,4'-thiodianiline (bis(4-aminophenyl) sulfide). The crystallographic insights from this analog serve as a robust model to predict and understand the molecular conformation and intermolecular interactions that likely govern the crystal packing of this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who are focused on the rational design of crystalline materials.
Introduction: The Significance of Crystalline Architecture
This compound (C₁₂H₁₁NS) is a diaryl sulfide that integrates a flexible thioether linkage with an aniline moiety, making it a valuable scaffold in medicinal chemistry and materials science.[1][2][3] The three-dimensional arrangement of molecules in the solid state—the crystal structure—dictates fundamental physicochemical properties such as solubility, stability, bioavailability, and charge-transport characteristics. A thorough understanding of the crystal structure, therefore, is not merely an academic exercise but a critical prerequisite for the targeted design of novel pharmaceuticals and functional organic materials.
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties.[4] By examining the crystal structure of a close analog, 4,4'-thiodianiline, we can infer the key supramolecular synthons and packing motifs that are likely to be present in this compound crystals.
Experimental Workflow: From Synthesis to Structure Determination
The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the analysis of X-ray diffraction data.
Synthesis and Crystallization
While various suppliers provide this compound, for crystallographic studies, synthesis followed by careful purification is often necessary to obtain single crystals of sufficient quality.[5] A general synthesis might involve the reaction of a substituted aniline with a thiophenol derivative.[6][7]
Protocol for Crystallization (based on the analog 4,4'-thiodianiline):
-
Material Procurement: 4,4'-thiodianiline can be purchased from commercial suppliers with a reported purity of over 97%.[8]
-
Solvent Selection: A screening of solvents is performed to identify a system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature. For 4,4'-thiodianiline, hot aqueous solutions have proven effective.[8]
-
Dissolution: The compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to achieve saturation.
-
Slow Cooling: The saturated solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling process is crucial as it allows for the ordered growth of single crystals rather than rapid precipitation of polycrystalline powder.
-
Crystal Harvesting: Colorless, needle-like crystals suitable for X-ray analysis are carefully harvested from the solution.[8]
The rationale behind slow cooling is to maintain the system near equilibrium, allowing molecules to adopt the most thermodynamically stable packing arrangement, which is essential for forming a well-ordered single crystal.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Structural Analysis of the Archetype: 4,4'-Thiodianiline
The crystal structure of 4,4'-thiodianiline provides a powerful predictive model for this compound. The structure was redetermined using low-temperature (100 K) single-crystal X-ray diffraction data, which minimizes thermal vibrations and provides a more accurate depiction of the molecular geometry and interactions.[8]
Crystallographic Data
The key crystallographic parameters for 4,4'-thiodianiline are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₂N₂S | [8] |
| Formula Weight | 216.30 g/mol | [8] |
| Crystal System | Orthorhombic | [8] |
| Space Group | P2₁2₁2₁ | [8] |
| a (Å) | 5.7759 (3) | [8] |
| b (Å) | 7.6499 (4) | [8] |
| c (Å) | 23.5968 (13) | [8] |
| Volume (ų) | 1043.43 (9) | [8] |
| Z (molecules/unit cell) | 4 | [8] |
| Temperature (K) | 100 | [8] |
Molecular Geometry
Despite being an achiral molecule, 4,4'-thiodianiline crystallizes in the chiral Sohncke space group P2₁2₁2₁.[8] This indicates that the molecule adopts a chiral conformation in the solid state. The key structural features are:
-
Non-planarity: The molecule exhibits significant twisting around the C—S—C linkage. The dihedral angle between the two phenyl rings is 72.01 (7)°.[8] This non-planar, propeller-like conformation is common in diaryl ethers and sulfides, arising from the need to minimize steric hindrance.[9]
-
Asymmetry: The individual phenyl rings are twisted unequally with respect to the central C—S—C plane, with dihedral angles of 34.96 (8)° and 52.35 (10)°. This results in the molecule having C₁ symmetry in the crystal lattice.[8]
Based on this data, it is highly probable that this compound also adopts a non-planar conformation, with a significant dihedral angle between its two phenyl rings.
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An In-depth Technical Guide to the Thermochemical Properties of 4-(Phenylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 4-(Phenylthio)aniline, a molecule of significant interest in medicinal chemistry and materials science. Recognizing the current scarcity of direct experimental data for this specific compound, this document serves as both a repository of estimated values derived from structurally analogous compounds and a detailed methodological handbook for researchers equipped to perform these crucial measurements. By synthesizing data from close structural isomers and parent compounds, we present a predictive framework for the enthalpy of formation, sublimation, and heat capacity of this compound. Furthermore, this guide offers detailed, step-by-step protocols for the requisite experimental techniques, including combustion calorimetry, Knudsen effusion method, and differential scanning calorimetry, thereby empowering researchers to fill the existing knowledge gap. This work is intended to be a foundational resource, fostering a deeper understanding of the energetic landscape of this compound and facilitating its application in advanced research and development.
Introduction: The Significance of this compound and its Thermochemical Profile
This compound, with its unique molecular architecture combining a flexible thioether linkage and a reactive aniline moiety, represents a versatile scaffold in the design of novel therapeutic agents and functional materials. The aniline substructure is a well-established pharmacophore, present in a wide array of approved drugs, while the phenylthio group can modulate lipophilicity, metabolic stability, and target engagement.[1][2] Understanding the thermochemical properties of this molecule is paramount for its practical application.
The enthalpy of formation (ΔfH°) provides a fundamental measure of a molecule's stability.[3] In drug development, this value is crucial for assessing the energetic feasibility of synthetic routes and for understanding potential degradation pathways. The enthalpy of sublimation (ΔsubH°) , which is the energy required for a substance to transition directly from a solid to a gaseous state, is a key parameter in determining the volatility and shelf-life of a compound.[4] It is also intrinsically linked to the compound's crystal lattice energy, which influences solubility and bioavailability. The heat capacity (Cp) , or the amount of heat required to raise the temperature of a substance, is essential for process safety, enabling the prediction of thermal runaway risks in large-scale synthesis and purification.[5]
Despite its importance, a thorough review of the scientific literature reveals a notable absence of experimentally determined thermochemical data for this compound. This guide aims to address this gap by providing a robust framework for estimating these properties and by detailing the experimental methodologies required for their precise determination.
Estimated Thermochemical Properties of this compound
In the absence of direct experimental data for this compound, we can derive reliable estimates by examining its structural isomer, 2-aminophenyl phenyl sulfide, and its parent compound, diphenyl sulfide. A comprehensive thermochemical study on these compounds provides a strong basis for our estimations.[6]
| Property | Diphenyl Sulfide | 2-Aminophenyl Phenyl Sulfide (Isomer) | This compound (Estimated) |
| Enthalpy of Formation (gas, 298.15 K) | 203.4 ± 3.3 kJ/mol | 124.9 ± 4.0 kJ/mol | ~120-130 kJ/mol |
| Enthalpy of Vaporization/Sublimation (298.15 K) | 66.9 ± 0.5 kJ/mol (Vaporization) | 94.7 ± 1.0 kJ/mol (Sublimation) | ~90-100 kJ/mol (Sublimation) |
| Heat Capacity (liquid/solid, 298.15 K) | 240.2 ± 2.4 J/(mol·K) (Liquid) | 225.8 ± 2.3 J/(mol·K) (Solid) | ~220-230 J/(mol·K) (Solid) |
Rationale for Estimations:
-
Enthalpy of Formation: The position of the amino group on the phenyl ring (ortho vs. para) is expected to have a minor, though not insignificant, effect on the overall molecular stability. The para-isomer, this compound, may exhibit slightly different intramolecular interactions compared to the ortho-isomer. However, the overall value is anticipated to be in a similar range.
-
Enthalpy of Sublimation: Intermolecular forces in the solid state will be influenced by the position of the amino group. The para-substitution in this compound might allow for more efficient crystal packing and stronger intermolecular hydrogen bonding compared to the ortho-isomer, potentially leading to a slightly higher enthalpy of sublimation.
-
Heat Capacity: The solid-state heat capacity is primarily dependent on the vibrational modes of the molecule and the crystal lattice. As the molecular formula and constituent atoms are identical between the isomers, their solid-state heat capacities are expected to be very similar.
Computational Thermochemistry: A Theoretical Approach
In parallel with estimations from analogous compounds, computational chemistry offers a powerful tool for predicting thermochemical properties. Ab initio methods, such as the G3 and G4 theories, and density functional theory (DFT) with appropriate functionals (e.g., B3LYP), can provide reasonably accurate predictions of gas-phase enthalpies of formation.[7][8]
A typical computational workflow for determining the enthalpy of formation of this compound would involve:
Caption: A generalized workflow for the computational determination of the enthalpy of formation.
It is crucial to benchmark the chosen computational method against experimentally determined values for structurally related compounds to ascertain its accuracy for the target molecule.
Experimental Determination of Thermochemical Properties: Detailed Protocols
To move beyond estimations and computational predictions, experimental measurements are indispensable. The following sections provide detailed, step-by-step protocols for determining the key thermochemical properties of this compound.
Determination of Enthalpy of Formation by Combustion Calorimetry
Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds. The protocol outlined below is for a rotating bomb calorimeter, which is particularly suited for compounds containing sulfur.[6]
Experimental Workflow:
Caption: A schematic of the experimental workflow for combustion calorimetry.
Step-by-Step Protocol:
-
Sample Preparation:
-
A precisely weighed sample of this compound (approximately 0.5 g) is pelletized.
-
A known mass of benzoic acid is used as a combustion aid and as a primary standard for calibration.
-
The pellet is placed in a quartz crucible.
-
-
Bomb Assembly:
-
The crucible is placed in the bomb head.
-
A platinum ignition wire is positioned to be in contact with the pellet.
-
A small amount of distilled water (e.g., 1 mL) is added to the bottom of the bomb to ensure that the combustion products (sulfuric and nitric acids) are formed in aqueous solution.
-
The bomb is sealed and purged with oxygen before being pressurized to approximately 3.0 MPa with high-purity oxygen.
-
-
Calorimetric Measurement:
-
The sealed bomb is submerged in a known volume of water in the calorimeter's isothermal jacket.
-
The system is allowed to reach thermal equilibrium.
-
The sample is ignited by passing a current through the ignition wire.
-
The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) as a function of time until a stable final temperature is reached.
-
-
Analysis of Combustion Products:
-
After the measurement, the bomb is depressurized, and the gaseous products are analyzed for any unreacted carbon monoxide (though this is typically negligible with complete combustion).
-
The liquid phase in the bomb is collected and analyzed for the concentrations of sulfuric acid and nitric acid (formed from the sulfur and nitrogen in the sample, respectively).
-
-
Data Analysis and Calculation:
-
The corrected temperature rise is determined from the time-temperature curve.
-
The energy equivalent of the calorimeter is determined through calibration experiments with benzoic acid.
-
The gross heat of combustion is calculated.
-
Washburn corrections are applied to correct the energy of combustion to standard state conditions.
-
The standard enthalpy of combustion is then used, in conjunction with the known standard enthalpies of formation of CO2(g), H2O(l), and the formed acids, to calculate the standard enthalpy of formation of this compound using Hess's Law.
-
Determination of Enthalpy of Sublimation by the Knudsen Effusion Method
The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[9][10]
Experimental Workflow:
Caption: A flowchart illustrating the Knudsen effusion method.
Step-by-Step Protocol:
-
Apparatus Setup:
-
A Knudsen effusion cell, which is a small container with a precisely machined orifice of known area, is used.
-
The cell is placed within a high-vacuum thermogravimetric analyzer (TGA).
-
-
Sample Preparation and Loading:
-
A small amount of crystalline this compound is placed in the Knudsen cell.
-
The cell is sealed, ensuring that the only escape path for the vapor is through the orifice.
-
-
Measurement:
-
The TGA chamber is evacuated to a high vacuum (typically < 10-3 Pa).
-
The sample is heated to a series of constant temperatures (isothermal steps).
-
At each temperature, the rate of mass loss due to effusion of the vapor through the orifice is measured by the microbalance of the TGA.
-
-
Data Analysis and Calculation:
-
The vapor pressure (P) at each temperature (T) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the compound.
-
The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔsubH°/R
-
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is a rapid and accurate method for determining the heat capacity of solids and liquids as a function of temperature.[5][11]
Experimental Workflow:
Caption: The three-step process for determining heat capacity using DSC.
Step-by-Step Protocol:
-
Instrument Calibration:
-
The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium and zinc).
-
-
Measurement Procedure (Three-Step Method):
-
Step 1: Baseline Run: An empty sample pan and an empty reference pan are placed in the DSC. A temperature program is run (e.g., heating at a constant rate of 10 K/min) over the desired temperature range to obtain the baseline heat flow.
-
Step 2: Standard Run: A sapphire standard of known mass is placed in the sample pan, and the same temperature program is run to measure the heat flow required to heat the standard.
-
Step 3: Sample Run: The sapphire standard is replaced with a precisely weighed sample of this compound, and the temperature program is repeated to measure the heat flow to the sample.
-
-
Data Analysis and Calculation:
-
At any given temperature, the heat capacity of the sample (Cp,sample) is calculated using the following equation: Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * Cp,standard where DSC represents the measured heat flow signal, and m is the mass. The heat capacity of the sapphire standard (Cp,standard) is well-established.
-
Conclusion and Future Outlook
This technical guide has provided a comprehensive, albeit predictive, overview of the thermochemical properties of this compound. By leveraging data from its close structural relatives, we have established a reliable set of estimated values for its enthalpy of formation, enthalpy of sublimation, and heat capacity. More importantly, this document serves as a detailed roadmap for the experimental determination of these fundamental properties.
The protocols outlined for combustion calorimetry, the Knudsen effusion method, and differential scanning calorimetry are robust and well-established, offering a clear path for researchers to obtain high-quality experimental data. The generation of such data is not merely an academic exercise; it is a critical step in advancing the practical applications of this compound in drug development and materials science. Accurate thermochemical data will enable more precise modeling of its behavior, from synthetic process safety to its stability and bioavailability in final formulations. It is our hope that this guide will stimulate and facilitate further research into the thermochemical landscape of this promising molecule.
References
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- Diphenyl sulfide and 2-aminophenyl phenyl sulfide: An experimental thermochemical study | Request PDF
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- Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001 - UMSL
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- Arom
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An In-Depth Technical Guide to the Electronic Properties of 4-(Phenylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core electronic properties of 4-(Phenylthio)aniline, a molecule of significant interest in medicinal chemistry and materials science. By delving into its molecular orbital characteristics, electrochemical behavior, and optical properties, we aim to furnish researchers and drug development professionals with the foundational knowledge necessary to strategically leverage this compound in their respective fields. This document eschews rigid templates in favor of a narrative that logically unfolds the scientific story of this compound, grounded in established experimental protocols and computational analyses.
Introduction: The Structural and Electronic Landscape of this compound
This compound, also known as 4-aminodiphenyl sulfide, is an aromatic amine featuring a phenyl ring and an amino group, linked to a second phenyl ring via a sulfur atom (thioether linkage). This unique molecular architecture, which combines an electron-donating amino group with a polarizable thioether bridge, imparts a rich and tunable electronic character, making it a valuable building block in the synthesis of more complex functional molecules.[1]
The interplay between the electron-donating aniline moiety and the phenylthio group governs the distribution of electron density across the molecule, directly influencing its reactivity and intermolecular interactions. Understanding these electronic properties is paramount for predicting its behavior in various applications, from serving as a precursor for pharmacologically active compounds to its potential use in organic electronic materials.[2]
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NS | [3][4] |
| Molecular Weight | 201.29 g/mol | |
| CAS Number | 1135-14-4 | [4][5] |
| Appearance | Solid |
Frontier Molecular Orbitals: The Heart of Reactivity
The reactivity and electronic behavior of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical insights into a molecule's ability to donate or accept electrons, its chemical stability, and its optical properties.
Conceptual Framework
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor (nucleophilicity). Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's ability to act as an electron acceptor (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
Computational Analysis of this compound
-
Expected HOMO Distribution: In this compound, the HOMO is anticipated to be predominantly localized on the electron-rich aniline ring and the sulfur atom. The lone pair of electrons on the nitrogen atom of the amino group and the non-bonding electrons of the sulfur atom contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.
-
Expected LUMO Distribution: The LUMO is expected to be distributed across the aromatic rings, particularly the phenylthio moiety. This distribution indicates that the molecule can accept electron density into its π-antibonding orbitals.
The following diagram illustrates the logical workflow for performing such computational analyses.
Caption: Workflow for computational analysis of this compound.
Electrochemical Characterization: Probing Redox Behavior
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a molecule, providing experimental estimates of its HOMO and LUMO energy levels. By measuring the potential at which a compound is oxidized and reduced, we can gain valuable information about its electronic structure and stability.
Principles of Cyclic Voltammetry
In a CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. When the potential reaches a value sufficient to oxidize the analyte (remove an electron), an anodic peak is observed. Conversely, a cathodic peak is observed when the analyte is reduced (gains an electron).
The onset of the first oxidation potential (Eₒₓ) can be correlated to the ionization potential and, consequently, the HOMO energy level. Similarly, the onset of the first reduction potential (EᵣₑᏧ) can be related to the electron affinity and the LUMO energy level.
Experimental Protocol for Cyclic Voltammetry
A standardized protocol for determining the electrochemical properties of a compound like this compound is outlined below.
Materials and Equipment:
-
Potentiostat with a three-electrode cell setup (working, reference, and counter electrodes)
-
Glassy carbon working electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Platinum wire counter electrode
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile)
-
This compound sample
-
Ferrocene (as an internal standard for potential referencing)
Procedure:
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Cyclic Voltammogram Acquisition:
-
Set the potential window to scan a range where the oxidation of the compound is expected (e.g., from 0 V to +1.5 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
-
Internal Standard Calibration: Add a small amount of ferrocene to the solution and record a new cyclic voltammogram. The well-defined and reversible redox couple of ferrocene/ferrocenium (Fc/Fc⁺) is used to reference the measured potentials to a standard scale.
-
Data Analysis:
-
Determine the onset oxidation potential (Eₒₓ) of this compound from the voltammogram.
-
Calculate the HOMO energy level using the following empirical formula: EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium couple.
-
The following diagram illustrates the experimental workflow for cyclic voltammetry.
Caption: Step-by-step workflow for cyclic voltammetry experiments.
Optical Properties and the HOMO-LUMO Gap
UV-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of light in the UV-Vis range corresponds to the excitation of an electron from a lower energy occupied orbital to a higher energy unoccupied orbital, typically from the HOMO to the LUMO.
Principles of UV-Vis Spectroscopy
When a molecule absorbs light, the energy of the photon promotes an electron to a higher energy state. The wavelength of maximum absorption (λmax) is related to the energy of this electronic transition. The onset of the absorption spectrum can be used to determine the optical band gap (Egopt), which provides an estimate of the HOMO-LUMO gap.
Experimental Protocol for UV-Vis Spectroscopy
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol)
-
This compound sample
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically between 0.1 and 1.0).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record its absorption spectrum over the appropriate wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption onset wavelength (λonset) from the long-wavelength edge of the absorption band.
-
Calculate the optical band gap (Egopt) using the following equation: Egopt (eV) = 1240 / λonset (nm)
-
Correlating Electrochemical and Optical Data
By combining the data from cyclic voltammetry and UV-Vis spectroscopy, we can obtain a comprehensive picture of the frontier molecular orbital energies.
-
EHOMO is determined from the oxidation potential in CV.
-
Egopt is determined from the absorption onset in UV-Vis spectroscopy.
-
ELUMO can then be estimated using the relationship: ELUMO = EHOMO + Egopt
This integrated approach provides a self-validating system, where the electrochemical and optical data corroborate each other to provide a reliable estimation of the molecule's electronic properties.
Applications in Drug Development and Materials Science
The electronic properties of this compound are directly relevant to its application in various scientific domains.
-
Medicinal Chemistry: The nucleophilic character of the aniline nitrogen and the overall electron distribution influence how this compound and its derivatives interact with biological targets. Understanding its electronic properties can aid in the design of new drug candidates with improved binding affinities and metabolic stability. For instance, aniline derivatives are known to be precursors for various pharmaceuticals, but can also lead to toxic metabolites.[6] A thorough understanding of the electronic structure can help in predicting and mitigating such adverse effects.
-
Organic Electronics: The tunable electronic properties of this compound make it an interesting building block for organic semiconductors. By modifying the substituents on the aromatic rings, the HOMO and LUMO levels can be fine-tuned to optimize charge injection and transport properties in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[2]
The relationship between electronic properties and potential applications is summarized in the following diagram.
Caption: The influence of electronic properties on applications.
Conclusion
This technical guide has provided a detailed framework for understanding and characterizing the electronic properties of this compound. By integrating computational modeling with experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy, researchers can gain a deep understanding of its molecular orbital landscape, redox behavior, and optical characteristics. This knowledge is fundamental for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The self-validating nature of the described experimental protocols ensures the generation of reliable and trustworthy data, forming a solid foundation for further research and development.
References
- PubChem. This compound.
- PubChem. 4-(p-Nitrophenylthio)aniline.
- The Royal Society of Chemistry.
- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- PubChem. 4-(Methylthio)aniline.
- National Center for Biotechnology Information. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
- Frontiers.
- Journal for Electrochemistry and Plating Technology. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. [Link]
- ACS Publications.
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- National Center for Biotechnology Information. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. [Link]
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- ResearchGate. Cyclic voltammograms of (a) aniline (1.0 Â 10 2 3 M) and (b) 4BAN (1.0... [Link]
- ResearchGate. DFT-simulated MO energy levels (LUMO and HOMO). (a)... [Link]
- ResearchGate. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
- Physical Chemistry Research. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. [Link]
- ResearchGate. Some biologically active diaryl thioethers. [Link]
- National Center for Biotechnology Information. Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent. [Link]
- ResearchGate. DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. [Link]
- ResearchGate. (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. [Link]
Sources
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- 2. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]
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- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(Phenylthio)aniline: A Detailed Protocol for Researchers
Introduction
4-(Phenylthio)aniline, also known as 4-aminophenyl phenyl sulfide, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its structure, featuring a diaryl sulfide linkage, is a key pharmacophore in various biologically active molecules. This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable experimental protocol and the underlying chemical principles. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.
Synthetic Strategies: An Overview
The formation of the C–S bond in diaryl sulfides like this compound can be achieved through several synthetic routes. The most prominent methods are transition-metal-catalyzed cross-coupling reactions, which offer high yields and broad functional group tolerance.[1] Key among these are the Ullmann condensation and the Buchwald-Hartwig amination.[2][3]
-
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a thiol.[3] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[3] Modern variations utilize catalytic amounts of copper, often with ligands, to facilitate the reaction under milder conditions.[4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-N and C-S bonds.[2][5] It offers excellent functional group tolerance and generally proceeds under milder conditions than the classical Ullmann reaction.[2] The mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by reaction with the thiol and reductive elimination to yield the diaryl sulfide.[2]
This protocol will focus on a modified Ullmann-type, copper-catalyzed synthesis, a cost-effective and robust method for the preparation of this compound.
Reaction Mechanism and Rationale
The copper-catalyzed synthesis of this compound proceeds via a C-S cross-coupling reaction between an aniline derivative and a phenylthio source, or more commonly, between a halogenated aniline and thiophenol. The chosen protocol involves the reaction of 4-iodoaniline with thiophenol in the presence of a copper(I) iodide (CuI) catalyst and a base.
The proposed mechanism involves the following key steps:
-
Formation of a Copper(I) Thiolate: The base deprotonates thiophenol to form the thiophenolate anion, which then reacts with the Cu(I) catalyst to generate a copper(I) thiophenolate species.[6]
-
Oxidative Addition: The aryl halide (4-iodoaniline) undergoes oxidative addition to the copper(I) thiophenolate complex.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired this compound and regenerate the active copper(I) catalyst.[7]
The choice of a copper-based catalyst is predicated on its efficiency and lower cost compared to palladium.[8] Iodobenzene derivatives are often preferred as they are more reactive than their bromo- or chloro- counterparts in this type of coupling reaction.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 540-37-4 | ≥98% | Sigma-Aldrich |
| Thiophenol | C₆H₆S | 110.18 | 108-98-5 | ≥99% | Sigma-Aldrich |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | 99.99% | Sigma-Aldrich |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Standard laboratory glassware
Safety Precautions
-
This compound: Harmful if swallowed.[9]
-
4-Iodoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and is suspected of causing genetic defects and cancer.
-
Thiophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and is very toxic to aquatic life. Possesses a strong, unpleasant odor.
-
Copper(I) Iodide: Causes skin and serious eye irritation. May cause respiratory irritation.
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. [10][11]
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (2.19 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (0.19 g, 1.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF) (40 mL) via syringe.
-
Begin stirring the mixture.
-
-
Addition of Thiophenol:
-
Slowly add thiophenol (1.03 mL, 10.0 mmol) to the stirring suspension via syringe.
-
A color change may be observed upon addition.
-
-
Reaction:
-
Heat the reaction mixture to 120 °C under a continuous inert atmosphere.
-
Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[12]
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.[13]
-
Mass Spectrometry: To determine the molecular weight.[9]
-
Melting Point: To assess purity.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Overall reaction scheme for the synthesis of this compound.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C12H11NS | CID 96081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. d-nb.info [d-nb.info]
- 13. spectrabase.com [spectrabase.com]
Application Note & Protocols: High-Purity Isolation of 4-(Phenylthio)aniline
Abstract
This document provides a comprehensive guide to the purification of 4-(Phenylthio)aniline, a key intermediate in pharmaceutical and materials science research. Achieving high purity of this compound is critical for the reliability and reproducibility of downstream applications. We present detailed, field-proven protocols for purification by recrystallization and silica gel column chromatography. The causality behind experimental choices, such as solvent selection and optimization, is explained to empower researchers to adapt these methods to their specific needs. This guide is intended for researchers, chemists, and drug development professionals who require this compound with validated, high-purity specifications.
Introduction: The Imperative for Purity
This compound (CAS No. 1135-14-4) is a diaryl sulfide that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive aniline moiety and a phenylthio group, makes it a valuable precursor for synthesizing biologically active molecules and advanced materials. The presence of impurities, such as unreacted starting materials, isomers, or oxidation byproducts, can significantly hinder reaction yields, introduce artifacts in biological assays, or compromise the performance of final materials.
Therefore, robust and validated purification methods are not merely a procedural step but a fundamental requirement for ensuring data integrity and the success of research and development objectives. This guide moves beyond simple instructions to provide a deep understanding of the principles governing each purification technique, enabling scientists to achieve optimal results.
Compound Profile and Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation for designing an effective purification strategy. These properties dictate the choice of solvents, temperature, and chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁NS | PubChem[1] |
| Molecular Weight | 201.29 g/mol | PubChem[1] |
| Appearance | Off-white to light brown solid | Inferred from common suppliers |
| Melting Point | 91-94 °C | Supplier Data |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in hexane. | Inferred from structure & exp. |
| CAS Number | 1135-14-4 | PubChem[1] |
Expert Insight: The aniline group imparts moderate polarity and basicity, while the two phenyl rings contribute to its aromatic character and relatively high melting point. The thioether linkage is generally stable but can be susceptible to oxidation under harsh conditions. The key to purification is to exploit the solubility differences between this compound and its potential impurities.
Understanding Potential Impurities
The most probable impurities in a sample of this compound are derived from its synthesis. A common synthetic route involves the nucleophilic aromatic substitution reaction between an aniline derivative and a thiophenol salt, or a coupling reaction. Potential impurities include:
-
Unreacted Starting Materials: Aniline, thiophenol, or their halogenated precursors.
-
Oxidation Products: Sulfoxides or sulfones formed by oxidation of the thioether linkage.
-
Positional Isomers: If the starting materials allow for substitution at other positions.
-
Solvent Residues: Residual solvents from the synthesis and workup steps.
Identifying these potential contaminants is crucial for selecting a purification method that can effectively separate them from the desired product.
Purification Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[3] An ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature, while impurities remain either highly soluble or insoluble at all temperatures.
The Rationale for Solvent Selection
For this compound, a mixed-solvent system often provides the best results. A "solvent" in which the compound is soluble (e.g., ethanol, ethyl acetate) is paired with an "anti-solvent" in which it is poorly soluble (e.g., water, hexane). This allows for fine-tuned control over the crystallization process.
-
Ethanol/Water: Ethanol effectively dissolves this compound when hot. The slow addition of water as an anti-solvent reduces the overall solubility, inducing the formation of pure crystals upon cooling.
-
Ethyl Acetate/Hexane: This combination is excellent for removing more non-polar impurities. The compound dissolves in warm ethyl acetate, and the addition of hexane triggers precipitation.[4]
Workflow for Recrystallization
Caption: Recrystallization workflow for this compound.
Detailed Protocol for Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Stir and heat gently on a hot plate in a fume hood.
-
Induce Supersaturation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of supersaturation.
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Purification Method 2: Flash Column Chromatography
For complex mixtures or when impurities have similar solubility profiles to the product, flash column chromatography is the preferred method.[5] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).
Rationale for Phase Selection
-
Stationary Phase: Silica gel (SiO₂) is the standard choice. It is a polar, slightly acidic adsorbent. The polar aniline group of this compound will interact with the silica surface.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is ideal. By gradually increasing the proportion of ethyl acetate, compounds are eluted in order of increasing polarity. Less polar impurities will elute first, followed by the product, and finally, more polar impurities will be retained on the column. A solvent system of ethyl acetate/hexane is effective for compounds of similar polarity.[6]
Expert Insight: Before running a large-scale column, always optimize the eluent system using Thin-Layer Chromatography (TLC).[7] The ideal solvent system will give the product a Retention Factor (Rƒ) value of approximately 0.3-0.4, ensuring good separation from impurities. Adding a very small amount (0.1-0.5%) of triethylamine (Et₃N) to the eluent can prevent "tailing" of the amine on the acidic silica gel.
Workflow for Column Chromatography
Caption: Flash column chromatography workflow.
Detailed Protocol for Column Chromatography
-
TLC Optimization: Develop a TLC plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find the system that provides the best separation and an Rƒ of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use gentle pressure or tapping to ensure even packing without air bubbles.
-
Sample Preparation: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane. Add 2-3 g of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This "dry loading" method results in better separation.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed, creating a thin, uniform layer.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 to 80:20 Hexane:EtOAc) to elute the product.
-
Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the fractions containing only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
After purification, the purity of this compound must be verified.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting range.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure and identify the presence of any remaining impurities.
Safety and Handling
This compound and its related compounds should be handled with appropriate safety precautions.
-
Hazard Profile: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10][11]
References
- PubChem. (n.d.). 4-(p-Nitrophenylthio)aniline. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of Aniline, 4-nitro-3-phenylthio- (CAS 28819-80-9).
- Felapure. (n.d.). Re-crystallization experiments.
- SIELC Technologies. (n.d.). Separation of 4-[(4-Nitrophenyl)thio]aniline on Newcrom R1 HPLC column.
- Capot Chemical. (2010). MSDS of 2-Nitro-5-(phenylthio)aniline.
- Zijlstra, D. S., et al. (n.d.). Potential usefulness of 4-nitrophenylthio.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Royal Society of Chemistry. (n.d.). Supporting Information.
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- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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Application Notes and Protocols for the Analytical Characterization of 4-(Phenylthio)aniline
Introduction
4-(Phenylthio)aniline is a substituted aniline derivative with applications in organic synthesis, serving as a building block for pharmaceuticals and other specialty chemicals. Its unique structure, incorporating a phenylthio group, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. This guide provides a detailed overview of the essential analytical techniques for the structural elucidation, purity assessment, and quality control of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established analytical principles and are designed to ensure data integrity and regulatory compliance.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is critical for the development of robust analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NS | [1][2] |
| Molecular Weight | 201.29 g/mol | [1][3] |
| CAS Number | 1135-14-4 | [1][3] |
| Appearance | Varies (can be an oil or solid) | [4] |
| XLogP3 | 2.9 | [1] |
Strategic Approach to Analytical Characterization
The comprehensive characterization of this compound relies on a synergistic combination of spectroscopic and chromatographic techniques. This integrated approach ensures unambiguous identification, accurate quantification, and thorough purity profiling. The following workflow provides a logical sequence for the analytical characterization process.
Sources
The Versatile Role of 4-(Phenylthio)aniline in Advanced Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Monomer
In the landscape of polymer chemistry, the quest for novel monomers that impart unique and desirable properties to resulting polymers is perpetual. 4-(Phenylthio)aniline, a molecule featuring both a reactive amine group and a polarizable thioether linkage, has emerged as a promising building block for a new generation of high-performance polymers. The incorporation of the phenylthio moiety into a polymer backbone can significantly influence its optical, thermal, and electrical properties, opening doors to a wide array of advanced applications.
This technical guide provides a comprehensive overview of the applications of this compound in polymer chemistry. It is designed to serve as a valuable resource for researchers and scientists, offering not only a theoretical framework but also detailed experimental protocols to facilitate the synthesis and exploration of novel polymers based on this versatile monomer. The insights provided herein are grounded in scientific literature and aim to inspire further innovation in materials science.
Core Applications and Resulting Polymer Properties
The unique chemical structure of this compound, characterized by the presence of a sulfur atom and aromatic rings, makes it a prime candidate for the synthesis of polymers with specialized functionalities. The primary areas of application include the development of high-performance polyimides and polymers with a high refractive index.
High-Performance Polyimides with Thioether Linkages
Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The integration of this compound into a polyimide backbone introduces flexible thioether linkages, which can enhance processability without compromising thermal performance. A notable application lies in the electrical insulation field, where such polyimides can be used as electrode coating films in DC gas-insulated transmission lines (GIL). The phenyl thioether group enhances the adhesion of the polyimide film to the electrode and increases the dielectric constant, which helps in suppressing the movement of free metal particles under DC stress, thereby improving operational stability.[1]
Key Properties of Polyimides Derived from Thioether-Containing Diamines:
| Property | Typical Values | Significance |
| Glass Transition Temperature (Tg) | 191–213 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2] |
| 5% Weight Loss Temperature (T5%) | 471–509 °C | A measure of thermal stability, indicating the temperature at which the polymer begins to decompose.[2] |
| Tensile Modulus (Cured) | 3.3–4.7 GPa | A measure of the stiffness of the polymer film.[2] |
| Tensile Strength (Cured) | 68–122 MPa | The maximum stress a material can withstand while being stretched or pulled before breaking.[2] |
High Refractive Index Polymers
The demand for high refractive index (HRI) polymers is rapidly growing, driven by their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), image sensors, and optical waveguides.[3][4] The incorporation of sulfur atoms and aromatic rings, both present in this compound, is a well-established strategy for increasing the refractive index of a polymer.[3] Polymers derived from sulfur-containing monomers can achieve refractive indices significantly higher than conventional optical polymers, with values reaching up to 1.8433 at 589 nm.[3][5] These all-organic HRI polymers offer advantages over inorganic materials, including lower cost, facile processability, and high impact resistance.[4]
Key Properties of High Refractive Index Sulfur-Containing Polymers:
| Property | Typical Values | Significance |
| Refractive Index (n) at 589 nm | > 1.70 | A high refractive index is crucial for the miniaturization and efficiency of optical components.[3][4] |
| Optical Transparency | Excellent in the visible and NIR regions | High transparency is essential for applications in lenses, waveguides, and displays.[3] |
| Molecular Weight (Mw) | Up to 44,500 g/mol | Higher molecular weight generally contributes to better mechanical properties.[3] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis of polymers using aromatic amines with thioether linkages, such as this compound. These should be adapted and optimized based on the specific co-monomers and desired polymer characteristics.
Protocol 1: Representative Synthesis of a Polyimide from a Diamine and a Dianhydride
This protocol outlines the two-step synthesis of a polyimide, which involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Materials:
-
This compound (or a similar thioether-containing diamine)
-
Aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Poly(amic acid) Synthesis: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine (e.g., this compound) in anhydrous NMP under a nitrogen atmosphere. b. Once the diamine has completely dissolved, add an equimolar amount of the dianhydride (e.g., PMDA) in one portion. c. Stir the reaction mixture at room temperature under a continuous nitrogen stream for 24 hours. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).
-
Thermal Imidization (Method A): a. Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. b. Place the glass plate in a vacuum oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This process removes the solvent and induces cyclodehydration to form the polyimide film. c. After cooling to room temperature, immerse the glass plate in water to detach the polyimide film. d. Dry the resulting film in a vacuum oven at 80 °C for several hours.
-
Chemical Imidization (Method B): a. To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., in a 2:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively. b. Stir the mixture at room temperature for 12 hours. c. Precipitate the polyimide by pouring the solution into a large volume of methanol. d. Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C.
Causality Behind Experimental Choices:
-
Anhydrous NMP: A polar aprotic solvent is used to dissolve both the diamine and dianhydride and facilitate the polymerization. It must be anhydrous as water can react with the dianhydride and terminate the chain growth.
-
Nitrogen Atmosphere: Prevents the oxidation of the amine monomer and side reactions with atmospheric moisture and carbon dioxide.
-
Stepwise Heating (Thermal Imidization): Gradual heating is crucial to prevent the rapid evaporation of the solvent, which could lead to voids and defects in the resulting film. The final high-temperature step ensures complete conversion of the amic acid to the imide.
-
Acetic Anhydride and Pyridine (Chemical Imidization): Acetic anhydride acts as a dehydrating agent to facilitate the cyclization of the amic acid to the imide at a lower temperature than thermal imidization. Pyridine acts as a catalyst for this reaction.
Protocol 2: Representative Oxidative Polymerization of an Aniline Derivative
This protocol describes a general method for the chemical oxidative polymerization of an aniline derivative to form a polyaniline-like conductive polymer.
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Ammonia solution, 1 M
Procedure:
-
Monomer Solution Preparation: a. Dissolve a specific amount of this compound in 1 M HCl in a beaker with constant stirring. Cool the solution in an ice bath to 0-5 °C.
-
Initiator Solution Preparation: a. In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (APS) as the oxidant in 1 M HCl. The molar ratio of APS to the aniline monomer is a critical parameter and typically ranges from 0.5 to 1.25. Cool this solution in an ice bath.
-
Polymerization: a. Slowly add the pre-cooled APS solution dropwise to the stirred aniline solution. The reaction is exothermic, so maintain the temperature between 0 and 5 °C. b. The color of the solution will change, indicating the onset of polymerization. Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then let it stir at room temperature for 24 hours.
-
Isolation and Purification: a. Collect the precipitated polymer by vacuum filtration. b. Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers. c. To obtain the emeraldine base form, de-dope the polymer by stirring it in a 1 M ammonia solution for 2-3 hours. d. Filter the polymer again, wash it with deionized water until the filtrate is neutral, and then wash with methanol. e. Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
Causality Behind Experimental Choices:
-
Acidic Medium (HCl): The polymerization of aniline is typically carried out in an acidic medium to protonate the aniline monomer, which is the active species in the polymerization. The acid also acts as a dopant for the resulting polymer, rendering it conductive.
-
Low Temperature (0-5 °C): The oxidative polymerization of aniline is highly exothermic. Low temperatures are necessary to control the reaction rate, prevent over-oxidation of the polymer, and obtain a higher molecular weight and more regular polymer structure.
-
Ammonium Persulfate (APS): APS is a strong oxidizing agent commonly used to initiate the polymerization of aniline. The molar ratio of APS to aniline affects the yield, molecular weight, and conductivity of the resulting polymer.
-
De-doping with Ammonia: The as-synthesized polyaniline is in its conductive salt form (doped). Treatment with a base like ammonia removes the dopant acid and converts the polymer to its non-conductive emeraldine base form, which is often used as a starting material for further processing.
Visualization of Polymerization Workflows
Synthesis of Polyimide
Caption: Workflow for the oxidative polymerization of this compound.
Conclusion
This compound stands as a monomer with significant, yet not fully tapped, potential in the realm of polymer chemistry. Its unique structure allows for the synthesis of advanced polymers with tailored properties, particularly high-performance polyimides and high refractive index materials. The thioether linkage provides a route to enhance polymer processability and introduce desirable optical and electrical characteristics. The protocols and application notes provided in this guide are intended to serve as a foundational resource for researchers to explore the synthesis and characterization of novel polymers based on this compound. Further investigation into the structure-property relationships of these polymers will undoubtedly lead to the development of new materials for cutting-edge applications in electronics, optics, and other advanced technology sectors.
References
- Synthesis and characterization of highly refractive polyimides from 4,4′-thiobis[(p‐phenylenesulfanyl)aniline] and various aromatic tetracarboxylic dianhydrides. (2007). Journal of Polymer Science Part A: Polymer Chemistry, 45(23), 5606-5617. [Link]
- Synthesis, Characterization, Morphology and Photovoltaic Properties of Aniline-Tiophene Based Polymers. (2013). International Journal of Electrochemical Science, 8, 10385-10398. [Link]
- Synthesis of Phenyl-Thioether Polyimide as the Electrode Coating Film and Its Suppression Effect on Motion Behavior of the Metal Particles under DC Stresses. (2018). High Voltage Engineering, 44(1), 1-8. [Link]
- Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile and terminal phthalonitrile groups. (2015). Polymer Chemistry, 6(34), 6144-6154. [Link]
- All-organic polymeric materials with high refractive index and excellent transparency. (2023).
- High refractive index hyperbranched polymers. (2016). Advanced Science News. [Link]
- All-Organic Polymeric Materials with Extraordinarily High Refractive Index and Excellent Transparency. (2023). ChemRxiv. [Link]
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Application Note: 4-(Phenylthio)aniline as a Versatile Monomer for the Synthesis of Advanced Polyaniline Derivatives
Introduction: Beyond Conventional Polyaniline
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1][2] Its applications are vast, spanning from anti-corrosion coatings and sensors to energy storage.[3][4] However, the practical application of pristine PANI is often hampered by its poor solubility in common organic solvents and limited processability, which arise from the rigid polymer backbone and strong interchain interactions.[2][5]
To overcome these limitations, researchers have focused on synthesizing PANI derivatives by introducing various substituent groups onto the aniline monomer.[1][6] These modifications can enhance solubility, tune electronic properties, and introduce new functionalities. This application note focuses on the use of 4-(Phenylthio)aniline as a monomer for creating a novel polyaniline derivative, poly(this compound), with potentially enhanced properties for advanced applications. The introduction of the bulky, sulfur-containing phenylthio group is hypothesized to increase the steric hindrance between polymer chains, thereby improving solubility and processability while also modulating the electronic and electrochemical characteristics of the resulting polymer.
The Monomer: this compound
This compound (4-PTA) is an aniline derivative featuring a phenylthio (-S-C₆H₅) substituent at the para-position of the benzene ring.[7] The sulfur atom's lone pair of electrons can participate in resonance with the aromatic system, influencing the electron density of the aniline ring and, consequently, the polymerization process and the properties of the final polymer.
Caption: Chemical structure of this compound monomer.
Experimental Protocol: Synthesis of Poly(this compound)
This section provides a detailed protocol for the chemical oxidative polymerization of this compound. Oxidative polymerization is a common and effective method for synthesizing polyaniline and its derivatives.[8][9][10]
Rationale of the Method
The polymerization is initiated by an oxidizing agent, typically ammonium persulfate (APS), in a highly acidic medium (e.g., HCl). The acid serves two critical roles: it protonates the aniline monomer, making it more susceptible to oxidation, and it acts as a dopant for the resulting polymer, protonating the imine nitrogens to form the conductive emeraldine salt.[11] The reaction temperature is kept low (0-5 °C) to control the reaction rate, prevent over-oxidation, and promote the formation of a more regular polymer structure with higher molecular weight.[12]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| This compound | ≥98% | Sigma-Aldrich | 1135-14-4 |
| Ammonium Persulfate (APS) | ACS Reagent, ≥98% | Sigma-Aldrich | 7727-54-0 |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | 7647-01-0 |
| Methanol | ACS Grade | VWR | 67-56-1 |
| Deionized (DI) Water | 18.2 MΩ·cm | In-house | 7732-18-5 |
Step-by-Step Polymerization Procedure
Caption: Experimental workflow for the synthesis of poly(this compound).
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.01 g (10 mmol) of this compound in 50 mL of 1.0 M HCl. Place the beaker in an ice bath and stir until the monomer is completely dissolved and the solution temperature is stable between 0 °C and 5 °C.
-
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1.0 M HCl. Cool this solution in the ice bath to 0-5 °C.
-
Initiation of Polymerization: Slowly add the cold APS solution dropwise to the stirring monomer solution over approximately 30 minutes. A color change from colorless/pale yellow to dark green or black should be observed, indicating the onset of polymerization.
-
Reaction: Keep the reaction mixture in the ice bath and continue stirring for 24 hours to ensure complete polymerization.
-
Purification: Collect the dark polymer precipitate by vacuum filtration. Wash the precipitate sequentially with copious amounts of 1.0 M HCl (to remove unreacted monomer and oligomers), deionized water (to remove excess acid and APS), and finally methanol (to remove any remaining organic impurities). Continue washing until the filtrate becomes colorless.
-
Drying: Transfer the purified polymer powder to a vacuum oven and dry at 60 °C for 48 hours to obtain the final product as a dark green/black powder.
Characterization of Poly(this compound)
Post-synthesis characterization is essential to confirm the polymer's structure, and electrochemical properties.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups and confirm the polymeric structure. The spectrum of poly(4-PTA) is expected to show distinct peaks corresponding to the quinoid and benzenoid rings, which are hallmarks of the polyaniline backbone.[13][14]
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~1580-1600 | C=C stretching of quinoid rings | Confirms the oxidized (conductive) state of the polymer backbone. |
| ~1480-1500 | C=C stretching of benzenoid rings | Confirms the presence of the reduced aniline units in the backbone. |
| ~1300 | C-N stretching | Characteristic of the secondary aromatic amine in the polymer chain. |
| ~1120-1150 | C-H in-plane bending | Associated with the electronic-like absorption of the conductive polymer. |
| ~740 & ~690 | C-H out-of-plane bending | Indicative of monosubstituted benzene rings from the phenylthio group. |
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the polymer, which are directly related to its oxidation and doping state.[13][15] A solution of the polymer in a solvent like N-Methyl-2-pyrrolidone (NMP) should be prepared for analysis.
| Absorption Band (nm) | Electronic Transition | Significance |
| ~320-360 nm | π-π* transition | Corresponds to the transition within the benzenoid segments of the polymer chain. |
| > 600 nm | Exciton/Polaron transition | Characteristic of the protonated emeraldine salt form, indicating the polymer is in its conductive state. |
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to study the redox behavior of conducting polymers.[16][17] It provides information on the oxidation and reduction potentials, electrochemical stability, and charge storage capacity.
Protocol:
-
Electrode Preparation: Dissolve a small amount of the synthesized poly(4-PTA) in NMP and cast a thin film onto a glassy carbon working electrode. Allow the solvent to evaporate completely.
-
Electrochemical Cell Setup: Use a standard three-electrode cell containing the polymer-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Electrolyte: Use a solution of 1.0 M H₂SO₄ as the electrolyte.
-
Measurement: Scan the potential, for example, from -0.2 V to +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s.
Interpretation: The resulting cyclic voltammogram is expected to show two distinct redox couples. These pairs of peaks correspond to the reversible transitions between the different oxidation states of the polyaniline backbone (leucoemeraldine ↔ emeraldine ↔ pernigraniline). The shape and position of these peaks are indicative of the polymer's electrochemical activity and stability.
Potential Applications
The unique structure of poly(this compound) opens up several potential application areas:
-
Advanced Sensors: The sulfur atom in the phenylthio group can act as a coordination site for heavy metal ions or specific organic molecules, making the polymer a candidate for highly selective chemical sensors.[18]
-
Improved Anti-Corrosion Coatings: Enhanced solubility may allow for the formation of more uniform and robust coatings on metal surfaces, offering superior protection against corrosion compared to pristine PANI.
-
Biomedical Applications: The modified properties could lead to better biocompatibility. The polymer could be explored as a matrix for drug delivery or as a component in biosensors.[2][3]
-
Electrochromic Devices: The distinct electronic properties may result in unique color changes at different potentials, making it suitable for applications in smart windows and displays.
Conclusion
The use of this compound as a monomer provides a strategic pathway to synthesize a new class of soluble and processable polyaniline derivatives. The protocols detailed in this note offer a reproducible method for the synthesis and fundamental characterization of poly(this compound). The introduction of the phenylthio group is expected to impart favorable properties, making this polymer a promising material for researchers exploring next-generation conducting polymer applications in fields ranging from materials science to drug development.
References
- A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer. (n.d.).
- Pernaut, J. M., Soares, L. C., & Belchior, J. C. (1998). Electrochemical study of charge transfer in conducting polymers. Journal of the Brazilian Chemical Society. [Link]
- Shagla, A. E., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers. [Link]
- Polyaniline Derivatives and Their Applications. (2018).
- A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer. (2012).
- Sapurina, I., & Shishov, M. A. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
- Cyclic Voltammetry. (n.d.).
- Mahudeswaran, A., et al. (2015). Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. Asian Journal of Chemistry. [Link]
- Tuning the Electrochemical Properties of Poly-thiophenes with a 2,5-Dithienil-N-subtituted-pyrrole Bearing an Aniline. (2019). ChemistryOpen. [Link]
- Shukla, A. K., & Saxena, P. S. (2011). Spectroscopic, Kinetic Studies of Polyaniline-Flyash Composite.
- Oxidative polymerization of aniline in acidic medium. (2018).
- Synthesis, Characterization, Morphology and Photovoltaic Properties of Aniline-Tiophene Based Polymers. (2013).
- de Oliveira, G. E., et al. (2016). influence of reaction time on the structure of polyaniline synthesized on a pre-pilot scale. Polímeros. [Link]
- Shukla, R. K., Singh, S. K., & Tripathi, A. (2015). Structural and Optical Study of Chemically Synthesized Polyaniline. Samriddhi: A Journal of Physical Sciences, Engineering and Technology. [Link]
- A) XRD, B) FTIR, and C) UV–vis characterization polyaniline. (n.d.).
- S. S, A., & P, S. (2014). Characterization of Polyaniline for Optical and Electrical Properties. IOSR Journal of Applied Chemistry. [Link]
- Akopyan, A. V., et al. (2021).
- Al-Thani, N. (2018). Polyaniline Derivatives and Their Applications.
- K, A., & K, S. (2020). Recent advances in the applications of substituted polyanilines and their blends and composites.
- Akopyan, A. V., et al. (2021).
- Method for preparing 2-nitro-5-(phenylthio)-anilines. (2003).
- Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- This compound. (n.d.). PubChem. [Link]
- Phang, S.-W., et al. (2022). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. Polymers. [Link]
- Phang, S.-W., et al. (2022). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. MDPI. [Link]
- Zhang, D., & Wu, Z. (2017). Investigation into the ring-substituted polyanilines and their application for the detection and adsorption of sulfur dioxide. Scientific Reports. [Link]
- characterization of electrochemical properties of poly(3,4-ethylene dioxythiophene) – poly(n, n-dimethyl aniline) and copolymer. (2013). University Politehnica of Bucharest Scientific Bulletin, Series B. [Link]
- Hanson, C. V., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Polymers. [Link]
- How can I synthesis polyaniline by using aniline at room temperature? (2015).
- Sapurina, I., & Shishov, M. A. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
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Application Notes and Protocols for the Electrochemical Polymerization of 4-(Phenylthio)aniline
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the electrochemical polymerization of 4-(Phenylthio)aniline to form poly(this compound). This document offers in-depth procedural details, explains the scientific rationale behind the experimental choices, and provides methods for the characterization of the resulting polymer film.
Introduction: The Significance of Poly(this compound)
Polyaniline (PANI) and its derivatives are a class of conducting polymers that have garnered significant interest due to their unique electronic, optical, and electrochemical properties. The functionalization of the aniline monomer allows for the tuning of these properties, opening up a wide array of applications in sensors, electrochromic devices, corrosion protection, and energy storage. This compound is a particularly interesting derivative, as the introduction of the phenylthio group is expected to influence the polymer's electronic characteristics, solubility, and morphology.
The electrochemical polymerization method offers precise control over the thickness, morphology, and properties of the resulting polymer film directly on an electrode surface. This guide will walk you through the necessary steps to successfully synthesize and characterize poly(this compound) films.
Part 1: Foundational Principles and Mechanistic Overview
The electrochemical polymerization of aniline and its derivatives is an oxidative process that proceeds via a radical cation mechanism. While the precise mechanism for this compound is not extensively detailed in the literature, it is expected to follow a similar pathway to that of aniline.
The generally accepted mechanism involves three main stages:
-
Initiation: The monomer, this compound, is oxidized at the anode to form a radical cation. This initial oxidation requires a specific potential to be reached.
-
Propagation: The highly reactive radical cations then couple to form dimers, which are subsequently re-oxidized. This process continues with the addition of further monomer radical cations, leading to chain growth.
-
Termination: The polymerization process can be terminated through various side reactions or by controlling the electrochemical parameters.
The phenylthio substituent at the para position is expected to influence the electronic properties of the aniline ring, potentially affecting the oxidation potential of the monomer and the stability of the resulting radical cation. This, in turn, can impact the polymerization rate and the final properties of the polymer.
Visualizing the Polymerization Pathway
The following diagram illustrates the proposed initial steps of the electrochemical polymerization of this compound.
Caption: Proposed initial steps in the electrochemical polymerization of this compound.
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the electrochemical synthesis and characterization of poly(this compound) films.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dark place. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use of an anhydrous solvent is crucial to minimize water-related side reactions. |
| Tetrabutylammonium perchlorate (TBAP) | Electrochemical grade, ≥99.0% | Sigma-Aldrich | Handle with care, as perchlorates can be explosive. |
| Sulfuric Acid (H₂SO₄) | ACS reagent, 95-98% | Fisher Scientific | For aqueous polymerization. |
| Indium Tin Oxide (ITO) coated glass slides | Surface resistivity: 15-25 Ω/sq | Sigma-Aldrich | As the working electrode. |
| Platinum wire or foil | 99.9% | Alfa Aesar | As the counter electrode. |
| Ag/AgCl or Saturated Calomel Electrode (SCE) | - | BASi | As the reference electrode. |
| Deionized water | 18.2 MΩ·cm | - | For aqueous solutions. |
Electrochemical Setup
A standard three-electrode electrochemical cell is required, connected to a potentiostat/galvanostat.
-
Working Electrode (WE): Indium Tin Oxide (ITO) coated glass slide. Clean the ITO surface by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.
-
Counter Electrode (CE): Platinum wire or foil. Clean by rinsing with deionized water and acetone.
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE). Ensure the filling solution is fresh and free of air bubbles.
Protocol 1: Potentiodynamic Polymerization in Acetonitrile
This protocol utilizes cyclic voltammetry (CV) to deposit the polymer film. The continuous scanning of the potential allows for both polymerization and in-situ monitoring of the film growth.
Step-by-Step Procedure:
-
Prepare the Electrolyte Solution: In an argon-filled glovebox, prepare a 0.1 M solution of tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile.
-
Prepare the Monomer Solution: To the electrolyte solution, add this compound to a final concentration of 0.05 M. Stir until fully dissolved.
-
Assemble the Electrochemical Cell: Place the cleaned ITO working electrode, platinum counter electrode, and the reference electrode in the electrochemical cell.
-
Deoxygenate the Solution: Purge the monomer solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Parameters:
-
Potential Range: -0.2 V to +1.2 V vs. Ag/AgCl. The upper potential limit is crucial for the oxidation of the monomer.
-
Scan Rate: 50 mV/s.
-
Number of Cycles: 10-20 cycles. The number of cycles will determine the thickness of the polymer film.
-
-
Initiate Polymerization: Start the cyclic voltammetry scan. An increase in the peak currents with each cycle indicates the deposition and growth of the conductive polymer film on the ITO electrode.
-
Post-Polymerization Cleaning: After the desired number of cycles, remove the polymer-coated ITO electrode from the cell. Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying and Storage: Dry the film under a gentle stream of nitrogen and store it in a desiccator.
Protocol 2: Potentiodynamic Polymerization in Aqueous Acidic Medium
For applications where an aqueous synthesis is preferred, sulfuric acid can be used as the electrolyte.
Step-by-Step Procedure:
-
Prepare the Electrolyte Solution: Prepare a 1.0 M aqueous solution of sulfuric acid (H₂SO₄).
-
Prepare the Monomer Solution: Add this compound to the acidic solution to a final concentration of 0.1 M. Sonication may be required to fully dissolve the monomer.
-
Assemble the Electrochemical Cell: As described in Protocol 2.3.
-
Deoxygenate the Solution: Purge the solution with argon or nitrogen for 15-20 minutes.
-
Cyclic Voltammetry Parameters:
-
Potential Range: -0.2 V to +1.0 V vs. SCE.
-
Scan Rate: 50 mV/s.
-
Number of Cycles: 15-25 cycles.
-
-
Initiate Polymerization and Post-Processing: Follow steps 6-8 from Protocol 2.3, using deionized water for rinsing.
Experimental Workflow Diagram
Caption: General workflow for the electrochemical synthesis and characterization of poly(this compound).
Part 3: Characterization of Poly(this compound) Films
Thorough characterization is essential to understand the properties of the synthesized polymer film.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): After polymerization, the film-coated electrode should be placed in a monomer-free electrolyte solution (e.g., 0.1 M TBAP in acetonitrile or 1.0 M H₂SO₄). Cycling the potential will reveal the redox behavior of the polymer. The shape of the CV curves, the peak potentials, and the peak currents provide information about the electrochemical activity, stability, and doping/dedoping processes of the polymer.
Spectroscopic Characterization
-
UV-Vis Spectroscopy: This technique can be used in-situ during polymerization to monitor the formation of the polymer and its different oxidation states.[1][2] The appearance and growth of new absorption bands can provide insights into the electronic transitions within the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of the polymer film can confirm the successful polymerization by identifying characteristic vibrational bands of the polymer backbone and the substituent groups.
Morphological Characterization
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the polymer film. This can reveal details about the film's structure, such as whether it is granular, fibrous, or porous.
-
Atomic Force Microscopy (AFM): AFM can provide three-dimensional topographical information about the film surface, including roughness and domain size.
Part 4: Expected Results and Data Interpretation
The successful polymerization of this compound will result in the formation of a colored film on the ITO electrode. The color will likely change depending on the applied potential, indicating the electrochromic nature of the polymer.
Typical Cyclic Voltammogram during Polymerization:
During the potentiodynamic polymerization, the cyclic voltammogram is expected to show an irreversible oxidation peak on the first scan, corresponding to the oxidation of the this compound monomer.[3] In subsequent scans, new redox peaks should appear and grow in intensity, indicating the deposition of an electroactive polymer film. The increase in current with each cycle is a hallmark of the formation of a conducting polymer layer.
Electrochemical Properties of the Polymer Film:
The cyclic voltammogram of the poly(this compound) film in a monomer-free electrolyte will exhibit characteristic redox peaks corresponding to the transition between its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline forms). The peak potentials will be specific to the polymer and the electrolyte system used.
Morphological Properties:
The morphology of the polymer film is highly dependent on the polymerization conditions, such as the solvent, electrolyte, and scan rate.[4] SEM and AFM analyses will provide visual evidence of the film's structure.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No polymer film formation | - Insufficient oxidation potential.- Presence of impurities (e.g., water, oxygen).- Low monomer concentration. | - Increase the upper potential limit.- Use anhydrous solvents and thoroughly deoxygenate the solution.- Increase the monomer concentration. |
| Poorly adherent film | - Improper substrate cleaning.- High polymerization rate. | - Ensure rigorous cleaning of the ITO substrate.- Decrease the scan rate or monomer concentration. |
| Low electrochemical activity of the film | - Overoxidation of the polymer.- Incomplete doping. | - Lower the upper potential limit during polymerization and characterization.- Ensure the characterization is performed in an appropriate electrolyte. |
Conclusion
This guide provides a detailed framework for the successful electrochemical synthesis and characterization of poly(this compound). By carefully controlling the experimental parameters, researchers can produce polymer films with tailored properties for a variety of applications. The provided protocols and characterization techniques offer a solid starting point for exploring the potential of this functionalized conducting polymer.
References
- Industrial and Engineering Chemistry Research. (2001). Chemical oxidative polymerization and in situ spectroelectrochemical studies of a sulfonated aniline derivative by UV-visible spectroscopy. Industrial and Engineering Chemistry Research, 40(1), 40-51. [Link]
- Proceedings. (2020).
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- MDPI. (2020).
- ResearchGate. (n.d.). Cyclic voltammograms (20 cycles)
- ResearchGate. (n.d.). ...
- ResearchGate. (n.d.). (a) Cyclic voltammograms (CVs)
- Biointerface Research in Applied Chemistry. (2021). Polyaniline Thin Film Prepared by Electrochemical Polymerization Method. Biointerface Research in Applied Chemistry, 12(4), 5523-5533. [Link]
- Croatica Chemica Acta. (1998). Voltammetry of Aniline with Different Electrodes and Electrolytes. Croatica Chemica Acta, 71(3), 745-756. [Link]
- SciSpace. (2011).
- Journal of Electroanalytical Chemistry. (1992). Application of Fast Scan Cyclic Voltammetry to a Mechanistic Study of the Initial Stage of Electropolymerization of Aniline in Aqueous Solutions. Journal of Electroanalytical Chemistry, 339(1-2), 423-441. [Link]
- Journal for Electrochemistry and Plating Technology. (2016). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline.
- Cureus. (2025).
- Semantic Scholar. (2012).
- Macromolecules. (1999). In situ spectroelectrochemical Raman studies of poly(3,4-ethylenedioxythiophene) (PEDT). Macromolecules, 32(23), 7694-7700. [Link]
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- 3. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Phenylthio)aniline in the Synthesis of Organic Semiconductors
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 4-(Phenylthio)aniline in Organic Electronics
The field of organic electronics is predicated on the design and synthesis of novel semiconducting materials that offer a unique combination of electronic functionality, solution processability, and mechanical flexibility. Among the diverse classes of organic semiconductors, conducting polymers, particularly those derived from aniline, have garnered significant attention due to their tunable electronic properties and environmental stability. This compound emerges as a monomer of strategic importance in this domain. The introduction of the phenylthio (-SPh) group onto the aniline backbone imparts several desirable characteristics to the resulting polymer, poly(this compound). This substituent can influence the polymer's solubility, morphology, and electronic properties through a combination of steric and electronic effects. These modifications are crucial for optimizing the performance of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.
This technical guide provides an in-depth exploration of the synthesis of organic semiconductors based on this compound. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to leverage this versatile monomer in the development of next-generation organic electronic materials.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to developing successful polymerization protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NS | [1] |
| Molecular Weight | 201.29 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 98-102 °C | |
| Solubility | Soluble in common organic solvents such as NMP, DMF, DMSO, and moderately soluble in CHCl₃, acetone, and THF.[2] |
Synthetic Pathway: Chemical Oxidative Polymerization
Chemical oxidative polymerization is a widely employed and scalable method for the synthesis of polyaniline and its derivatives.[3] This method involves the oxidation of the aniline monomer in an acidic medium, leading to the formation of radical cations that subsequently couple to form the polymer chain. The choice of oxidant and reaction conditions significantly influences the properties of the resulting polymer.
Reaction Mechanism Overview
The oxidative polymerization of aniline derivatives is a complex process that proceeds through several key steps:
-
Initiation: The oxidant abstracts an electron from the aniline monomer to form a radical cation.
-
Propagation: The radical cations couple, typically in a head-to-tail fashion, to form dimers, trimers, and ultimately, the polymer chain. This process involves the expulsion of protons, which is why the reaction is typically carried out in an acidic medium.
-
Termination: The polymerization process can be terminated through various mechanisms, including chain coupling and reaction with impurities.
The phenylthio substituent at the para position of the aniline ring can influence the reactivity of the monomer and the electronic properties of the resulting polymer. The sulfur atom's lone pairs can participate in resonance, potentially affecting the electron density of the aromatic ring and the stability of the radical cation intermediate.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol is adapted from established methods for the chemical oxidative polymerization of substituted anilines.[4]
Materials and Reagents
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)
-
Methanol (for washing)
-
Ammonium hydroxide (NH₄OH, 0.1 M) (for de-doping, optional)
-
Deionized water
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Detailed Step-by-Step Procedure
-
Monomer Solution Preparation: In the 250 mL three-neck round-bottom flask, dissolve a specific amount of this compound (e.g., 2.01 g, 10 mmol) in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is completely dissolved. The solution may have a slight color.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This is a critical step as the polymerization of aniline is an exothermic reaction, and maintaining a low temperature helps to control the reaction rate and prevent over-oxidation, leading to a more regular polymer structure.[5]
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (e.g., 2.85 g, 12.5 mmol, 1.25 molar ratio to monomer) in 50 mL of 1 M HCl. The oxidant-to-monomer ratio is a crucial parameter that affects the molecular weight and yield of the polymer.[6]
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 30-60 minutes using the dropping funnel. The reaction mixture will gradually change color, typically to a dark green or black, indicating the formation of the conducting emeraldine salt form of the polymer.
-
Reaction Completion: After the addition of the oxidant is complete, allow the reaction to proceed with continuous stirring in the ice bath for an additional 2-4 hours to ensure complete polymerization.
-
Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Buchner funnel. The precipitate will be a dark-colored solid.
-
Washing: Wash the collected polymer powder extensively with 1 M HCl to remove any unreacted monomer, oxidant, and oligomers. Follow this with several washes with methanol to remove any remaining impurities.
-
Drying: Dry the polymer powder in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved. The final product is the doped, conducting form of poly(this compound).
-
(Optional) De-doping: To obtain the non-conducting emeraldine base form, the doped polymer can be stirred in a 0.1 M ammonium hydroxide solution for several hours. The color of the polymer will typically change from dark green to a dark blue or purple. The de-doped polymer is then collected by filtration, washed with deionized water until the filtrate is neutral, and dried as described above.
Characterization of Poly(this compound)
A comprehensive characterization of the synthesized polymer is essential to understand its structure-property relationships and to evaluate its potential for specific applications.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the polymer. Key characteristic peaks for polyaniline derivatives include C=C stretching vibrations of the quinoid and benzenoid rings, C-N stretching vibrations, and N-H bending vibrations. The presence of peaks corresponding to the phenylthio group can also be identified.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in the polymer. The doped, conducting form of polyaniline derivatives typically shows two characteristic absorption bands corresponding to the π-π* transition of the benzenoid rings and a polaron band transition, which is indicative of the charge carriers in the conducting polymer.[7]
Morphological and Structural Analysis
-
Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology of the polymer. The morphology, whether granular, fibrillar, or porous, can significantly impact the performance of the material in electronic devices.
-
X-ray Diffraction (XRD): XRD analysis provides information about the crystallinity of the polymer. While most conducting polymers are largely amorphous, the degree of crystallinity can influence charge transport properties.
Electrical and Optical Properties
The key performance metrics for an organic semiconductor are its electrical conductivity and optical bandgap.
| Property | Typical Range for Substituted Polyanilines |
| Electrical Conductivity (Doped) | 10⁻⁵ to 10¹ S/cm |
| Optical Bandgap | 2.5 - 3.5 eV |
The conductivity of poly(this compound) can be measured using a four-point probe technique on a pressed pellet or a thin film of the material. The optical bandgap can be estimated from the onset of the π-π* transition in the UV-Vis absorption spectrum.
Applications in Organic Semiconductor Devices
The unique properties of poly(this compound) make it a promising candidate for various applications in organic electronics.
Organic Field-Effect Transistors (OFETs)
The semiconducting nature of poly(this compound) allows it to be used as the active channel material in an OFET.[5] The phenylthio substituent can enhance the solubility of the polymer, facilitating the deposition of uniform thin films, which is crucial for good device performance. The charge carrier mobility in the OFET is a key parameter that determines its switching speed and current-carrying capacity.
Hole Transport Layer in Organic Photovoltaics (OPVs)
In OPV devices, a hole transport layer (HTL) is used to facilitate the extraction of holes from the active layer to the anode. Polyaniline and its derivatives are often used as HTLs due to their appropriate energy levels and high hole mobility. The phenylthio group can be used to tune the HOMO and LUMO energy levels of the polymer to better match the energy levels of the other materials in the solar cell, thereby improving the overall power conversion efficiency.
Workflow and Relationship Diagrams
Synthesis Workflow
Caption: Chemical Oxidative Polymerization Workflow for Poly(this compound).
Structure-Property-Application Relationship
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Introduction: The Imperative for Advanced Corrosion Mitigation
An Application Guide to 4-(Phenylthio)aniline as a Corrosion Inhibitor
Corrosion, the electrochemical degradation of a material due to its reaction with the environment, represents a significant global challenge, incurring substantial economic losses and compromising the safety and longevity of critical infrastructure.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic materials, particularly steel, in acidic environments commonly encountered in industrial processes like acid pickling, cleaning, and oil and gas exploration.[2][3] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the cathodic and/or anodic reactions of the corrosion process.[4]
This guide focuses on This compound , a promising organic molecule for corrosion inhibition. Its structure is uniquely suited for this application, incorporating several key features:
-
Nitrogen and Sulfur Heteroatoms: The aniline nitrogen and thioether sulfur possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface.[5]
-
Aromatic Rings: The presence of two phenyl rings provides a source of π-electrons, which can interact with the metal surface, enhancing adsorption.[6]
-
Molecular Size: Its relatively large surface area allows for significant coverage of the metal, effectively blocking corrosive species.
This document serves as a detailed technical guide for researchers and industry professionals, outlining the mechanistic principles, evaluation protocols, and theoretical underpinnings for the application of this compound as a high-efficacy corrosion inhibitor.
Part 1: The Molecular Mechanism of Corrosion Inhibition
The effectiveness of this compound as a corrosion inhibitor is rooted in its ability to adsorb strongly onto a metal surface, displacing water molecules and creating a protective film. This adsorption process is not merely a surface coating but a complex interaction involving multiple bonding mechanisms.
1.1. Modes of Adsorption:
The inhibitor molecules can attach to the metal surface through two primary modes, which often occur concurrently:
-
Physisorption (Physical Adsorption): This involves weaker electrostatic interactions between the inhibitor and the metal. In acidic solutions, the aniline nitrogen can become protonated (R-NH3+), allowing it to interact with negatively charged chloride ions (Cl-) that are already adsorbed on the positively charged steel surface.
-
Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving charge sharing or transfer between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair electrons of the sulfur and nitrogen atoms, along with the π-electrons from the benzene rings of this compound, can be donated to the vacant d-orbitals of iron atoms.[7] This chemical bond results in a more stable and robust protective layer. The Gibbs free energy of adsorption (ΔG°ads) calculated from adsorption isotherm models helps distinguish between these modes.[1][8]
1.2. Formation of a Protective Barrier:
Once adsorbed, the bulky aromatic structure of this compound molecules covers a significant area of the metal surface. This film acts as a physical barrier, isolating the metal from the aggressive acidic environment and thereby inhibiting both the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂). Because it impedes both reactions, this compound is classified as a mixed-type inhibitor .[2][9][10]
Figure 2: Integrated Workflow for Inhibitor Performance Evaluation
Protocol 3: Surface Analysis with Scanning Electron Microscopy (SEM)
Objective: To visually inspect the morphology of the steel surface after corrosion, with and without the inhibitor, to confirm the formation of a protective film. [11] Step-by-Step Procedure:
-
Sample Preparation: Use the steel coupons from the weight loss experiment (Protocol 1). Prepare three samples: (i) a freshly polished coupon (control), (ii) a coupon immersed in the blank acid solution, and (iii) a coupon immersed in the acid solution containing the optimal concentration of this compound.
-
Cleaning and Drying: Gently clean and dry the samples as described previously.
-
Imaging: Mount the samples on stubs and coat with a thin layer of gold or carbon if necessary to improve conductivity.
-
Analysis: Acquire high-resolution images of each surface. The uninhibited sample is expected to show a rough, pitted surface, while the inhibited sample should appear much smoother, indicating the presence of a protective film that prevented severe corrosive attack. [12]
Protocol 4: Theoretical Evaluation using Quantum Chemical Calculations
Objective: To correlate the molecular and electronic structure of this compound with its experimentally observed inhibition efficiency. [13][14][15] Methodology:
-
Software: Use computational chemistry software like Gaussian.
-
Calculation Level: Perform geometry optimization and electronic property calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)). [16]3. Key Parameters to Calculate:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition efficiency.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity and potentially better inhibition.
-
Dipole Moment (μ): Provides information about the polarity and influences the adsorption process.
-
Mulliken Atomic Charges: Identify the atoms (N and S) with the highest electron density, confirming them as the active centers for adsorption.
-
Part 3: Data Presentation and Interpretation
Table 1: Inhibition Efficiency from Weight Loss and Electrochemical Data
| Inhibitor Conc. (ppm) | Weight Loss IE (%) | PDP IE (%) | EIS IE (%) |
| 0 (Blank) | 0 | 0 | 0 |
| 50 | 75.4 | 74.8 | 76.1 |
| 100 | 86.2 | 85.5 | 87.0 |
| 200 | 92.8 | 91.9 | 93.5 |
| 500 | 94.5 | 93.8 | 95.1 |
Note: The data presented are hypothetical but represent a typical trend where inhibition efficiency increases with inhibitor concentration, and the results from different methods show good agreement. [8]
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Conc. (ppm) | E_corr (mV vs SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) |
| 0 (Blank) | -480 | 1150 | 75 | 125 |
| 200 | -495 | 93 | 70 | 118 |
Note: A slight shift in E_corr with a significant reduction in i_corr indicates mixed-type inhibition. The changes in βa and βc are minimal, suggesting the inhibitor blocks both reaction sites without altering the fundamental corrosion mechanism. [17]
Table 3: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) | C_dl (μF/cm²) |
| 0 (Blank) | 45 | 250 |
| 200 | 690 | 55 |
Note: A significant increase in charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor confirm the formation of an adsorbed protective layer. The decrease in C_dl is due to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a lower dielectric constant). [9]
Conclusion
The structural characteristics of this compound, featuring electron-rich sulfur and nitrogen atoms and delocalized π-systems, make it a highly effective corrosion inhibitor for mild steel in acidic media. The protocols detailed in this guide provide a robust framework for its evaluation. Through a combination of gravimetric, electrochemical, and theoretical methods, researchers can confirm its mixed-type inhibition mechanism, which proceeds via chemisorption and physisorption to form a protective surface film. The consistent results expected from these complementary techniques provide a high degree of confidence in its performance, establishing this compound as a valuable compound for industrial corrosion mitigation programs.
References
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- Al-Baghdadi, S. B., et al. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Request PDF. Link
- TOP-009, Procedure for Conducting and Verifying Potentiodynamic Polarization Tests. (1990). U.S.
- Corrosion testing: what is potentiodynamic polariz
- Potentiodynamic polarization methods. (n.d.). Corrosionpedia. Link
- Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (1997). ASTM G59-97. Link
- Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments. Link
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- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition, 11(3), 1183-1199. Link
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- 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment. (2022). International Journal of Corrosion and Scale Inhibition. Link
- On the inhibition of mild steel corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol. (2009).
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
- Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. (2015).
- Adsorption Kinetics of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole-3-Thiol on Mild Steel Surface. (2010).
- This compound AldrichCPR. (n.d.). Sigma-Aldrich. Link
- Corrosion inhibitive property of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol for mild steel corrosion in 1·0M hydrochloric acid. (2010). Corrosion Engineering, Science and Technology. Link
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- Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (2021). MDPI. Link
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- Experimental and theoretical studies on the corrosion inhibition performance of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid. (2016). RSC Publishing. Link
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- Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. (2022). MDPI. Link
- Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy C1010 0.1 M Hydrochloric Acid. (2021).
- Inhibition Effects of Methionine and Tyrosine on Corrosion of Iron in HCl Solution: Electrochemical, FTIR, and Quantum-Chemical Study. (2012).
- Corrosion inhibition and adsorption behavior of 5-(Phenylthio)-3H-pyrrole-4-carbonitriles on mild steel surface in 1M H2SO4: Experimental and computational approach. (2016). King Fahd University of Petroleum & Minerals. Link
- Corrosion Inhibition and Adsorption Behavior of 5-(phenylthio)-3H-pyrrole-4-carbonitriles on Mild Steel Surface in 1M H2SO4: Experimental and Computational Approach. (2016).
- The Corrosion Inhibition of Montmorillonite Nanoclay for Steel in Acidic Solution. (2023).
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4-(Phenylthio)aniline: A Versatile Building Block in Modern Organic Synthesis
Introduction
4-(Phenylthio)aniline stands as a pivotal building block in the arsenal of synthetic organic chemists. Its unique molecular architecture, featuring a nucleophilic amino group, a modifiable phenylthio moiety, and an aromatic scaffold, offers a trifecta of reactive sites. This versatility makes it an invaluable precursor for the synthesis of a diverse array of complex molecules with significant applications in medicinal chemistry, materials science, and chemical biology. This comprehensive guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.
Chemical Properties and Reactivity
This compound, with the chemical formula C₁₂H₁₁NS, is a crystalline solid with a molecular weight of 201.29 g/mol .[1] Its structure is characterized by an aniline ring substituted at the para position with a phenylthio group. The interplay between the electron-donating amino group and the sulfur linkage influences the electron density of the aromatic rings, dictating its reactivity in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NS | [1] |
| Molecular Weight | 201.29 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Melting Point | 98-102 °C | N/A |
| CAS Number | 1135-14-4 | [1] |
The reactivity of this compound is primarily governed by the amino group, which can readily undergo a variety of reactions such as acylation, alkylation, diazotization, and transition metal-catalyzed cross-coupling reactions. The phenylthio group can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, further expanding the synthetic possibilities.
Applications in Organic Synthesis
Synthesis of Phenothiazines: A Gateway to Bioactive Scaffolds
Phenothiazines are a class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. This compound serves as a key precursor in the synthesis of these important scaffolds through intramolecular C-N bond formation, typically achieved via Ullmann condensation or Buchwald-Hartwig amination.
Protocol 1: Two-Step Synthesis of a Phenothiazine Derivative via Ullmann Condensation
This protocol outlines the synthesis of a phenothiazine derivative starting from the Ullmann coupling of this compound with an ortho-halobenzoic acid, followed by an intramolecular cyclization.
Step 1: Synthesis of 2-(4-aminophenylthio)benzoic acid
-
Materials:
-
This compound
-
2-Chlorobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), 2-chlorobenzoic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask to achieve a suitable concentration.
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add copper(I) iodide (0.1 eq.) to the reaction mixture.
-
Heat the reaction mixture at 120-140 °C under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 2-(4-aminophenylthio)benzoic acid.
-
Step 2: Intramolecular Cyclization to Phenothiazine
-
Materials:
-
2-(4-aminophenylthio)benzoic acid
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
Place 2-(4-aminophenylthio)benzoic acid in a round-bottom flask.
-
Add polyphosphoric acid (a 10-fold excess by weight) to the flask.
-
Heat the mixture at 130-150 °C with stirring for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a sodium hydroxide solution.
-
The resulting precipitate is the phenothiazine derivative. Filter, wash with water, and purify by recrystallization or column chromatography.
-
Diagram 1: Ullmann Condensation Workflow
Caption: Workflow for the two-step synthesis of a phenothiazine derivative.
Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2] this compound can act as the amine component in this reaction, coupling with a variety of aryl halides or triflates to generate more complex diarylamines.
Protocol 2: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
-
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., BINAP, XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk flask.
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 eq.) and the phosphine ligand (0.04 eq.) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Seal the flask and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Table 2: Common Catalysts and Ligands for Buchwald-Hartwig Amination
| Catalyst | Ligand | Typical Substrates |
| Pd(OAc)₂ or Pd₂(dba)₃ | BINAP | Aryl bromides, iodides |
| Pd(OAc)₂ | XPhos, SPhos | Aryl chlorides, bromides |
| Pd(OAc)₂ | RuPhos | Sterically hindered substrates |
Diagram 2: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Synthesis of Azo Dyes: Chromophores for Various Applications
The amino group of this compound can be readily diazotized and coupled with electron-rich aromatic compounds to form azo dyes. These dyes have applications in textiles, printing, and as pH indicators.
Protocol 3: Synthesis of an Azo Dye from this compound
Step 1: Diazotization of this compound
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Ice
-
-
Procedure:
-
Dissolve this compound in dilute hydrochloric acid in a beaker and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C.
-
The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
Step 2: Azo Coupling
-
Materials:
-
Diazonium salt solution from Step 1
-
An electron-rich coupling component (e.g., phenol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve the coupling component in a dilute sodium hydroxide solution and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
A brightly colored azo dye will precipitate out of the solution.
-
Stir the mixture for an additional 30 minutes in the ice bath.
-
Filter the dye, wash it with cold water, and dry it.
-
Precursor to Conducting Polymers
Aniline and its derivatives can be polymerized to form polyaniline, a class of conducting polymers with applications in sensors, antistatic coatings, and electrochromic devices.[3] this compound can be used as a monomer in oxidative polymerization to produce a sulfur-containing polyaniline with potentially modified electronic and physical properties.
Protocol 4: Oxidative Polymerization of this compound
-
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
-
Procedure:
-
Dissolve this compound in 1 M HCl in a beaker and cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve ammonium persulfate in 1 M HCl and cool the solution in an ice bath.
-
Slowly add the ammonium persulfate solution to the this compound solution with constant stirring.
-
The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Continue stirring the reaction mixture at low temperature for 2-4 hours.
-
The polymer will precipitate out of the solution. Filter the polymer and wash it with 1 M HCl followed by methanol to remove unreacted monomer and oligomers.
-
Dry the polymer under vacuum to obtain poly(this compound).
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed and may cause skin and eye irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Characterization
The synthesized products should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
This compound is a remarkably versatile and valuable building block in organic synthesis. Its ability to participate in a wide range of chemical transformations, including the synthesis of phenothiazines, complex diarylamines, azo dyes, and conducting polymers, underscores its importance to the modern chemist. The protocols and insights provided in this guide are intended to facilitate the exploration of its synthetic potential and accelerate the discovery of new molecules with valuable properties.
References
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- Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. [Link]
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- Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives.
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- CONDUCTING POLYMERS PREPARED BY OXIDATIVE POLYMERIZ
- Aniline synthesis by amination (aryl
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
- 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment. [Link]
- Buchwald-Hartwig Amin
- SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. [Link]
- Synthesis of Schiff Bases by Non-Conventional Methods.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- PubChem. Acetamide, N-(4-(phenylthio)phenyl)-.
- Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles. ERIC. [Link]
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Method for preparing 2-nitro-5-(phenylthio)-anilines.
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- N-[4-(4-Nitrophenoxy)phenyl]acetamide.
- Process for the preparation of 2-arylthiobenzoic acids.
- Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. [Link]
- Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
- The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
- Process for the preparation of 2-arylthiobenzoic acids.
- Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
- ChemInform Abstract: Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity..
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
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- Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives.
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Application Note: A Guide to In Vitro Antioxidant Activity Assays for 4-(Phenylthio)aniline Derivatives
Abstract
This guide provides a comprehensive overview and detailed protocols for evaluating the in vitro antioxidant activity of 4-(Phenylthio)aniline derivatives. These compounds, featuring both an aniline moiety and a thioether linkage, present unique characteristics that require a multi-assay approach for a thorough assessment. We delve into the chemical principles of four standard antioxidant assays: DPPH, ABTS, FRAP, and ORAC. The narrative emphasizes the causality behind experimental choices and addresses potential interferences related to the sulfur atom in the molecular structure. Detailed, step-by-step protocols are provided for each assay, designed for researchers, scientists, and drug development professionals. This document serves as a practical guide to generating robust and reliable data on the antioxidant potential of this important class of compounds.
Introduction: The Rationale for a Multi-Assay Approach
This compound and its derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The core structure, containing an electron-rich aniline nitrogen and a polarizable sulfur atom, suggests a capacity to participate in redox reactions. Evaluating the antioxidant potential of these molecules is crucial, as the ability to neutralize reactive oxygen species (ROS) is a key mechanism in combating oxidative stress, which is implicated in numerous disease states.[1][2]
However, no single assay can fully capture the complex nature of antioxidant activity. Assays are broadly classified by their underlying chemical mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[3]
-
Hydrogen Atom Transfer (HAT) based assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example.
-
Single Electron Transfer (SET) based assays involve the reduction of an oxidant, which is typically observed as a color change.[3] The DPPH, ABTS, and FRAP assays operate via this mechanism.
Caption: General workflow for the ABTS radical scavenging assay.
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Trolox
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well microplates
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of K₂S₂O₈ in 10 mL of water.
-
ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to 48 hours. [3] * ABTS•⁺ Working Solution: Before the assay, dilute the radical solution with PBS (or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. 2[3]. Sample and Standard Preparation:
-
Prepare a 1 mM stock solution of the test compound and Trolox in the appropriate solvent.
-
Create a series of dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 10 µL of the blank (solvent), Trolox standards, or sample dilutions to the appropriate wells.
-
Add 190 µL of the ABTS•⁺ working solution to all wells.
-
Incubate at room temperature for 6-10 minutes. The incubation time should be kept consistent.
-
Calculate the percentage inhibition using the same formula as for the DPPH assay.
-
Determine the TEAC value by comparing the slope of the dose-response curve for the sample to the slope of the Trolox curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine [Fe³⁺-(TPTZ)] complex to the ferrous [Fe²⁺-(TPTZ)] form at low pH. T[6]his reduction results in the formation of an intense blue color, which is measured at 593 nm.
Caption: General workflow for the fluorescence-based ORAC assay.
Reagents and Materials:
-
Fluorescein Sodium Salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate Buffer (75 mM, pH 7.4)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with kinetic reading capability (Excitation: 485 nm, Emission: 520 nm)
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (1 mM): Dissolve 3.76 mg of fluorescein in 10 mL of 75 mM phosphate buffer.
-
Fluorescein Working Solution (~10 nM): Prepare a fresh 1:100,000 dilution of the stock solution in phosphate buffer. [7] * AAPH Solution: Dissolve AAPH in phosphate buffer to the desired concentration (e.g., 153 mM). Prepare this fresh before use as it degrades over time.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the test compound and Trolox in phosphate buffer.
-
Create serial dilutions in phosphate buffer (e.g., 100, 50, 25, 12.5, 6.25 µM).
-
-
Assay Procedure:
-
Add 25 µL of blank (buffer), Trolox standards, or sample dilutions to the wells of a black microplate.
-
Add 150 µL of the fluorescein working solution to all wells. [7] * Pre-incubate the plate in the reader at 37°C for at least 15 minutes.
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin kinetic reading of fluorescence every 1-2 minutes for 60-90 minutes.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each well.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample/standard.
-
Plot the Net AUC for the Trolox standards against their concentration to create a standard curve.
-
Calculate the ORAC value of the samples in Trolox Equivalents (TE) from the standard curve.
-
Data Presentation and Interpretation
For a comprehensive comparison, the results from all assays should be summarized. Expressing all results in terms of Trolox Equivalents (µmol TE/µmol compound) provides a standardized metric.
| Assay | Principle | Radical/Oxidant | Wavelength | Standard | Key Considerations for this compound |
| DPPH | SET / HAT | DPPH• | ~517 nm | Trolox | Simple and fast; results can be affected by solvent and reaction time. |
| ABTS | SET | ABTS•⁺ | ~734 nm | Trolox | Versatile (hydrophilic/lipophilic); reaction is rapid. Potential for sulfur oxidation. |
| FRAP | SET | Fe³⁺-TPTZ | ~593 nm | FeSO₄ or Trolox | Measures reducing power at acidic pH; may overestimate activity due to sulfur oxidation. |
| ORAC | HAT | Peroxyl Radical (ROO•) | Ex: 485 nm / Em: 520 nm | Trolox | Biologically relevant radical; measures H-atom donation, less likely to be affected by the thioether group. |
Conclusion
Evaluating the antioxidant activity of this compound derivatives requires a nuanced and methodologically sound approach. The protocols detailed in this guide for the DPPH, ABTS, FRAP, and ORAC assays provide a robust framework for this assessment. By employing both SET and HAT-based assays, researchers can gain a more complete understanding of the antioxidant mechanisms of these compounds. Special attention must be paid to the potential contribution of the thioether moiety, particularly in SET-based assays, to ensure an accurate and insightful interpretation of the data. This multi-assay strategy is paramount for building a reliable structure-activity relationship profile and advancing the development of these promising molecules.
References
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- ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.). BTL Biotechno Labs Pvt. Ltd.
- Antioxidant potential using ORAC assay. (n.d.). BMG LABTECH.
- Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent.
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- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
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- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company.
- Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Association of Arab Universities for Basic and Applied Sciences.
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- Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. (2010). Lab Manager.
- Total ferric reducing power (FRAP) of different concentrations of sulfur-containing amino acids. (n.d.). ResearchGate.
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- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry.
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- DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific.
- Ciubotaru, A. D., et al. (2023). investigation of the antioxidant capacity of thiol- containing compounds using the photochemiluminescence technique. ResearchGate.
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- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate.
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Application Notes and Protocols for Anti-inflammatory Screening of 4-(Phenylthio)aniline Compounds
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Introduction: The Therapeutic Potential of 4-(Phenylthio)aniline Derivatives in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The transcription factor NF-κB is a central regulator of inflammatory responses, inducing the expression of a wide array of pro-inflammatory genes, including those for cytokines and chemokines.[3][4] Consequently, the NF-κB signaling pathway and other inflammatory cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, are prime targets for the development of novel anti-inflammatory therapeutics.[5][6]
The this compound scaffold has emerged as a promising starting point for the design of new anti-inflammatory agents. Several derivatives of this core structure have been synthesized and have demonstrated significant anti-inflammatory activity in preclinical studies.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound compounds for their anti-inflammatory potential. The protocols detailed herein encompass both in vitro and in vivo methodologies, offering a robust framework for identifying and characterizing novel anti-inflammatory drug candidates.
I. Foundational Concepts: Understanding the Inflammatory Cascade
A thorough understanding of the molecular mechanisms underlying inflammation is paramount for the rational design and screening of anti-inflammatory compounds. Two key signaling pathways, the NF-κB and MAPK pathways, are central to the inflammatory response.
A. The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of innate and adaptive immunity.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[4][8]
Caption: General MAPK Signaling Cascade.
II. In Vitro Screening Protocols: A Multi-tiered Approach
In vitro assays provide a rapid and cost-effective means to screen large numbers of compounds for their anti-inflammatory activity. A tiered approach, starting with broad-based cell viability and anti-inflammatory assays, followed by more specific mechanistic studies, is recommended.
A. Preliminary Screening: Cytotoxicity and General Anti-inflammatory Activity
1. Cell Viability Assay (MTT Assay)
Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours. [9]2. Treat the cells with various concentrations of the this compound compounds for 24 hours.
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C. [9]4. Remove the medium and solubilize the formazan crystals in DMSO.
-
Measure the absorbance at 550 nm using a microplate reader. [9] 2. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In macrophages, LPS stimulation leads to the production of nitric oxide (NO), a key inflammatory mediator. [9][10] Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours. [11][12]2. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. [9]4. Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent. [11][13]5. Measure the absorbance at 540 nm.
| Compound | Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| PTA-1 | 1 | 15.2 ± 2.1 | 98.5 ± 1.2 |
| 10 | 45.8 ± 3.5 | 95.3 ± 2.5 | |
| 50 | 82.1 ± 4.2 | 91.7 ± 3.1 | |
| PTA-2 | 1 | 10.5 ± 1.8 | 99.1 ± 0.9 |
| 10 | 38.2 ± 2.9 | 96.8 ± 1.8 | |
| 50 | 75.6 ± 3.8 | 93.2 ± 2.4 | |
| Indomethacin | 10 | 65.4 ± 3.1 | 97.4 ± 1.5 |
Table 1: Example data for the inhibition of nitric oxide production and cell viability of two hypothetical this compound compounds (PTA-1 and PTA-2) in LPS-stimulated RAW 264.7 cells.
B. Mechanistic In Vitro Assays
Compounds that show significant anti-inflammatory activity in the preliminary screens should be further investigated to elucidate their mechanism of action.
1. Cyclooxygenase (COX-2) Inhibition Assay
Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. [14] Protocol:
-
Utilize a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric). [15][16][17][18][19]2. Reconstitute and dilute the human recombinant COX-2 enzyme and other kit components according to the manufacturer's instructions. [15][17]3. In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Add the COX-2 enzyme to initiate the reaction.
-
Add arachidonic acid, the substrate for COX-2, to all wells. [15][16]6. Measure the fluorescence (Ex/Em = 535/587 nm) or absorbance (590 nm) kinetically. [15][19]7. Calculate the percentage of COX-2 inhibition for each compound concentration.
2. Pro-inflammatory Cytokine Production (ELISA)
Rationale: Pro-inflammatory cytokines, such as TNF-α and IL-6, play a critical role in the inflammatory response.
Protocol:
-
Seed RAW 264.7 cells as described for the NO inhibition assay.
-
Pre-treat with test compounds and stimulate with LPS.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's protocols. [13]
Compound Concentration (µM) % Inhibition of TNF-α % Inhibition of IL-6 PTA-1 10 55.3 ± 4.1 48.9 ± 3.7 PTA-2 10 42.7 ± 3.5 35.1 ± 2.9 | Dexamethasone | 1 | 85.2 ± 5.2 | 78.6 ± 4.8 |
Table 2: Example data for the inhibition of TNF-α and IL-6 production by hypothetical this compound compounds in LPS-stimulated RAW 264.7 cells.
III. In Vivo Screening Protocol: Carrageenan-Induced Paw Edema in Rats
In vivo models are essential for evaluating the efficacy of a drug candidate in a whole-organism context. The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation. [20][21][22][23][24][25] Rationale: The subplantar injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). [23]The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins. [23]
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- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
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Application Notes and Protocols: 4-(Phenylthio)aniline for the Development of Chemical Sensors
Introduction: The Promise of 4-(Phenylthio)aniline in Chemical Sensing
This compound, a molecule integrating a reactive aniline moiety with a sulfur-containing phenylthio group, presents a compelling platform for the innovation of next-generation chemical sensors.[1] Its unique electronic and structural characteristics offer a versatile foundation for the development of highly sensitive and selective detection methodologies. The aniline group provides a readily polymerizable site, enabling the formation of conductive polyaniline derivatives, a cornerstone of modern electrochemical sensors.[2][3] Concurrently, the phenylthio group introduces a soft Lewis basic site, creating an affinity for heavy metal ions and a potential avenue for fluorescence or colorimetric sensing applications.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the design and fabrication of chemical sensors. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible approach to sensor development.
Part 1: Electrochemical Sensing Applications
The electropolymerization of this compound onto an electrode surface creates a conductive and functionalized interface for the detection of a variety of analytes. The resulting poly(this compound) film can exhibit redox activity and its conductivity can be modulated by interactions with target molecules, forming the basis for amperometric or voltammetric sensing.[5][6]
Principle of Operation: Electropolymerized this compound Films
The electrochemical polymerization of this compound proceeds via the oxidation of the aniline monomer, leading to the formation of radical cations that subsequently couple to form a polymer chain. This process can be precisely controlled by electrochemical techniques such as cyclic voltammetry or potentiostatic methods.[2][7] The resulting polymer film possesses a conjugated π-electron system, rendering it electrically conductive. The presence of the phenylthio group within the polymer backbone can enhance its electrochemical properties and provide specific binding sites for target analytes.
Interaction of the polymer-modified electrode with an analyte can induce a change in the polymer's redox state, conductivity, or capacitance. These changes can be measured as a change in current, potential, or impedance, providing a quantitative measure of the analyte concentration.
Protocol: Fabrication of a Poly(this compound)-Modified Electrode for Heavy Metal Ion Detection
This protocol details the fabrication of an electrochemical sensor for the detection of heavy metal ions, such as lead (Pb²⁺) or mercury (Hg²⁺), which are known to have a high affinity for sulfur-containing compounds.[4]
Materials:
-
This compound (monomer)
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Glassy carbon electrode (GCE), gold (Au) electrode, or platinum (Pt) electrode
-
Standard electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
-
Potentiostat/Galvanostat
-
Aqueous solutions of target heavy metal ions (e.g., Pb(NO₃)₂, HgCl₂) of known concentrations
-
Acetate buffer solution (pH 5.0)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE) with alumina slurry of decreasing particle size (1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol and deionized water for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare a 0.1 M solution of this compound and a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Assemble the three-electrode cell with the polished working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
De-aerate the solution by bubbling with nitrogen gas for 15 minutes.
-
Perform electropolymerization by cycling the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) for 15-20 cycles at a scan rate of 50 mV/s. A growing polymer film should be observable on the electrode surface.
-
After polymerization, rinse the modified electrode gently with acetonitrile to remove any unreacted monomer and then with deionized water.
-
-
Electrochemical Detection of Heavy Metal Ions (Anodic Stripping Voltammetry - ASV):
-
Prepare a series of standard solutions of the target heavy metal ion in acetate buffer (pH 5.0).
-
Immerse the poly(this compound)-modified electrode in the sample solution.
-
Preconcentration Step: Apply a negative potential (e.g., -1.0 V vs. Ag/AgCl) for a specific time (e.g., 180 seconds) while stirring the solution. This step reduces the metal ions and deposits them onto the electrode surface.
-
Stripping Step: Scan the potential from the negative potential towards a more positive potential (e.g., from -1.0 V to +0.2 V vs. Ag/AgCl) using a differential pulse voltammetry (DPV) or square wave voltammetry (SWV) waveform.
-
The metal will be stripped from the electrode surface, generating an oxidation peak. The peak current will be proportional to the concentration of the metal ion in the sample.
-
Record the voltammograms and plot the peak current versus the concentration of the heavy metal ion to generate a calibration curve.
-
Data Presentation:
| Analyte | Concentration (µM) | Peak Current (µA) |
| Pb²⁺ | 1.0 | 5.2 |
| 5.0 | 25.8 | |
| 10.0 | 51.5 | |
| 20.0 | 102.3 |
Diagram of the Experimental Workflow:
Caption: Workflow for fabricating and using a poly(this compound) sensor.
Part 2: Fluorescent Sensing Applications
This compound can be utilized as a building block for fluorescent probes. The aniline nitrogen can act as a recognition site, and its interaction with an analyte can modulate the fluorescence properties of a linked fluorophore through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[8][9]
Principle of Operation: "Turn-On" Fluorescent Probes
A "turn-on" fluorescent sensor based on this compound can be designed by coupling it to a fluorophore in such a way that the aniline's lone pair of electrons quenches the fluorescence. Upon binding of a target analyte to the aniline nitrogen or the phenylthio group, the electron-donating ability of the aniline moiety is altered, inhibiting the quenching process and leading to a significant increase in fluorescence intensity.[8]
Protocol: Development of a this compound-Based Fluorescent Probe for Biothiol Detection
This protocol outlines a conceptual approach for developing a fluorescent sensor for biothiols like glutathione (GSH) and cysteine (Cys), which are crucial in various biological processes.[10][11] The design involves a reaction between the aniline group and a fluorophore containing a reactive group that is subsequently cleaved by biothiols.
Materials:
-
This compound
-
A suitable fluorophore with a thiol-reactive group (e.g., a maleimide or a dinitrophenyl ether derivative of a coumarin or fluorescein)
-
Organic solvents (e.g., DMF, DMSO)
-
Phosphate-buffered saline (PBS)
-
Standard solutions of biothiols (GSH, Cys)
-
Fluorescence spectrophotometer
Procedure:
-
Synthesis of the Fluorescent Probe (Conceptual):
-
The synthesis would involve a nucleophilic substitution reaction between the amino group of this compound and a fluorophore containing a suitable leaving group. The specific synthetic route will depend on the chosen fluorophore. The goal is to create a molecule where the this compound moiety is electronically coupled to the fluorophore.
-
-
Characterization of the Probe:
-
Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Record the absorption and emission spectra of the probe in a suitable solvent.
-
-
Fluorescent Sensing of Biothiols:
-
Prepare a stock solution of the fluorescent probe in an organic solvent like DMSO.
-
Prepare a series of standard solutions of the target biothiol in PBS buffer.
-
In a cuvette, add a small aliquot of the probe stock solution to the PBS buffer to achieve a final concentration in the low micromolar range.
-
Record the initial fluorescence spectrum.
-
Add increasing concentrations of the biothiol solution to the cuvette and record the fluorescence spectrum after each addition.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
Plot the fluorescence intensity versus the biothiol concentration to generate a calibration curve.
-
Data Presentation:
| Analyte | Concentration (µM) | Fluorescence Intensity (a.u.) |
| GSH | 0 | 150 |
| 10 | 850 | |
| 20 | 1600 | |
| 50 | 3800 |
Diagram of the Signaling Pathway:
Caption: Analyte-induced aggregation of gold nanoparticles.
Conclusion
This compound is a highly promising and versatile molecule for the development of advanced chemical sensors. Its unique combination of a polymerizable aniline group and a metal-coordinating phenylthio group opens up a wide array of possibilities for creating sensitive and selective electrochemical, fluorescent, and colorimetric sensing platforms. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and innovate in the exciting field of chemical sensor technology.
References
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing.
- electrode modified with a polymer of aniline and 3-hexylthiophene to be assayed in the selective determination of nitrate. (2025).
- Modified Electrodes with Polymers Based on Aniline and Thiophene: Characterization and Possible Use as a Sensor. (2017). International Journal of Electrochemical Science.
- 4-[(Phenylthio)methyl]aniline | CAS 13738-70-0. Santa Cruz Biotechnology.
- This compound AldrichCPR. Sigma-Aldrich.
- (PDF) Modified Electrodes with Polymers Based on Aniline and Thiophene: Characterization and Possible Use as a Sensor. (2025).
- Colorimetric Detection of Heavy Metal Ions Using Label-Free Gold Nanoparticles and Alkanethiols. (2025).
- A new fluorescent probe for sensing of biothiols and screening of acetylcholinesterase inhibitors. (2020). PubMed.
- Label-free colorimetric detection of biothiols utilizing SAM and unmodified Au nanoparticles. (2015). ScienceDirect.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021).
- Polymerization of new aniline derivatives: synthesis, characterization and applic
- A New Electrochemical Sensor for Direct Detection of Purine Antimetabolites and DNA Degrad
- Label-free colorimetric detection of biothiols utilizing SAM and unmodified Au nanoparticles.
- (PDF) Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- This compound | C12H11NS | CID 96081. PubChem.
- Method for preparing 2-nitro-5-(phenylthio)-anilines.
- Development of polyaniline for sensor applications: A review. (2025).
- A Near-Infrared Fluorescent and Photoacoustic Probe for Visualizing Biothiols Dynamics in Tumor and Liver. (2022). MDPI.
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- 3. researchgate.net [researchgate.net]
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- 5. electrochemsci.org [electrochemsci.org]
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- 8. A new fluorescent probe for sensing of biothiols and screening of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Label-free colorimetric detection of biothiols utilizing SAM and unmodified Au nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(Phenylthio)aniline
Introduction: Strategic Importance of Biaryl Thioether Anilines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This transformation is of paramount importance in the pharmaceutical and materials science sectors for the construction of biaryl and heterobiaryl scaffolds. 4-(Phenylthio)aniline, a unique trifunctional building block, presents both an opportunity and a distinct challenge for this methodology. Its structure incorporates an electron-rich aniline, a nucleophilic amino group, and a sulfur-containing thioether—a moiety notorious for its potential to poison palladium catalysts.[4][5]
Successfully employing this compound in Suzuki-Miyaura couplings unlocks direct access to a diverse array of complex molecules. These products are valuable intermediates in the synthesis of pharmacologically active compounds, organic electronics, and specialized polymers. However, the inherent properties of the substrate demand a carefully optimized protocol to circumvent catalyst deactivation and achieve high yields. This guide provides a comprehensive overview, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging this versatile building block.
The Challenge: Sulfur Poisoning in Palladium Catalysis
The primary obstacle in the Suzuki-Miyaura coupling of sulfur-containing substrates is the poisoning of the palladium catalyst. Sulfur compounds, including thioethers, can strongly coordinate to the palladium center, leading to the formation of stable, inactive palladium-sulfur complexes.[4][6][7] This interaction effectively removes the catalyst from the catalytic cycle, halting the reaction. The poisoning process can occur through the irreversible binding of sulfur to the active palladium species, thereby reducing the number of available catalytic sites.[4]
Overcoming this challenge necessitates a strategic selection of reaction components. The choice of palladium precursor, ligand, base, and solvent system is critical to minimize catalyst deactivation and promote the desired cross-coupling pathway. Ligands with specific steric and electronic properties can shield the palladium center from inhibitory interactions with the thioether moiety, while facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a generalized experimental workflow for the coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Optimized Protocols for the Suzuki-Miyaura Coupling of this compound Derivatives
The following protocols have been developed to address the challenges associated with the use of this compound as a substrate. The key to success lies in the judicious choice of catalyst, ligand, and reaction conditions. For this substrate, a halo-substituted this compound is typically used as the electrophilic partner.
Protocol 1: Coupling of 4-Bromo-N,N-dimethyl-3-(phenylthio)aniline with Phenylboronic Acid
This protocol is optimized for an electron-rich aniline derivative, where the amino group is protected as a dimethylamine to prevent potential side reactions.
Materials:
-
4-Bromo-N,N-dimethyl-3-(phenylthio)aniline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)2] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4), finely ground (2.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-N,N-dimethyl-3-(phenylthio)aniline, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the toluene/water solvent mixture via syringe.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of toluene under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Palladium(II) acetate: A common and effective palladium precursor that is reduced in situ to the active Pd(0) species.
-
SPhos: A bulky, electron-rich biaryl monophosphine ligand. Its steric bulk helps to create a coordinatively unsaturated palladium center, which can facilitate oxidative addition, while also providing a degree of shielding against the sulfur atom of the substrate.[8]
-
Potassium phosphate: A strong base that is effective in promoting transmetalation and is generally well-tolerated in Suzuki-Miyaura couplings.[9]
-
Toluene/Water: A biphasic solvent system that can help to dissolve both the organic and inorganic reagents.
Protocol 2: Microwave-Assisted Coupling of 4-Chloro-3-(phenylthio)aniline with Heteroarylboronic Acids
For less reactive aryl chlorides, microwave irradiation can significantly accelerate the reaction rate.
Materials:
-
4-Chloro-3-(phenylthio)aniline (1.0 equiv)
-
Heteroarylboronic acid (e.g., 3-pyridinylboronic acid) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2] (3 mol%)
-
Cesium carbonate (Cs2CO3) (2.5 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
In a microwave reaction vial, combine 4-chloro-3-(phenylthio)aniline, the heteroarylboronic acid, cesium carbonate, and Pd(dppf)Cl2.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial with a septum cap.
-
Place the vial in a microwave reactor and heat to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Rationale for Component Selection:
-
Aryl Chloride Substrate: Aryl chlorides are more challenging substrates for Suzuki-Miyaura coupling than aryl bromides.[8][10]
-
Pd(dppf)Cl2: This catalyst is often effective for challenging couplings, including those involving heteroarylboronic acids. The dppf ligand provides a good balance of steric and electronic properties.
-
Cesium carbonate: A stronger base than potassium phosphate, which can be beneficial for the activation of less reactive aryl chlorides.
-
Microwave Irradiation: Provides rapid and uniform heating, which can overcome the activation energy barrier for the coupling of less reactive substrates and significantly reduce reaction times.
Data Summary and Expected Outcomes
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of halo-substituted this compound derivatives with various boronic acids.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(phenylthio)aniline | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | 18 | 85 |
| 2 | 4-Bromo-3-(phenylthio)aniline | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | XPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | 16 | 92 |
| 3 | 4-Chloro-3-(phenylthio)aniline | Phenylboronic acid | Pd(dppf)Cl2 (3) | - | Cs2CO3 (2.5) | Dioxane/H2O | 120 (MW) | 0.75 | 78 |
| 4 | 4-Chloro-3-(phenylthio)aniline | 3-Pyridinylboronic acid | Pd(dppf)Cl2 (3) | - | Cs2CO3 (2.5) | Dioxane/H2O | 120 (MW) | 1 | 72 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Catalyst poisoning by the thioether. - Inactive catalyst. - Insufficiently strong base. | - Increase catalyst and/or ligand loading. - Screen different ligands (e.g., Buchwald-type biaryl phosphines). - Use a stronger base (e.g., Cs2CO3, K3PO4). - Ensure all reagents are pure and dry. |
| Formation of Homocoupling Byproducts | - Decomposition of the boronic acid. - Oxygen contamination. | - Use a slight excess of the boronic acid. - Thoroughly degas the reaction mixture. - Use a boronic ester instead of a boronic acid. |
| Dehalogenation of the Starting Material | - Presence of protic impurities. - Side reactions promoted by the base. | - Use anhydrous solvents and reagents. - Screen different bases. |
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of this compound and its derivatives is a powerful tool for the synthesis of complex biaryl thioether anilines. While the presence of the sulfur moiety presents a significant challenge due to catalyst poisoning, this can be effectively overcome through the careful selection of palladium catalysts, sterically demanding and electron-rich phosphine ligands, appropriate bases, and optimized reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors. Future research in this area may focus on the development of even more robust and sulfur-tolerant catalyst systems, potentially utilizing nickel catalysis or novel ligand designs, to further expand the scope and applicability of this important transformation.
References
- National Institutes of Health (NIH). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers.
- DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
- National Institutes of Health (NIH). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.
- Wikipedia. Catalyst poisoning.
- National Institutes of Health (NIH). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
- National Institutes of Health (NIH). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- ResearchGate. Directed Suzuki–Miyaura-type cross-coupling of aryl sulfides developed...
- ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
- Royal Society of Chemistry. CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.
- Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF.
- Royal Society of Chemistry. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
- National Institutes of Health (NIH). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
- National Institutes of Health (NIH). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
- ACS Publications. Bis(benzimidazolin-2-ylidenes): Exploring the Impact of Ligand Properties in the Nickel-Catalyzed Suzuki–Miyaura Coupling.
- ResearchGate. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
- National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- National Institutes of Health (NIH). Complex of 2-(methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki-Miyaura C-C coupling in eco-friendly water.
- ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions.
- National Institutes of Health (NIH). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- University of Arizona Libraries. Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction.
- National Institutes of Health (NIH). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave.
- ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
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- 5. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Buchwald-Hartwig Amination with 4-(Phenylthio)aniline
An Application Note and Protocol for the Synthesis of Diaryl Amines
A Senior Application Scientist's Guide to Navigating C-N Coupling in the Presence of a Thioether Moiety
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This guide provides an in-depth analysis and a detailed protocol for a particularly instructive example: the coupling of an aryl halide with 4-(phenylthio)aniline. This substrate is unique as it contains both the nucleophilic amine required for the desired C-N bond formation and a thioether group—a functionality often implicated in catalyst inhibition or undesired side reactions in palladium catalysis.[3][4][5] This document is structured to provide researchers, scientists, and drug development professionals with the mechanistic understanding, practical knowledge, and troubleshooting insights necessary to successfully perform this transformation. We will delve into the causality behind reagent selection, present a robust, field-proven protocol, and offer solutions to common challenges, ensuring a high degree of experimental success.
Mechanistic Considerations: The Sulfur Challenge
The standard Buchwald-Hartwig catalytic cycle is a well-established sequence involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7][8] However, the presence of the thioether in this compound introduces a significant mechanistic hurdle: the potential for sulfur to act as a ligand for the palladium center.
Potential Complications:
-
Catalyst Poisoning: Sulfur atoms, with their lone pairs of electrons, can coordinate strongly to the palladium catalyst. This can lead to the formation of stable, off-cycle Pd-S adducts, effectively sequestering the active catalyst and halting or severely impeding the reaction rate.
-
Competitive C-S Activation: While less common than C-halide activation, palladium can, under certain conditions, cleave C-S bonds.[3][5][9] In the context of this reaction, this could lead to undesired byproducts derived from the cleavage of the phenylthio group.
To overcome these challenges, the selection of an appropriate catalytic system is paramount. The key is to employ a ligand that is sufficiently bulky and electron-rich to both promote the desired catalytic cycle and sterically disfavor the binding of the thioether moiety to the palladium center.
The Buchwald-Hartwig Catalytic Cycle
Below is a diagram of the generally accepted catalytic cycle for the C-N cross-coupling reaction. The active Pd(0) species undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is the reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Key Parameters and Reagent Selection
The success of this specific amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
-
Ligand Selection: This is the most critical parameter for this transformation. The ideal ligand must be both sterically bulky and highly electron-donating.
-
Steric Bulk: Large, bulky ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, tBuXPhos, BrettPhos), create a sterically congested environment around the palladium center.[7][11][12] This steric hindrance physically obstructs the coordination of the substrate's thioether group while still allowing the approach of the amine.
-
Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition and, most importantly, promote the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[7]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the aniline, making it a more potent nucleophile.
-
Sodium tert-butoxide (NaOtBu): The most common and effective base for coupling anilines. It is strong enough to deprotonate the amine efficiently but is too bulky to act as a competing nucleophile.
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker bases that can be effective, particularly for substrates that are sensitive to the harshness of NaOtBu.[6][13] However, they may require higher reaction temperatures or longer reaction times.
-
-
Solvent: Apolar, anhydrous solvents are essential.
-
Toluene or Dioxane: These are the most common solvents for Buchwald-Hartwig aminations. They have good solvating properties for the reagents and are relatively inert. It is critical to use anhydrous grades of these solvents to prevent catalyst deactivation.
-
Detailed Experimental Protocol
This protocol describes the coupling of 4-bromotoluene with this compound as a representative example.
Materials & Equipment:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
XPhos ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles for liquid transfers
Experimental Workflow
The following diagram outlines the key steps from reaction setup to product isolation.
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the this compound (241.8 mg, 1.2 mmol), 4-bromotoluene (171.0 mg, 1.0 mmol), XPhos Pd G3 (16.9 mg, 0.02 mmol), XPhos ligand (9.5 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Scientist's Note: The addition of extra ligand can sometimes help stabilize the catalyst and improve yields, though it is not always necessary with G3 precatalysts. The base should be fresh and handled quickly as it is hygroscopic.
-
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath to 110 °C. Stir vigorously for 12-24 hours.
-
Scientist's Note: The reaction progress should be monitored periodically (e.g., every 4 hours) by taking a small aliquot (under inert atmosphere), quenching it with water/EtOAc, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the flask to room temperature. Carefully quench the reaction by adding deionized water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Isolation: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylamine product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Recommended Reaction Parameters
The optimal conditions can vary depending on the reactivity of the aryl halide. The following table provides a general guideline.
| Aryl Electrophile | Recommended Ligand | Catalyst Loading | Base | Temperature (°C) |
| Aryl Iodide | XPhos | 1-2 mol% | NaOtBu or K₃PO₄ | 80 - 100 |
| Aryl Bromide | XPhos or tBuXPhos | 1-3 mol% | NaOtBu | 100 - 110 |
| Aryl Chloride | BrettPhos or RuPhos | 2-4 mol% | NaOtBu | 100 - 120 |
| Aryl Triflate | XPhos | 1-2 mol% | K₃PO₄ or Cs₂CO₃ | 80 - 100 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Catalyst poisoning by sulfur.4. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use anhydrous solvents.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Increase catalyst/ligand loading; switch to a bulkier ligand (e.g., XPhos to tBuXPhos).4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation of aryl halide.2. Homocoupling of the aniline. | 1. This can occur if the base is too strong or if water is present. Ensure anhydrous conditions. A slightly weaker base might help.2. Ensure the aryl halide is the limiting reagent. |
| Dark Black Solution | Formation of palladium black (catalyst decomposition). | This often indicates poor ligand protection. Add a small excess of the phosphine ligand (e.g., 1-2 mol%) at the start of the reaction to stabilize the Pd(0) species. |
Safety Precautions
-
Reagents: Palladium catalysts, phosphine ligands, and strong bases should be handled with care. Sodium tert-butoxide is corrosive and hygroscopic. Aryl halides can be irritants. Always consult the Safety Data Sheet (SDS) for each reagent.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves, at all times.
-
Inert Atmosphere: All operations should be conducted in a well-ventilated fume hood, preferably within a glovebox or using a Schlenk line to prevent exposure to air-sensitive and potentially toxic reagents.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.
References
- Yang, S., Yu, X., Poater, A., Cavallo, L., Cazin, C. S. J., Nolan, S. P., & Szostak, M. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters, 24(49), 9048–9053. [Link]
- ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds | Request PDF.
- Yang, S., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters. [Link]
- KAUST Repository. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
- National Institutes of Health. (n.d.).
- Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(6), 1568–1569. [Link]
- DOI. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage.
- Reddy, K. R., et al. (2006). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 8(17), 3801-3804. [Link]
- Vasilev, A. A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3658-3667. [Link]
- Shen, Q., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. The Journal of organic chemistry, 73(3), 772-775. [Link]
- PubMed. (2014). Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions. [Link]
- Zhong, C., et al. (2023). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry, 88(20), 14463-14470. [Link]
- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Royal Society of Chemistry. (n.d.).
- ChemRxiv. (n.d.).
- UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Wang, Z., et al. (2022). Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. Organic Letters, 24(11), 2206-2211. [Link]
- Zhong, C., et al. (2023). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry, 88(20), 14463-14470. [Link]
- ResearchGate. (n.d.). Directed Suzuki–Miyaura-type cross-coupling of aryl sulfides developed by Weller and Willis.
- YouTube. (2024).
- Wolfe, J. P., & Buchwald, S. L. (1997). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 62(4), 1264–1267. [Link]
- Royal Society of Chemistry. (2024). A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. [Link]
- OpenOChem Learn. (n.d.).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- HTE-support. (n.d.).
- Fukuoka University. (n.d.). Ni(III)
- ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-022.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]
- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates.
- ResearchGate. (n.d.). Sequential C–S and S–N Coupling Approach to Sulfonamides.
- Ritter, T., et al. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society, 141(34), 13478-13483. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Phenylthio)aniline
Welcome to the technical support guide for the synthesis of 4-(Phenylthio)aniline. This document is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this valuable intermediate. Instead of a rigid manual, this guide adopts a problem-oriented, question-and-answer format to directly address the practical challenges you may encounter in the lab. We will delve into the causality behind common issues, provide field-proven troubleshooting strategies, and ground our recommendations in established chemical principles.
Introduction: Strategic Approaches to this compound
The synthesis of this compound, a key structural motif in various pharmaceuticals and materials, can be approached from two primary retrosynthetic disconnections: forming the Carbon-Nitrogen (C-N) bond or the Carbon-Sulfur (C-S) bond.
-
C-N Bond Formation: Typically involves coupling an aniline or an amine equivalent with an aryl halide containing a phenylthio group. The most prominent method for this is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2]
-
C-S Bond Formation: Involves coupling thiophenol or a thiophenolate salt with a substituted aniline, often an aniline bearing a leaving group like a halide. This is commonly achieved via copper-catalyzed methods like the Ullmann condensation.[3]
The challenges and troubleshooting strategies are often specific to the chosen pathway. This guide is structured to address issues pertinent to these modern catalytic methods.
Section 1: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This approach is highly favored for its functional group tolerance and generally milder conditions compared to older methods.[1] However, success hinges on the careful orchestration of the catalyst system and reaction parameters.
Question 1: My reaction has stalled or resulted in a very low yield of this compound. Where should I start troubleshooting?
This is the most frequent issue and is rarely due to a single cause. A systematic approach is essential. Our recommended diagnostic workflow is illustrated below, followed by a detailed breakdown of each component.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Answer:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inefficient degassing of the solvent or a poor seal on your reaction vessel can lead to rapid catalyst decomposition.
-
Action: Ensure your solvent is thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Quality:
-
Aryl Halide/Aniline: Impurities can poison the catalyst. Ensure the purity of your starting materials.
-
Base: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic and their effectiveness is severely diminished by moisture. Use freshly opened bottles or dry the base under vacuum.
-
Solvent: Anhydrous solvents are a must. Water can facilitate protodehalogenation of the aryl halide, a common side reaction.[4]
-
-
Catalyst System (Palladium Source, Ligand, Base): This is the heart of the reaction, and there is no "one-size-fits-all" solution.[5]
-
Palladium Source: Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended as they generate the active Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
Ligand: The thioether group on the aniline substrate can potentially interact with the palladium center. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the crucial reductive elimination step and prevent catalyst inhibition.[4][6]
-
Base: The base does more than just deprotonate the amine; it participates in the catalytic cycle. For primary anilines, a strong, non-nucleophilic base like NaOtBu is a good starting point. However, if your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, often requiring higher temperatures.
-
Question 2: My reaction mixture turned black, and I've isolated palladium metal (palladium black). What caused this catalyst decomposition?
Formation of palladium black is a visual indicator of catalyst deactivation, where the soluble Pd(0) catalytic species has agglomerated and precipitated out of solution.[4]
Answer:
-
Cause 1: Oxygen Exposure: As mentioned, this is the most common culprit. The Pd(0) species is readily oxidized to inactive Pd(II) oxides in the presence of air, which then decompose.
-
Cause 2: Ligand Degradation: At elevated temperatures, some phosphine ligands can degrade. This is particularly true for less robust ligands. Using sterically hindered and thermally stable ligands like the Buchwald family can mitigate this.[4]
-
Cause 3: High Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition pathways faster than the desired catalytic turnover.
-
Action: Try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., starting at 80 °C instead of 110 °C).
-
Question 3: I am observing a significant amount of hydrodehalogenation (my aryl halide is being converted back to the arene). How do I minimize this side reaction?
Hydrodehalogenation is a competitive pathway where the aryl halide is reduced instead of coupled.
Answer:
-
Cause 1: Water/Proton Source: The presence of water is a primary cause.[4]
-
Action: Ensure all reagents, solvents, and the base are scrupulously dry.
-
-
Cause 2: Amine Impurities: The amine itself or impurities within it can sometimes act as a hydrogen donor.
-
Action: Use high-purity aniline. If necessary, purify it via distillation or chromatography before use.
-
-
Cause 3: Base Choice: The nature of the base can influence the rate of this side reaction.
-
Action: Screening different bases may be necessary. For instance, switching from an alkoxide base to a phosphate or carbonate base can sometimes suppress hydrodehalogenation, though it may require adjusting other parameters like temperature.[4]
-
Caption: Simplified Buchwald-Hartwig catalytic cycle. Issues often arise from slow reductive elimination or competing side reactions.
Section 2: Troubleshooting Copper-Catalyzed C-S Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classic method for forming C-S bonds.[3] While effective, traditional protocols often require harsh conditions—high temperatures and stoichiometric copper.[3] Modern ligand-assisted protocols have improved the scope and mildness of this reaction.
Question 1: My Ullmann reaction is not proceeding, even at high temperatures (>150 °C). What can I do?
Answer: Sluggish Ullmann-type reactions are a common frustration.
-
Cause 1: Inactive Copper Source: Traditional copper powder or turnings have highly variable surface activity.
-
Action: Use "activated" copper powder, often prepared by reducing a copper salt like CuSO₄ with zinc.[3] Alternatively, and more reliably, use a well-defined copper(I) salt like CuI, which is often more active.
-
-
Cause 2: Lack of a Ligand: Modern Ullmann chemistry has shown that the addition of a ligand can dramatically accelerate the reaction and lower the required temperature.
-
Action: Introduce a ligand to stabilize the copper catalyst and facilitate the reaction. Simple, inexpensive ligands like 1,10-phenanthroline or various diamines have proven effective.[3]
-
-
Cause 3: Inappropriate Solvent: The reaction requires a high-boiling, polar aprotic solvent to dissolve the reactants and facilitate the ionic intermediates.
-
Action: Solvents like DMF, NMP, or nitrobenzene are traditional choices, but their high boiling points can make product isolation difficult.[3] Consider if a lower-boiling solvent is feasible with a more active catalyst system.
-
Question 2: My purification is complicated by a dark, tarry crude product. How can I get a cleaner reaction?
Answer: High-temperature reactions are prone to decomposition, leading to complex crude mixtures.
-
Cause 1: Excessive Temperature: Temperatures exceeding 200 °C can degrade both starting materials and the desired product.
-
Action: The best solution is to find a catalyst system (e.g., CuI/ligand) that allows you to run the reaction at a lower temperature (e.g., 100-130 °C).
-
-
Cause 2: Oxygen Contamination: While less sensitive than palladium, copper-catalyzed reactions can still be affected by oxygen, leading to oxidative side reactions.
-
Action: Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice and can lead to cleaner reaction profiles.
-
Section 3: General Protocols and Data
Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative starting point and may require optimization based on your specific laboratory conditions and reagent batches.
Materials:
-
4-Bromophenyl phenyl sulfide (or corresponding iodide/chloride)
-
Aniline (or an ammonia equivalent like benzophenone imine followed by hydrolysis)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (1-2 mol%), and the ligand (1.5-3 mol% relative to Pd).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the base (1.2-1.5 equiv). Then, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M).
-
Amine Addition: Add the aniline (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the mixture in a pre-heated oil bath to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography.
Data Table: Typical Purification Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |
| Typical Rf of Product | ~0.3-0.4 in 90:10 Hexanes:EtOAc |
| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |
References
- Benchchem. (n.d.). 4-Methyl-N-(4-(methylthio)phenyl)aniline.
- Wikipedia. (2023). Ullmann condensation.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2336-2343.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Yield of 4-(Phenylthio)aniline
Welcome to the technical support center dedicated to the synthesis and optimization of 4-(phenylthio)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your reaction yields and product purity.
I. Overview of Synthetic Strategies
The synthesis of this compound, a valuable intermediate in pharmaceuticals and materials science, is most commonly achieved through cross-coupling reactions. The two primary methods employed are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] A third, less common but viable route, is through nucleophilic aromatic substitution (SNAr).[3] Understanding the nuances of each approach is critical for troubleshooting and optimization.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-nitrogen bonds.[4][5] It generally offers high yields and functional group tolerance under relatively mild conditions.
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation is a reliable method for forming carbon-sulfur bonds.[1][6] While it often requires higher temperatures than the Buchwald-Hartwig reaction, advancements in ligand design have made it more accessible.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an aryl halide with a nucleophile, typically in the presence of a strong base.[3][7] The aromatic ring must be activated by electron-withdrawing groups for the reaction to proceed efficiently.[3]
II. Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format, providing actionable solutions.
Low or No Product Yield
Q1: My Buchwald-Hartwig amination reaction is giving a very low yield. What are the first things I should check?
A1: Low yields in Buchwald-Hartwig reactions can often be traced back to several key factors:
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[8] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.[8] The choice and purity of the base are also critical; ensure it is anhydrous and of high quality.[9]
-
Inert Atmosphere: The reaction must be performed under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active Pd(0) catalyst.[10]
-
Reaction Temperature: While many Buchwald-Hartwig reactions proceed at moderate temperatures, some substrate combinations may require higher temperatures to overcome the activation energy for oxidative addition.[9]
Q2: I'm attempting an Ullmann condensation to form the C-S bond, but the reaction is not proceeding. What are the likely causes?
A2: The success of an Ullmann condensation is highly dependent on the reaction conditions:
-
Inactive Copper Catalyst: Copper(I) salts can oxidize to copper(II) upon exposure to air, rendering them inactive.[11] Use fresh, high-purity copper(I) iodide (CuI).
-
Ligand Choice: While some Ullmann reactions can be performed without a ligand, the use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve yields and allow for milder reaction conditions.[11][12]
-
Appropriate Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to deprotonate the thiophenol.[11]
-
Elevated Temperatures: Traditional Ullmann couplings often necessitate high temperatures ( > 150 °C) to proceed.[1]
Presence of Impurities and Side Reactions
Q3: I'm observing significant amounts of a homocoupled byproduct in my reaction mixture. How can I minimize this?
A3: Homocoupling is a common side reaction in cross-coupling chemistry and can arise from several factors:
-
Presence of Oxygen: Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction is crucial to minimize oxidative homocoupling.[10]
-
Palladium Source: In some cases, using a Pd(0) source directly, such as Pd(PPh₃)₄, may reduce homocoupling compared to the in situ reduction of a Pd(II) source.[10]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[10]
Q4: My reaction is producing a significant amount of hydrodehalogenation byproduct. What is causing this and how can I prevent it?
A4: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that can be influenced by:
-
Moisture: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source.[10]
-
Amine Quality: Use a high-purity amine, as impurities can sometimes act as hydrogen donors.[10]
-
Base Selection: The choice of base can impact the rate of hydrodehalogenation. Screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary.[10]
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
III. Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via the Buchwald-Hartwig amination and Ullmann condensation.
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoaniline (1.0 mmol), thiophenol (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Degassing: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of degassed, anhydrous toluene via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation
This protocol provides a starting point for the copper-catalyzed synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-iodoaniline (1.0 mmol), thiophenol (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Data Summary and Reaction Parameters
The following table summarizes key reaction parameters for the synthesis of this compound. These are general recommendations and may require optimization for your specific system.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium Precatalyst (e.g., Pd₂(dba)₃) | Copper(I) Iodide (CuI) |
| Ligand | Bulky Phosphine (e.g., Xantphos, XPhos) | Diamine/Phenanthroline |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Inorganic Carbonate (e.g., Cs₂CO₃, K₂CO₃) |
| Solvent | Anhydrous, Aprotic (e.g., Toluene, Dioxane) | Anhydrous, Aprotic (e.g., Toluene, DMF) |
| Temperature | 80-120 °C | 100-160 °C |
Reaction Mechanism: Buchwald-Hartwig Amination
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
4-(Phenylthio)aniline stability and degradation pathways
Welcome to the technical support center for 4-(Phenylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues in Experiments with this compound
This section addresses specific problems you might encounter during the handling, storage, and use of this compound.
Scenario 1: You observe a gradual darkening or change in color of your solid this compound sample over time.
-
Question: Why is my solid this compound sample changing color from off-white/light yellow to a darker brown or reddish hue?
-
Answer: This discoloration is a common indicator of degradation. Aniline and its derivatives are susceptible to atmospheric oxidation, which can lead to the formation of colored polymeric products.[1][2] The presence of both an amino group and a thioether linkage makes this compound sensitive to air and light.
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (2-8°C is recommended).[2][3] Exposure to oxygen and light, especially at ambient temperatures, will accelerate oxidative degradation.
-
Check for Impurities: If the discoloration was present upon receiving the material, it might be due to residual impurities from synthesis. Consider repurifying a small amount by recrystallization or column chromatography to see if the color improves.
-
Analytical Confirmation: To confirm degradation, dissolve a small amount of the discolored sample and a sample from a freshly opened container in a suitable solvent (e.g., acetonitrile or methanol) and analyze both by HPLC with a UV detector. A comparison of the chromatograms will likely show a decrease in the main peak area and the appearance of new, often broad, peaks corresponding to degradation products in the discolored sample.
-
Scenario 2: You notice the appearance of a new, more polar peak in the HPLC analysis of your this compound sample after exposure to air or an oxidizing agent.
-
Question: I'm seeing a new peak with a shorter retention time in my reverse-phase HPLC chromatogram of a this compound solution. What could this be?
-
Answer: The appearance of a more polar impurity strongly suggests the oxidation of the thioether sulfur atom. The primary oxidation products would be the corresponding sulfoxide and, upon further oxidation, the sulfone. Both are significantly more polar than the parent sulfide.
Plausible Degradation Pathway: Oxidation of the Thioether
The sulfur atom in this compound is susceptible to oxidation by common laboratory oxidants (including atmospheric oxygen over time) to form 4-(phenylsulfinyl)aniline (the sulfoxide) and subsequently 4-(phenylsulfonyl)aniline (the sulfone).[4][5]
Troubleshooting Steps:
-
LC-MS Analysis: The most effective way to identify these new peaks is by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass-to-charge ratios (m/z) for the protonated molecules [M+H]⁺ would be:
-
This compound: 202.07
-
4-(Phenylsulfinyl)aniline (Sulfoxide): 218.07
-
4-(Phenylsulfonyl)aniline (Sulfone): 234.06
-
-
Forced Oxidation Study: To confirm, you can perform a small-scale forced oxidation. Dissolve a small amount of this compound in a suitable solvent and treat it with a mild oxidizing agent, such as a dilute solution of hydrogen peroxide.[4][5] Analyze the reaction mixture by HPLC at different time points. The peak corresponding to the suspected sulfoxide should increase in intensity.
-
Preventative Measures: If oxidation is a recurring issue, ensure that all solvents are de-gassed before use and that reactions or storage solutions are kept under an inert atmosphere. The addition of an antioxidant may be considered for formulations, but its compatibility must be thoroughly evaluated.
-
Scenario 3: During a reaction work-up involving acidic or basic conditions, you observe a significant loss of your this compound.
-
Question: My product yield is unexpectedly low after a procedure involving strong acid or base. Is this compound unstable under these conditions?
-
Answer: While anilines are generally stable to hydrolysis, their basicity and the potential for reactions at the amino group or the aromatic ring can be influenced by pH.[6][7]
Troubleshooting Steps:
-
pH Considerations:
-
Acidic Conditions: In strongly acidic solutions, the aniline nitrogen will be protonated to form an anilinium salt. This deactivates the aromatic ring towards electrophilic substitution but generally does not cause degradation of the core structure. However, prolonged heating in strong acid could potentially lead to hydrolysis of the thioether bond, although this is less common for diaryl sulfides.
-
Basic Conditions: While generally stable, strong bases in the presence of oxygen can promote oxidation of the aniline moiety.[8]
-
-
Solubility Issues: The protonated form of this compound in acidic aqueous media may have different solubility characteristics than the free base. Ensure that product loss is not due to incomplete extraction during work-up. Adjusting the pH of the aqueous layer to be basic (pH > 8) before extraction with an organic solvent is crucial to recover the neutral form of the aniline.
-
Stability Study at Different pH: If you suspect pH-dependent degradation, perform a simple stability study. Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 7, and 10) and monitor the purity by HPLC over time at a set temperature. This will provide empirical data on its stability in your specific conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound?
-
A1: For long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.[2] Refrigeration at 2-8°C is recommended.
-
-
Q2: What are the primary degradation pathways for this compound?
-
A2: Based on its chemical structure, the two most probable degradation pathways are:
-
Oxidation of the aniline moiety: This can lead to the formation of colored impurities and polymeric materials, especially upon exposure to air and light.[1]
-
Oxidation of the thioether sulfur: This results in the formation of the corresponding sulfoxide and sulfone, which are more polar than the parent compound.[4]
-
-
-
Q3: Is this compound sensitive to light?
-
A3: Yes, aromatic amines are often photosensitive.[8][9] Exposure to UV or even ambient light can promote oxidative degradation. It is crucial to store the compound in amber vials or otherwise protected from light. For photosensitivity testing, a forced degradation study under controlled light exposure should be conducted as per ICH Q1B guidelines.
-
-
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
-
A4: A stability-indicating HPLC method with UV detection is the primary tool for quantifying the parent compound and detecting degradation products.[10] LC-MS/MS is invaluable for the identification of unknown degradants by providing molecular weight and fragmentation information.[11] Gas chromatography (GC) can also be used, but may require derivatization of the polar aniline group.[12]
-
-
Q5: What are some incompatible materials to avoid with this compound?
-
A5: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6] Reactions with these substances can be vigorous and lead to significant degradation or hazardous situations.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[13][14]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system (for peak identification)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Preparation for Analysis:
-
For the solution-state studies, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
For the solid-state thermal degradation, dissolve an accurately weighed amount of the stressed solid in the mobile phase to achieve a concentration of 50 µg/mL.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable reverse-phase HPLC method (e.g., C18 column with a mobile phase of acetonitrile and water gradient).
-
Monitor the chromatograms at a wavelength where this compound has maximum absorbance.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation.
-
Identify any significant degradation products (peaks >0.1%).
-
Perform peak purity analysis to ensure the main peak is not co-eluting with any degradants.
-
-
Degradant Identification: Analyze the samples showing significant degradation by LC-MS to propose structures for the major degradation products.
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Diagram 2: Workflow for a Forced Degradation Study
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 6. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 7. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. dl.edi-info.ir [dl.edi-info.ir]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: A Troubleshooting Guide to 4-(Phenylthio)aniline Purification by Chromatography
Welcome to our dedicated technical support center for the chromatographic purification of 4-(Phenylthio)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying this aromatic amine, ensuring you can achieve the highest purity and yield in your experiments.
Introduction: The Challenge of Purifying this compound
This compound, a key building block in various synthetic applications, presents a unique set of purification challenges. Its basic amino group can interact strongly with the acidic nature of standard silica gel, leading to common issues such as peak tailing, poor separation, and even on-column degradation. This guide provides a structured, question-and-answer-based approach to troubleshoot these problems effectively, grounded in the principles of chromatographic science.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Significant Peak Tailing in Normal-Phase Chromatography
Q: I'm observing significant peak tailing for my this compound on a silica gel column with a hexane/ethyl acetate eluent. What is the cause, and how can I resolve this?
A: This is a classic issue encountered with basic compounds like aromatic amines on standard silica gel.[1] The root cause is the interaction between the basic lone pair of electrons on the aniline nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This strong secondary interaction leads to a non-ideal elution profile, characterized by a "tailing" peak.
Here’s a systematic approach to mitigate this problem:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[2][3]
-
Triethylamine (TEA): Add 0.1-2% triethylamine to your hexane/ethyl acetate mobile phase.[2] TEA is a volatile base that will compete with your analyte for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Ammonia Solution: A solution of 10% ammonia in methanol can be used as a polar modifier in a dichloromethane-based solvent system.[4]
-
-
Stationary Phase Selection: If mobile phase modification is insufficient or undesirable, consider using an alternative stationary phase.
Issue 2: Poor Separation from Starting Materials or Byproducts
Q: My this compound is co-eluting with one of my starting materials (e.g., 4-iodoaniline or thiophenol) or a suspected byproduct. How can I improve the resolution?
A: Achieving good separation requires optimizing the selectivity of your chromatographic system. This is primarily influenced by the choice of mobile and stationary phases.
-
TLC Optimization: Before scaling up to a flash column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC).
-
Target Rf Value: Aim for an Rf value of approximately 0.3 for your this compound.[5] This generally provides the best balance between separation and elution time.
-
Solvent System Exploration: Experiment with different solvent mixtures. While hexane/ethyl acetate is a common starting point, consider other systems like dichloromethane/methanol for more polar compounds.[3][4]
-
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of closely eluting compounds.[2]
-
Start with a low polarity solvent to elute non-polar impurities.
-
Gradually increase the percentage of the polar solvent to elute your product and then more polar impurities.
-
-
Identify Potential Impurities: Knowing the potential byproducts of your synthesis is crucial for developing a targeted purification strategy. If you synthesized this compound via a Buchwald-Hartwig amination, potential side products could arise from side reactions like beta-hydride elimination.[6][7][8][9]
Issue 3: Product Degradation on the Column
Q: I suspect my this compound is degrading on the silica gel column, leading to low recovery. How can I confirm this and prevent it?
A: While diaryl sulfides are generally stable, the combination of an amine functional group and the acidic nature of silica can sometimes lead to degradation.[10]
-
2D TLC Analysis: To test for on-plate degradation, you can perform a two-dimensional TLC.
-
Spot your compound on one corner of a TLC plate and develop it in a chosen solvent system.
-
After drying, rotate the plate 90 degrees and develop it again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. The appearance of off-diagonal spots suggests degradation.[11]
-
-
Deactivating the Silica Gel: If degradation is confirmed, you can deactivate the silica gel before use.
-
Prepare a slurry of your silica gel in the chosen eluent containing 1-3% triethylamine.[2]
-
Pack the column with this slurry. This will help to neutralize the most active acidic sites.
-
-
Alternative Purification Methods: If column chromatography proves to be too harsh, consider other purification techniques.
-
Recrystallization: This can be a highly effective method for purifying solid compounds. Experiment with different solvent systems to find one where this compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvent pairs for recrystallization include ethanol/water, methanol/water, and ethyl acetate/heptane.[12][13][14][15][16]
-
Acid-Base Extraction: The basic nature of the aniline group can be exploited for purification. Dissolve the crude product in an organic solvent and extract it into an aqueous acidic solution. The aqueous layer can then be basified to precipitate the purified product, which can be collected by filtration.
-
Experimental Protocols
Protocol 1: TLC Analysis and Solvent System Selection
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (with a fluorescent indicator, F254). Also, spot your starting materials as references.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 10% ethyl acetate in hexane). Allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots.[17]
-
Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as brown spots.[17][18]
-
Staining: Use a suitable staining reagent. For example, a p-anisaldehyde stain can be used for visualizing various functional groups, including amines.[19] A simple cinnamaldehyde reagent can also be used for the rapid detection of aromatic primary amines, which will produce a yellow spot.[20]
-
-
Rf Calculation: Calculate the Rf value for each spot. Adjust the solvent polarity to achieve an Rf of ~0.3 for this compound.
Protocol 2: Flash Column Chromatography of this compound
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Dry pack the column with silica gel (40-63 µm).
-
Saturate the silica gel with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica bed.[21]
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2][21]
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of basic amine with acidic silica | Add 0.1-2% TEA to the eluent or use an alumina column. |
| Poor Separation | Suboptimal mobile phase selectivity | Optimize the solvent system using TLC (aim for Rf ≈ 0.3). Employ gradient elution. |
| Low Recovery | On-column degradation | Perform a 2D TLC to confirm. Deactivate silica with TEA or consider recrystallization. |
| Co-elution with Byproducts | Similar polarity of product and impurity | Identify potential byproducts from the reaction mechanism to inform purification strategy. |
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in the chromatography of basic compounds.
Experimental Workflow for Purification
Sources
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- 3. chemtips.wordpress.com [chemtips.wordpress.com]
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- 7. youtube.com [youtube.com]
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- 20. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Purifying 4-(Phenylthio)aniline via Recrystallization
Welcome to the technical support center for the purification of 4-(Phenylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the theory and practice of recrystallization, focusing on the specific challenges and nuances of this diaryl sulfide.
Section 1: FAQs - First Principles of Recrystallization
This section addresses fundamental questions that form the basis of a successful purification strategy.
Q1: What is the core principle of recrystallization and why is it effective for a compound like this compound?
A: Recrystallization is a purification technique for solid compounds based on differential solubility. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1] For this compound, the process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution (if insoluble impurities are present) to remove them.
-
Cooling the solution slowly . As the temperature drops, the solubility of this compound decreases, and it crystallizes out of the solution.
-
Separating the pure crystals from the "mother liquor" (the remaining solvent), which retains the soluble impurities.
This method is effective because the crystal lattice of this compound will preferentially incorporate molecules of its own kind, excluding impurities as it forms.
Q2: How do I select the best solvent for recrystallizing this compound?
A: Solvent selection is the most critical step.[2][3] The ideal solvent should exhibit a steep solubility curve: high solubility for this compound at high temperatures and low solubility at low temperatures.[4] Given the molecular structure—an aromatic amine and a thioether—a moderately polar solvent is a logical starting point, based on the "like dissolves like" principle.[5][6]
A rapid screening process is the most effective method:
-
Place ~50 mg of your crude this compound into several test tubes.
-
Add ~1 mL of a different potential solvent to each tube at room temperature.
-
Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[3]
-
For solvents that did not dissolve the compound, gently heat the mixture to the solvent's boiling point. If the compound dissolves completely, it is a strong candidate.[2]
-
Allow the hot, clear solutions to cool to room temperature and then in an ice bath. The solvent that yields the most abundant, high-quality crystals is likely your best choice.
For this compound, an ethanol/water or isopropanol/water mixed solvent system is often effective. You dissolve the compound in the minimum amount of hot alcohol (the "good" solvent) and then add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy, then add a drop or two of alcohol to redissolve the solid before cooling.[2][7]
Q3: What safety precautions are necessary when handling this compound and the associated solvents?
A: Safety is paramount. This compound and its structural analogs are classified as irritants and may cause allergic skin reactions.[8][9][10] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[11] Solvents used for recrystallization are often flammable and volatile. Keep them away from ignition sources like heat guns and open flames. Always consult the Safety Data Sheet (SDS) for this compound and any solvents you intend to use before beginning your experiment.
Section 2: Troubleshooting Guide - Common Experimental Issues
This Q&A section addresses specific problems you may encounter during the procedure.
Q1: My this compound won't dissolve, even when I add a lot of hot solvent. What's wrong?
A: This issue typically points to one of two causes:
-
Incorrect Solvent Choice: The solvent you've selected may simply be a poor solvent for this compound, even at elevated temperatures. Re-evaluate your choice by performing the small-scale screening described in the FAQ section.
-
Insoluble Impurities: Your crude material may contain a significant fraction of impurities that are insoluble in your chosen solvent. If you see solid material that does not diminish upon adding more hot solvent, you should perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel to remove the insoluble matter before allowing the filtrate to cool and crystallize.[1][12]
Q2: The solution is a dark color, but pure this compound should be a pale solid. How do I remove the color?
A: Colored impurities are common in amine-containing compounds due to oxidation or side-reactions. These can often be removed with activated charcoal.
-
Procedure: After dissolving your crude compound in the hot solvent, remove the solution from the heat source. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Adding it to a boiling solution can cause violent bumping. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[13][14]
-
Action: Perform a hot filtration to remove the charcoal before setting the solution aside to cool. Use fluted filter paper to speed up the filtration process and minimize premature crystallization in the funnel.[12]
Q3: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or if the concentration of the solute is too high.[7][15] An oil is undesirable because it tends to trap impurities.
-
Immediate Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the solution's saturation point.[13][15] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can promote slow cooling and favor proper crystal growth.[13]
-
Alternative Strategy: If the problem persists, consider a different solvent or a mixed-solvent system. Oiling out is common when a compound is highly impure, as impurities can depress the melting point.[15]
Q4: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A: A failure to crystallize upon cooling often indicates a supersaturated solution, which requires a nucleation site to begin crystal formation.[15][16]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a rough surface that can initiate nucleation.[13][16]
-
Seed Crystals: If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.[13]
-
Reduce Solvent Volume: It is possible you used too much solvent.[15] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.
Q5: My final yield of pure this compound is very low. What are the common causes?
A: A low yield is a frequent and frustrating issue. The most common culprits are:
-
Using Too Much Solvent: The most common error is adding an excessive amount of solvent during the initial dissolution step.[15][16] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent required.
-
Premature Crystallization: The compound may have crystallized in the filter paper during hot filtration. Ensure your funnel and receiving flask are pre-heated and that the filtration is performed quickly.[7]
-
Incomplete Cooling: Ensure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice-water bath for 15-30 minutes can significantly increase crystal formation and yield.[7]
-
Washing with Room-Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using warmer solvent will redissolve some of your purified product.[7][16]
Section 3: Recommended Experimental Protocol
This protocol provides a robust starting point for the purification of this compound.
Objective: To purify crude this compound using a mixed-solvent recrystallization technique.
Proposed Solvent System: Ethanol and Water
Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling chip.
-
Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil. Start with a small volume and add more in small portions until dissolution is complete. Record this volume.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (~0.1 g) of activated charcoal. Swirl for 2-3 minutes.
-
Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal and any other insoluble impurities.
-
Crystallization: Re-heat the clear filtrate to a boil. Add hot water dropwise while swirling until the solution remains faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol/water mixture (using the same ratio as your final solvent mixture).
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the final mass and calculate the percent recovery.
-
Verification: Measure the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.
Section 4: Data & Visualization
Table 1: Solvent Selection Guide for this compound
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Cold) | Expected Solubility (Hot) | Notes |
| Water | High | 100 | Insoluble | Insoluble | Good anti-solvent in a mixed system. |
| Hexane | Non-polar | 69 | Insoluble | Sparingly Soluble | Useful for washing non-polar impurities. |
| Toluene | Non-polar | 111 | Sparingly Soluble | Soluble | Good potential solvent, but high boiling point. |
| Ethyl Acetate | Medium | 77 | Sparingly Soluble | Soluble | Good candidate for single-solvent system. |
| Isopropanol | Polar | 82 | Sparingly Soluble | Very Soluble | Excellent "good" solvent for mixed systems. |
| Ethanol | Polar | 78 | Sparingly Soluble | Very Soluble | Excellent "good" solvent for mixed systems. |
Troubleshooting Workflow
Caption: A troubleshooting flowchart for common recrystallization issues.
References
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from a legacy university course website. [Link]
- Google Patents. (n.d.). EP2315743B1 - Process to purify dialkyl sulfides.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- The Journal of Organic Chemistry. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. ACS Publications.
- ResearchGate. (2023). Synthesis of Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones.
- National Institutes of Health. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction.
- Capot Chemical. (2010). MSDS of 2-Nitro-5-(phenylthio)aniline.
- Google Patents. (n.d.). US3322834A - Process for production of diaryl and di(alkaryl) sulfides.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Cheméo. (n.d.). Chemical Properties of Aniline, 4-nitro-3-phenylthio- (CAS 28819-80-9).
- Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
- ResearchGate. (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
- Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.
Sources
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- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
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- 8. biosynth.com [biosynth.com]
- 9. 2-(Phenylthio)aniline = 98.0 GC 1134-94-7 [sigmaaldrich.com]
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- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification of 4-(Phenylthio)aniline
Welcome to the technical support center for the purification of 4-(Phenylthio)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the purification process. The information provided is based on established chemical principles and practical laboratory experience to ensure the integrity and reproducibility of your results.
I. Understanding the Compound: Key Properties of this compound
Before delving into purification, a fundamental understanding of this compound's properties is crucial for making informed decisions during the experimental process.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NS | [1] |
| Molecular Weight | 201.29 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| Solubility | Soluble in many organic solvents such as ethanol, ether, and benzene. Moderately soluble in water.[3] | [3] |
| Storage | Keep in a dark place, sealed in a dry, and cool environment (2-8°C is often recommended).[2] | [2] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.
A. Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.[4]
Q1: My this compound sample has a noticeable color (e.g., yellow, brown). How can I remove these colored impurities?
A1: Colored impurities in aniline derivatives are often due to oxidation byproducts.[5] Activated charcoal is an effective decolorizing agent.
-
Protocol:
-
Dissolve your crude this compound in the minimum amount of a suitable hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the hot solution.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal. The filtrate should be significantly less colored.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Q2: I am struggling to find a suitable recrystallization solvent for this compound. What are some good starting points?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For aniline derivatives, a common strategy involves using a binary solvent system.
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool.[6]
-
Heptane/Ethyl Acetate: This is another effective mixture for compounds of intermediate polarity.[7]
-
Toluene: Can be a good choice for aromatic compounds.[8]
-
Q3: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more hot solvent to decrease the saturation and then allow it to cool slowly.
-
Lower the Cooling Temperature: Try cooling the solution more slowly or at a slightly higher temperature initially.
-
Change the Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or adjust the ratio of your binary solvent system.
-
Q4: After recrystallization, my yield of this compound is very low. How can I improve it?
A4: Low yield can result from using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.
-
Optimization Strategies:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes yield.
-
Preheat Funnel for Hot Filtration: To prevent premature crystallization, use a pre-heated funnel during the hot filtration step.
-
B. Column Chromatography Challenges
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Q5: I'm observing significant tailing of my this compound spot on the TLC plate, which is affecting my column chromatography separation. How can I resolve this?
A5: Tailing of amines on silica gel is a common issue due to the interaction of the basic amine with acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 0.1-1% is typically effective in suppressing these interactions and improving peak shape.
Q6: What is a good starting mobile phase for the column chromatography of this compound?
A6: The choice of mobile phase depends on the polarity of the impurities. A good starting point is a mixture of a nonpolar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.
-
Mobile Phase Selection Workflow:
-
TLC Analysis: Run TLC plates with your crude material in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Optimal Rf: Aim for a solvent system that gives your this compound an Rf value between 0.2 and 0.4. This generally provides good separation on a column.
-
Gradient Elution: If you have both polar and nonpolar impurities, a gradient elution on the column (gradually increasing the proportion of ethyl acetate) will likely be necessary.
-
Q7: How can I visualize this compound on a TLC plate?
A7: Since this compound is an aromatic compound, it should be visible under UV light (254 nm).[9] For a more definitive visualization, various chemical stains can be used.
-
Visualization Methods:
-
UV Lamp (254 nm): As a non-destructive method, this should be your first choice. Aromatic compounds typically appear as dark spots on a fluorescent background.[10]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, including the amine group in your product.[10] It will appear as a yellow or brown spot on a purple background.
-
p-Anisaldehyde Stain: This stain is effective for visualizing amines and will typically produce a colored spot upon heating.[11]
-
C. Purity Analysis
Accurate determination of purity is essential. HPLC and GC are powerful analytical techniques for this purpose.
Q8: What are the general conditions for analyzing the purity of this compound by HPLC?
A8: Reverse-phase HPLC is well-suited for analyzing aniline derivatives.[12]
-
Typical HPLC Conditions:
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[13] For mass spectrometry compatibility, a small amount of formic acid can be added to the mobile phase.[13]
-
Detector: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm) is appropriate.
-
Q9: Can I use Gas Chromatography (GC) to assess the purity of this compound?
A9: Yes, GC is a suitable technique for analyzing the purity of aniline derivatives.[14]
-
Considerations for GC Analysis:
-
Derivatization: While direct analysis is possible, derivatization of the amine group can sometimes improve peak shape and thermal stability.[14]
-
Column: A non-polar or mid-polarity capillary column is typically used.
-
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds.[15]
-
III. Visual Workflows
To further clarify the purification processes, the following diagrams illustrate the decision-making and experimental steps.
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for this compound purification.
IV. Potential Impurities
The synthesis of this compound can result in several process-related impurities. The most common synthetic route involves the reaction of a substituted aniline with a thiophenol derivative.
-
Starting Materials: Unreacted starting materials such as 4-chloroaniline or 4-iodoaniline and thiophenol.
-
Oxidation Products: Aniline derivatives are susceptible to oxidation, which can lead to colored byproducts.
-
Side-Reaction Products: Depending on the specific synthetic method, side reactions can occur. For instance, in syntheses involving nitro-group reduction, incomplete reduction can leave nitro-containing impurities.[16]
V. Safety Precautions
Always handle this compound and the associated solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.
VI. References
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2021, February 19). Reddit. Retrieved from [Link]
-
2.1.4F: Visualizing TLC Plates. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
TLC stains. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved from [Link]
-
Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution. (2025, October 19). ResearchGate. Retrieved from [Link]
-
Visualizing a TLC plate. (2021, August 23). YouTube. Retrieved from [Link]
-
How to select the best solvent or re crystallization? (2019, March 20). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Method for preparing 2-nitro-5-(phenylthio)-anilines. (2003, April 22). Google Patents. Retrieved from
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International. Retrieved from [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). National Institutes of Health. Retrieved from [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Agilent. Retrieved from [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Solubility in organic solvents and water. (2014, September 14). Reddit. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. This compound | C12H11NS | CID 96081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1135-14-4|this compound|BLD Pharm [bldpharm.com]
- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
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- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
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- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC stains [reachdevices.com]
- 11. epfl.ch [epfl.ch]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Improving the solubility of 4-(Phenylthio)aniline for reactions
Technical Support Center: 4-(Phenylthio)aniline
Introduction: Navigating the Solubility Challenges of this compound
This compound is a versatile intermediate in organic synthesis, valued for its unique structure incorporating both an aniline moiety and a thioether linkage. However, its utility is often hampered by a common experimental hurdle: poor solubility. The molecule's large, hydrophobic core, composed of two phenyl rings, significantly outweighs the hydrophilic contribution of the single amino group, leading to limited solubility in many common reaction media.
This guide serves as a dedicated resource for researchers, chemists, and drug development professionals encountering these challenges. We move beyond simple solvent lists to provide a deeper understanding of the physicochemical principles governing the solubility of this compound. Here, you will find targeted troubleshooting advice, validated protocols, and data-driven strategies to help you maintain compound integrity and achieve successful reaction outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues encountered during experiments with this compound in a practical question-and-answer format.
Q1: My this compound is not dissolving in my primary reaction solvent. What is my first step?
Your first step is to systematically evaluate your solvent choice based on the principle of "like dissolves like." this compound is a largely nonpolar molecule with a calculated XLogP3 of 2.9, indicating significant hydrophobicity.[1] However, the primary amine group (-NH₂) introduces polarity and the capacity for hydrogen bonding.[2]
Initial Troubleshooting Steps:
-
Assess Polarity Match: If you are using a nonpolar solvent like hexanes or toluene and observing poor solubility, the intermolecular forces may be too weak. Conversely, in highly polar protic solvents like water, the hydrophobic bulk of the molecule prevents dissolution.[3]
-
Consider Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or Dichloromethane (DCM) often represent the best starting point. They possess a sufficient dipole moment to interact with the amine group but are non-protic and can effectively solvate the aromatic rings.
-
Attempt Gentle Heating: For many dissolution processes, which are endothermic, increasing the temperature will increase solubility. Use a water bath to gently warm the mixture, but do not exceed 40-50°C initially to avoid potential degradation. Monitor for any color change, as anilines can oxidize and darken upon heating in the presence of air.[4]
Below is a workflow diagram to guide your decision-making process when encountering solubility issues.
Caption: A decision tree for troubleshooting solubility issues.
Q2: How does pH dramatically alter the solubility of this compound, and how can I leverage this?
This is the most powerful tool for solubilizing this compound in aqueous or protic media. The aniline functional group is basic.[5] The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid to form a positively charged anilinium salt.[6]
Mechanism of pH-Mediated Solubilization:
-
Neutral Form (Poorly Soluble): In neutral or basic conditions (pH > 5), this compound exists in its free base form. This form is dominated by its hydrophobic character and is poorly soluble in water.[3]
-
Protonated Form (Highly Soluble): In acidic conditions (typically pH < 4), the amine group is protonated to form the 4-(phenylthio)anilinium ion (e.g., the chloride salt if HCl is used). This ionic salt is a charged species that readily dissolves in water and other polar protic solvents through strong ion-dipole interactions.[7][8]
You can leverage this by adding a dilute acid (e.g., 1M HCl, 1M H₂SO₄) dropwise to a suspension of the compound in your aqueous reaction medium until the solid dissolves. This technique is fundamental for reactions like diazotization or certain aqueous coupling reactions. Remember to neutralize the solution with a base (e.g., NaHCO₃, NaOH) during workup to recover your product in its neutral, less soluble form.
Caption: Reversible protonation and its effect on solubility.
Q3: My compound "oils out" upon heating instead of dissolving. What is happening and how can I fix it?
"Oiling out" occurs when a solid melts before it dissolves, forming an immiscible liquid phase in the solvent. This is common when the compound's melting point is lower than the solvent's boiling point or when the solution becomes supersaturated at a temperature above the compound's melting point.
Solutions for Oiling Out:
-
Reheat and Dilute: The most common solution is to add more hot solvent. Reheat the mixture until the oil fully redissolves, then add an additional 5-10% volume of the hot solvent to reduce the saturation level. Allow the solution to cool very slowly.[9]
-
Change the Solvent System:
-
Select a solvent with a lower boiling point.
-
Use a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, like DCM or acetone) at room temperature. Then, slowly add a "poor" solvent (an anti-solvent in which it is poorly soluble, like hexanes) at the same temperature until the solution just becomes turbid. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[7][10]
-
Q4: Are there any non-traditional methods to run reactions if I cannot find a suitable solvent?
Yes. When conventional solution-phase chemistry fails, you can explore mechanochemistry. This technique uses mechanical force (e.g., grinding in a ball mill) to initiate chemical reactions in the solid state, bypassing the need for a solvent altogether.
This approach is particularly effective for cross-coupling reactions involving poorly soluble aryl halides or other starting materials.[11] While it requires specialized equipment, it is a powerful strategy for overcoming persistent solubility issues and can lead to faster reaction times and reduced solvent waste.
Solvent Selection Guide
Choosing the right solvent is critical. The following table provides a general guide to the solubility of this compound in common laboratory solvents. Note: This is a qualitative guide; experimental verification is essential.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Comments |
| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole moment effectively solvates both the polar amine and the aromatic rings. |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds; use with caution as it can be difficult to remove. | |
| Tetrahydrofuran (THF) | Moderate to High | Good general-purpose solvent. Solubility can be enhanced by gentle warming. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good for dissolving nonpolar compounds, effective for this compound. |
| Chloroform (CHCl₃) | Moderate to High | Similar to DCM. | |
| Polar Protic | Water (H₂O) | Insoluble (as free base) | The large hydrophobic structure prevents dissolution.[3] Becomes High upon acidification. |
| Methanol (MeOH) | Low to Moderate | Can hydrogen bond with the amine, but less effective at solvating the large nonpolar part. | |
| Ethanol (EtOH) | Low to Moderate | Similar to methanol; often used in mixed solvent systems for recrystallization.[10] | |
| Nonpolar | Toluene | Low | May dissolve with significant heating, but solubility at room temperature is limited. |
| Hexanes / Heptane | Insoluble | Van der Waals forces are insufficient to overcome the crystal lattice energy of the solid. | |
| Ethers | Diethyl Ether | Low | More nonpolar than THF; limited dissolving power for this compound. |
Experimental Protocol: Acid-Mediated Solubilization for Aqueous Reaction
This protocol details the steps for solubilizing this compound to be used as a nucleophile in an aqueous reaction medium.
Objective: To prepare a homogeneous aqueous solution of this compound hydrochloride.
Materials:
-
This compound (2.01 g, 10 mmol)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Stir plate and magnetic stir bar
-
50 mL Erlenmeyer flask
Procedure:
-
Initial Suspension: To the 50 mL Erlenmeyer flask, add this compound (2.01 g). Add 20 mL of deionized water. Place the flask on the magnetic stir plate and begin stirring. You will observe a heterogeneous suspension of the solid in the water.
-
Acidification: Using a pipette, add 1 M HCl dropwise to the stirring suspension. Initially, you may see no change.
-
Observation of Dissolution: Continue adding the acid slowly. As the pH of the solution drops below ~4.5 (the approximate pKa of the anilinium ion), you will observe the solid beginning to dissolve.[8]
-
Endpoint: The endpoint is reached when all the solid has dissolved, and the solution is clear and homogeneous. This typically requires approximately 10-11 mL of 1 M HCl (a slight molar excess). The resulting solution is 4-(phenylthio)anilinium chloride.
-
Reaction Readiness: The solution is now ready for use in your subsequent aqueous reaction.
-
Post-Reaction Neutralization (Workup): After your reaction is complete, you can recover the modified product by neutralizing the solution. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is > 7. The product will typically precipitate out of the solution as the free amine and can be collected by filtration.
Trustworthiness Check: This protocol is self-validating. The visual transition from a solid suspension to a clear solution provides immediate confirmation of successful solubilization. The subsequent precipitation upon neutralization confirms the reversible nature of the process.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96081, this compound. [Link]
- Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(13), 2790–2795. [Link]
- Li, H., & Lee, L. S. (2001).
- Cheméo (2024). Chemical Properties of Aniline, 4-nitro-3-phenylthio- (CAS 28819-80-9). [Link]
- University of Cambridge (n.d.). Solubility and pH of amines. Department of Chemistry. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7566, 4-(p-Nitrophenylthio)aniline. [Link]
- ChemBK (2024). 2-nitro-5-(phenylthio)aniline. [Link]
- University of Calgary (n.d.). Chapter 22 Notes - Amines. Department of Chemistry. [Link]
- LibreTexts Chemistry (2020). 21.4: Acidity and Basicity of Amines. [Link]
- Hokkaido University (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]
- University of Rochester (n.d.). Purification: How To. Department of Chemistry. [Link]
- BYJU'S (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
- NCERT (n.d.). Amines. [Link]
- Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- Scribd (n.d.).
- Chemistry Steps (n.d.). Reactions of Aniline. [Link]
- National Technical Information Service (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
- Chemguide (n.d.). Phenylamine (aniline) as an amine. [Link]
- Google Patents (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
Sources
- 1. This compound | C12H11NS | CID 96081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. issr.edu.kh [issr.edu.kh]
- 3. byjus.com [byjus.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chapter 22 notes [web.pdx.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. sciencedaily.com [sciencedaily.com]
Technical Support Center: Polymerization of 4-(Phenylthio)aniline
Welcome to the technical support guide for the synthesis of poly(4-(phenylthio)aniline). This document is designed for researchers, scientists, and drug development professionals navigating the intricacies of this polymerization. The oxidative polymerization of aniline and its derivatives is notoriously sensitive to reaction parameters, with temperature being the most critical variable for controlling the reaction's kinetics, final polymer structure, and properties. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve consistent and high-quality results.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in the polymerization of this compound?
A1: The oxidative polymerization of anilines is a highly exothermic (heat-releasing) process.[1][2] The reaction proceeds through a free-radical mechanism that, once initiated, can accelerate rapidly. Without precise temperature control, several issues can arise:
-
Runaway Reactions: The heat generated can cause the reaction rate to increase exponentially, leading to a "runaway" reaction. This results in a rapid, often instantaneous, formation of an ill-defined, insoluble, and often charred precipitate instead of the desired polymer.
-
Side Reactions & Over-oxidation: High temperatures promote undesirable side reactions, such as cross-linking and the formation of phenazine-like structures, which disrupt the linear polymer chain. This leads to defects in the polymer backbone, reducing its solubility and electrical conductivity.[3] Higher temperatures can also cause over-oxidation of the polymer to the pernigraniline state, which is less stable.[1]
-
Lower Molecular Weight: At elevated temperatures, the rate of termination reactions can increase relative to propagation, leading to shorter polymer chains and lower average molecular weight. Conversely, very low temperatures (e.g., below -30°C) can significantly increase the molecular weight.[4]
-
Poor Morphology: Temperature influences the self-assembly of polymer chains during synthesis. Controlled, low temperatures often lead to more ordered structures, such as nanofibers or nanotubes, while high temperatures typically result in amorphous, granular morphologies.[4]
Q2: What is the typical temperature profile of an aniline polymerization reaction?
A2: The reaction generally follows a characteristic S-shaped temperature curve, which can be divided into three phases.[5][6]
-
Induction Period: After adding the oxidant, there is an initial period where the temperature remains stable or rises very slowly. During this phase, reactive radical cations are formed.[7]
-
Propagation Phase: This is a period of rapid, auto-accelerated polymerization. A sharp increase in the internal reaction temperature is observed as monomer units add to the growing polymer chains. This is the main exothermic stage that must be carefully managed.[2][5]
-
Termination Phase: As the monomer is consumed, the reaction rate slows down, and the temperature gradually returns to that of the cooling bath.
Monitoring this profile with an internal thermocouple is a reliable way to follow the reaction's progress.[2]
Q3: What is the recommended temperature range for synthesizing high-quality poly(this compound)?
A3: While specific optimization is required for this compound, the vast body of literature on substituted anilines strongly suggests a sub-zero temperature range. A starting point of 0°C to -5°C is recommended for initial experiments.[1] For some aniline derivatives, temperatures as low as -30°C to -90°C have been necessary to control reactivity and prevent side reactions.[4] The optimal temperature will depend on the solvent, oxidant, and concentration used.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound.
Q4: My reaction turned dark green/black almost instantly upon adding the oxidant, and I recovered a brittle, insoluble material. What happened?
A4: This is a classic sign of an uncontrolled, runaway polymerization due to excessive heat. The rapid exotherm led to the formation of over-oxidized and cross-linked material.
-
Causality: The rate of heat generation far exceeded the rate of heat removal by your cooling system. Even if the bath is at 0°C, localized "hot spots" within the solution can reach much higher temperatures.
-
Solutions:
-
Lower the Initial Temperature: Start your next experiment at a lower temperature, for example, -10°C or -20°C. Using an acetone/dry ice or ethylene glycol/dry ice bath can achieve these temperatures.
-
Slow Down Oxidant Addition: Do not add the oxidant (e.g., ammonium persulfate, APS) all at once. Dissolve the oxidant in the same chilled acidic solvent as the monomer and add it dropwise over a prolonged period (e.g., 30-60 minutes) using a syringe pump or a pressure-equalizing dropping funnel. This allows the cooling system to dissipate the heat as it is generated.
-
Use More Dilute Solutions: Decreasing the concentration of both the monomer and the oxidant will slow the reaction rate and reduce the overall heat output.
-
Q5: The temperature of my reaction mixture is fluctuating, even with slow oxidant addition. How can I stabilize it?
A5: Temperature stability is key to reproducibility. Fluctuations suggest an imbalance between heat generation and dissipation.
-
Causality: This can be due to an inefficient cooling bath or inconsistent addition of the oxidant. A simple ice-water bath may not have sufficient thermal mass or surface area to handle the exotherm.
-
Solutions:
-
Improve the Cooling Bath: Use a larger, well-insulated cooling bath (e.g., a Dewar flask). Ensure the reaction flask is immersed as deeply as possible to maximize surface contact. Stirring the cooling bath itself can also improve heat transfer.
-
Enhance Internal Stirring: Vigorous stirring within the reaction flask is crucial to prevent localized hot spots and ensure even temperature distribution. Use a mechanical stirrer for larger volumes, as magnetic stir bars can be insufficient.
-
Automate Oxidant Addition: A syringe pump provides the most consistent and controllable addition rate, which is superior to manual dropwise addition.
-
Q6: My polymer yield is very low, or the reaction doesn't seem to start at all.
A6: This issue can arise from conditions that are either too aggressive or too mild.
-
Causality (Low Yield):
-
Temperature Too High: As discussed in Q4, high temperatures can lead to side reactions and degradation, reducing the yield of the desired polymer.[3]
-
Incorrect Stoichiometry: An incorrect monomer-to-oxidant ratio can result in incomplete polymerization. The typical molar ratio of APS to aniline is around 1.25:1.[8]
-
-
Causality (No Reaction):
-
Temperature Too Low: While low temperatures are generally preferred, extremely low temperatures can slow the reaction kinetics to a near standstill, resulting in a very long induction period or no reaction within a practical timeframe.[1]
-
Insufficient Acidity: The polymerization of aniline requires an acidic medium (typically pH < 2) to protonate the monomer, making it susceptible to oxidation.[9] Ensure your acid concentration (e.g., 1M HCl) is sufficient.
-
-
Solutions:
-
Verify Temperature: Use a calibrated thermometer placed directly in the reaction mixture. If the reaction stalls at a very low temperature, try raising it in small increments (e.g., from -20°C to -15°C).
-
Check Reagents: Ensure your monomer is pure and the oxidant has not degraded. Ammonium persulfate, in particular, can lose potency over time.
-
Monitor for Exotherm: A slight, controlled temperature rise is the best indicator that polymerization has initiated. If no rise is observed after the induction period, a problem with the reaction conditions is likely.
-
Q7: The final polymer has poor electrical conductivity and is not soluble in standard solvents like NMP or DMF.
A7: This points to structural defects in the polymer chain, which are almost always related to temperature control.
-
Causality: High local temperatures during the exothermic propagation phase likely caused side-branching and cross-linking reactions. These defects break the π-conjugation along the polymer backbone, which is essential for electrical conductivity, and the cross-linking reduces solubility.[3][4]
-
Solutions:
-
Re-optimize Temperature Control: This is the most critical factor. Implement all the strategies from Q4 and Q5: lower initial temperature, very slow oxidant addition, efficient cooling, and vigorous stirring.
-
Purification: After synthesis, wash the polymer extensively with the reaction medium (e.g., 1M HCl) and then de-ionized water and methanol to remove unreacted monomer, oxidant, and low-molecular-weight oligomers.[10]
-
Data Summary & Experimental Protocols
Table 1: Effect of Polymerization Temperature on Polyaniline Properties
(This data, based on studies of unsubstituted aniline, serves as a predictive guide for this compound)
| Polymerization Temperature | Expected Molecular Weight | Structural Regularity (Linearity) | Electrical Conductivity | Typical Morphology | Reference |
| > 25°C | Low | Poor (High branching/defects) | Low | Amorphous, Granular | [3] |
| 0°C to 5°C | Moderate | Good | High | Mixed Granular/Fibrous | [1] |
| -10°C to -30°C | High | Very Good (Highly linear) | High | Fibrous / Nanotubular | [4] |
| < -40°C | Very High | Excellent | High | Highly Ordered Fibers | [4] |
Protocol: Controlled Low-Temperature Oxidative Polymerization
This protocol provides a robust starting point for the synthesis of poly(this compound).
Materials:
-
This compound (Monomer)
-
Ammonium Persulfate (APS, Oxidant)
-
Hydrochloric Acid (HCl, 37%)
-
N-Methyl-2-pyrrolidone (NMP, for solubility testing)
-
Methanol
-
De-ionized Water
-
Dry Ice & Acetone (for cooling bath)
Equipment:
-
Jacketed reaction vessel or a Dewar flask
-
Mechanical stirrer
-
Syringe pump with a gas-tight syringe
-
Low-temperature digital thermometer/thermocouple
-
Standard glassware
Procedure:
-
Monomer Solution Preparation: In a 250 mL jacketed reaction vessel, dissolve 2.01 g (10 mmol) of this compound in 100 mL of pre-chilled 1.0 M HCl.
-
Cooling: Begin circulating a coolant (or use an acetone/dry ice bath) to bring the internal temperature of the monomer solution to -10°C . Maintain this temperature.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of pre-chilled 1.0 M HCl. Load this solution into a 50 mL syringe and place it in the syringe pump.
-
Initiation & Polymerization:
-
Begin vigorous mechanical stirring of the monomer solution.
-
Position the syringe needle so that its tip is below the surface of the monomer solution to prevent the oxidant from freezing on the flask walls.
-
Set the syringe pump to add the oxidant solution at a slow, constant rate (e.g., 0.5 mL/min).
-
CRITICAL: Continuously monitor the internal reaction temperature. A gradual rise of 2-5°C indicates the onset of polymerization. Adjust the oxidant addition rate or cooling bath temperature to ensure the internal temperature does not exceed -5°C during the exotherm.
-
-
Reaction Completion: After the oxidant addition is complete, allow the reaction to stir at -10°C for an additional 24 hours to ensure maximum conversion. The solution should become a dark green or blue suspension.
-
Work-up and Purification:
-
Isolate the polymer precipitate by vacuum filtration.
-
Wash the polymer cake sequentially with copious amounts of 1.0 M HCl, de-ionized water, and finally methanol, until the filtrate is colorless.
-
Dry the final polymer product under vacuum at 60°C for 48 hours.
-
Visualizations
Troubleshooting Decision Tree
This diagram outlines a logical path for diagnosing common polymerization issues.
Caption: A decision tree for troubleshooting common issues.
Experimental Workflow for Controlled Polymerization
This diagram illustrates the key steps and control points in the experimental setup.
Caption: Workflow for low-temperature polymerization.
References
- Macromolecules. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.
- Molecules. (2023). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. MDPI. [Link]
- ResearchGate. (n.d.). The course of the exothermic aniline polymerization.
- National Institutes of Health. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC. [Link]
- Polymers. (2021).
- RSC Publishing. (2021).
- National Institutes of Health. (2021).
- ResearchGate. (n.d.). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015).
- ResearchGate. (n.d.). Temperature as a function of time during oxidative polymerization of aniline.
- ResearchGate. (n.d.). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
- ResearchGate. (n.d.). The temperature-time profile for aniline polymerization.
- Polymer International. (2008). The Mechanism of the Oxidative Polymerization of Aniline and the Formation of Supramolecular Polyaniline Structures. Wiley Online Library. [Link]
- ResearchGate. (n.d.). Temperature profile of oxidative polymerization of aniline sulfate.
- ResearchGate. (n.d.). The influence of polymerization temperature on structure and properties of polyaniline.
Sources
- 1. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 4-(Phenylthio)aniline
Welcome to the technical support center for the synthesis of 4-(Phenylthio)aniline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven insights to ensure your scale-up is safe, efficient, and successful.
Part 1: General Scale-Up Principles & FAQs
Scaling up any chemical synthesis introduces complexities beyond simple multiplication of reagent quantities. This section addresses overarching principles that are critical for success.
Q1: My reaction yield dropped significantly when moving from a 1L flask to a 20L reactor. What are the most likely culprits?
A1: This is a classic scale-up challenge. The primary causes are often related to physical and engineering principles rather than the chemistry itself.
-
Mixing and Mass Transfer: Inadequate agitation in a larger vessel can lead to poor mixing of reactants, catalysts, and bases, creating a non-homogenous reaction mixture.[1] This is especially problematic in multiphasic systems or when using solid reagents that can form thick slurries. Ensure your reactor's impeller design and agitation speed are sufficient for the increased volume and viscosity.
-
Heat Transfer: Large reactors have a lower surface-area-to-volume ratio than lab glassware. This makes heat transfer less efficient. Exothermic events can lead to temperature spikes and byproduct formation, while endothermic reactions may stall due to insufficient heating.[1] Monitor the internal reaction temperature, not just the jacket temperature, and ensure your heating/cooling system can handle the thermal load.
-
Reagent Addition Rate: The rate of adding a reagent, which was negligible on a small scale, becomes critical at a larger scale. A slow addition might be necessary to control an exotherm or prevent a buildup of unreacted starting material.
Q2: How do I choose the right solvent for a large-scale reaction?
A2: Solvent selection at scale prioritizes safety, cost, and practicality over the convenience often favored in a lab setting.
-
Safety and Environmental: Avoid high-impact solvents like 1,4-dioxane or chlorinated solvents where possible.[1] Consider solvents with higher flash points to minimize fire hazards.
-
Process Compatibility: The solvent must be suitable for the reaction chemistry, but also for the workup. Will it form a problematic emulsion during an aqueous wash? Is it easily removed by distillation? Can it be recycled?
-
Cost and Availability: The cost of the solvent becomes a significant factor in the overall process economy. Choose a solvent that is readily available in the required grade and quantity.
Part 2: Troubleshooting Specific Synthetic Routes
The two most common strategies for synthesizing aryl thioethers like this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed C-S Coupling. Each presents unique scale-up challenges.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This route typically involves reacting an activated aryl halide (e.g., 4-chloro-nitroaniline) with thiophenol in the presence of a base. The subsequent nitro group is then reduced to the target aniline.
Q3: My SNAr reaction with 5-chloro-2-nitroaniline and thiophenol is very slow and gives low purity at scale. How can I optimize it?
A3: Several factors can impact the efficiency of this SNAr reaction.
-
Base Selection: Strong bases like sodium hydride (NaH), often used in the lab to pre-form the thiolate, can pose significant safety risks at scale.[2] Consider switching to more manageable bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[3][4] The choice of base can influence reaction rate and selectivity.
-
Solvent Choice: While dipolar aprotic solvents like DMF or DMSO are effective, they are difficult to remove and lead to challenging aqueous workups and significant solvent waste.[3] Consider alternative solvents like isopropanol, isobutanol, or toluene, which have been used successfully in scaled-up processes.[4]
-
Temperature Control: These reactions often require elevated temperatures (e.g., 100-110°C) to proceed at a reasonable rate.[3] As discussed, poor heat transfer at scale can prevent the reaction from reaching the optimal temperature, leading to slow conversion.
-
Atmosphere: While not as critical as in catalytic reactions, operating under an inert nitrogen atmosphere can prevent oxidative side reactions of the thiophenol, improving overall purity.
Table 1: Comparison of Conditions for SNAr Synthesis of Phenylthioaniline Derivatives
| Parameter | Laboratory Scale Approach | Recommended Scale-Up Approach | Rationale & Key Considerations |
| Starting Material | 4-Iodoaniline or 4-Bromoaniline | 4-Chloro-nitroaniline | Chloro-derivatives are significantly cheaper and more readily available for industrial scale. The nitro group activates the ring for SNAr. |
| Base | Sodium Hydride (NaH) in DMF | NaOH, K₂CO₃, or Ammonia in Toluene/Alcohols | NaH is highly flammable and difficult to handle at scale.[2] NaOH/K₂CO₃ are cheaper and safer. Ammonia can also serve as a base and reactant moderator.[4] |
| Solvent | DMF, DMSO | Toluene, Isopropanol, Methanol | Avoids difficult aqueous workups associated with water-miscible dipolar aprotic solvents.[3] Toluene allows for phase separation.[4] |
| Workup | Aqueous Quench & Extraction | Phase Separation, Crystallization | Direct crystallization from the reaction solvent or after a solvent swap is more efficient and generates less waste than extensive extractions. Some optimized processes do not require recrystallization.[4] |
Route B: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)
This powerful method couples an aryl halide (e.g., 4-iodoaniline) directly with thiophenol using a palladium catalyst and a specialized phosphine ligand.
Q4: I am attempting a Buchwald-Hartwig C-S coupling, but the catalyst seems to be deactivating, and I'm getting inconsistent results. What should I check?
A4: Buchwald-Hartwig reactions are notoriously sensitive and require rigorous control over conditions, especially at scale.[5]
-
Inert Atmosphere: This is non-negotiable. The Pd(0) active catalyst is extremely sensitive to oxygen. Ensure your reactor is thoroughly purged with nitrogen or argon and maintained under a positive inert gas pressure throughout the reaction.[1]
-
Reagent and Solvent Purity: Water and oxygen are catalyst poisons. Ensure your amine and thiophenol are dry and your solvent is rigorously deoxygenated before use.[1]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, DavePhos) are often required to promote the key steps of the catalytic cycle.[6][7] The optimal ligand may differ from lab to pilot scale due to changes in concentration and temperature profiles.
-
Base Selection: The base is crucial and must be chosen carefully. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common but can be incompatible with sensitive functional groups.[8] Weaker carbonate or phosphate bases offer better functional group tolerance but may require higher temperatures or longer reaction times.[8] The physical form of the base (particle size) can also affect reactivity in a large slurry.
Q5: My final product is contaminated with palladium. What are the best methods for removal at scale?
A5: Palladium removal is a critical step, especially for pharmaceutical applications.
-
Carbon Treatment: Activated carbon is a common and effective scavenger for residual palladium. The choice of carbon grade and the treatment conditions (temperature, time) should be optimized.
-
Specialized Scavengers: Thiol-functionalized silica gels or resins are highly effective but more expensive. They are often used as a final polishing step.
-
Extraction: An acidic aqueous wash can sometimes extract palladium species, although this is often not sufficient on its own.
-
Crystallization: A well-designed crystallization process is often the most effective method for removing both palladium and organic impurities.
Workflow for Scaling Up this compound Synthesis
Caption: A typical workflow for scaling chemical synthesis from lab to production.
Part 3: Process Safety at Scale
Q6: What are the primary safety hazards I should be concerned with when scaling up this synthesis?
A6: Safety must be the highest priority. A formal Process Hazard Analysis (PHA) is essential before any scale-up.[9][10]
-
Thermal Runaway: The SNAr reaction, in particular, can be highly exothermic. Reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) should be used to understand the heat of reaction and the thermal stability of all reactants, intermediates, and the final product.[11] This data is critical for designing an adequate cooling system.
-
Thiophenol Handling: Thiophenol has an extremely noxious odor and is toxic. All transfers and operations should be conducted in a closed system or a well-ventilated area with appropriate personal protective equipment (PPE).
-
Pyrophoric Reagents: If using palladium on carbon (Pd/C) for a nitro reduction, be aware that the catalyst can be pyrophoric, especially after filtration when it is dry and exposed to air.[1] Handle it under a nitrogen blanket or wet with water/solvent.
-
Pressure: Some procedures may be conducted under pressure, for instance when using ammonia.[4] Ensure the reactor is pressure-rated and equipped with appropriate relief systems.
Part 4: Reference Experimental Protocol
This protocol is a representative example for the SNAr synthesis of a key intermediate, adapted from patent literature for a 10L scale.[4]
Synthesis of 2-Nitro-5-(phenylthio)-aniline
-
Reactor Preparation: Ensure a 20L, clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is inerted by purging with nitrogen.
-
Reagent Charge: Charge the reactor with 5-chloro-2-nitroaniline (1.72 kg, 10.0 mol) and isopropanol (8.0 L). Begin agitation.
-
Heating: Heat the suspension to 60°C.
-
Ammonia Addition: Carefully introduce ammonia gas (approx. 0.43 kg, 25.0 mol) subsurface until the internal pressure reaches 4 bar.
-
Thiophenol Addition: Using a metering pump, add thiophenol (1.16 kg, 10.5 mol) over 2 hours, maintaining the internal temperature at 60-65°C and the pressure at 4 bar by adding more ammonia as needed.
-
Reaction Monitoring (IPC): After the addition is complete, hold the mixture at 60-65°C for 6 hours. Take a sample and analyze by HPLC to confirm the consumption of 5-chloro-2-nitroaniline (<1% remaining).
-
Cooling and Workup: Cool the reactor to 20-25°C and vent the pressure.
-
Isolation: Add water (5.0 L) to the mixture and stir for 30 minutes. The product will precipitate.
-
Filtration and Drying: Filter the resulting slurry. Wash the filter cake with a 1:1 mixture of isopropanol/water (2 x 2.0 L), followed by water (2 x 2.0 L). Dry the yellow solid product in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: ~2.3 kg (93%)
-
Expected Purity (HPLC): >95%
-
References
- EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- Supporting Information for "Synthesis, characterization and catalytic activity of a novel ytterbium based hybrid material". The Royal Society of Chemistry. [Link]
- PubChem. This compound.
- CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
- PubChem. 4-(p-Nitrophenylthio)aniline.
- Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. Organic Process Research & Development. [Link]
- Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Ardena. [Link]
- Reddit.
- Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
- Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid.
- Chemistry LibreTexts.
- Further application of our protocol a Four aniline examples for...
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 4. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. ardena.com [ardena.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 4-(Phenylthio)aniline Derivatives
Welcome to the technical support guide for the characterization of 4-(Phenylthio)aniline and its derivatives. As a Senior Application Scientist, I understand that while these molecules are crucial in medicinal chemistry and materials science, their unique structure—featuring a flexible thioether linkage and a nucleophilic aniline moiety—presents distinct challenges during analytical characterization.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind these challenges and provide robust, field-proven troubleshooting protocols to ensure the integrity of your results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, yet the sulfur and nitrogen heteroatoms in this compound derivatives can introduce complexities into the spectra.
FAQ 1: My N-H proton signal is broad, weak, or has completely disappeared. What's happening?
The Scientific Rationale: This is a classic issue for primary and secondary amines. The protons on the nitrogen atom (N-H) are labile, meaning they can be exchanged with other labile protons in the sample, such as trace water in the NMR solvent or even with each other. This chemical exchange process occurs on a timescale that is often intermediate relative to the NMR experiment, leading to significant signal broadening. Furthermore, nitrogen-14 (the most abundant isotope) has a nuclear spin of I=1 and is a quadrupolar nucleus. This allows for efficient relaxation, which can also broaden the signals of adjacent protons (like N-H). The extent of hydrogen bonding, which is dependent on concentration and solvent, also greatly influences the chemical shift and peak shape of the N-H signal, causing it to appear over a wide range, typically between 0.5-5.0 ppm.[1]
Troubleshooting Protocol: A definitive way to confirm the identity of an N-H signal is through a D₂O exchange experiment.
-
Acquire Standard ¹H NMR: Dissolve your sample in a standard deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard proton NMR spectrum. Note the position and shape of the suspected N-H peak.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum.
-
Analyze: The labile N-H protons will exchange with the deuterium from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the N-H signal will disappear or significantly diminish in intensity.[1] This confirms its identity.
Caption: Primary EI fragmentation pathways for this compound.
Common Fragments and Neutral Losses Table:
| Fragment/Loss | Description | Significance |
| M-1 | Loss of a hydrogen radical (H•) | Common in aromatic amines. |
| M-16 | Loss of an amino radical (•NH₂) | Indicates a primary amine. |
| M-77 | Loss of a phenyl radical (•C₆H₅) | Suggests cleavage at the S-Ph bond. |
| m/z 109 | Phenylthio cation ([C₆H₅S]⁺) | Characteristic fragment indicating a phenylthio moiety. |
| m/z 92 | Aminophenyl cation ([C₆H₄NH₂]⁺) | Characteristic fragment from cleavage of the C-S bond. |
Section 3: Chromatographic Analysis (HPLC)
Chromatography is essential for assessing the purity of your compound. The polar amine group and the nonpolar diaryl sulfide structure can lead to challenging peak shapes.
FAQ 1: My HPLC peak is tailing significantly. What is the cause and how can I fix it?
The Scientific Rationale: Peak tailing for amine-containing compounds on reverse-phase silica columns is a very common problem. It is primarily caused by secondary ionic interactions . The silica backbone of the column has residual silanol groups (Si-OH) that are deprotonated and negatively charged at typical mobile phase pH values (pH > 3). The basic aniline moiety in your molecule can be protonated, becoming positively charged. This positive analyte then interacts strongly with the negative silanol sites, leading to a secondary retention mechanism that causes the peak to tail. [2] Troubleshooting Protocol for Peak Tailing:
Caption: A logical workflow for troubleshooting HPLC peak tailing.
-
Lower the Mobile Phase pH:
-
Action: Add a small amount of an acid modifier, like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to your aqueous and organic mobile phases.
-
Reasoning: By lowering the pH to below 3, you protonate the residual silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your protonated analyte. [2]
-
-
Add a Competing Base:
-
Action: If lowering the pH is not desirable or effective, add a competing base like triethylamine (TEA) at a low concentration (10-20 mM).
-
Reasoning: TEA is a small, basic amine that will preferentially interact with the active silanol sites on the column, effectively masking them from your larger analyte molecule.
-
-
Reduce Sample Load:
-
Action: Dilute your sample and inject a smaller mass onto the column.
-
Reasoning: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing. If the peak shape improves upon dilution, you are likely overloading the column. [2]
-
-
Use an Appropriate Column:
-
Action: Use a modern, high-purity, end-capped silica column. Many manufacturers also offer columns specifically designed for the analysis of basic compounds.
-
Reasoning: End-capping treats the silica surface to reduce the number of accessible silanol groups, providing a more inert surface and better peak shapes for basic analytes.
-
References
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Mary Washington.
- Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Cat. Hindawi.
- Spectroscopy of Amines. Chemistry LibreTexts.
- Fragmentation. Chemistry LibreTexts.
- Fragmentation (mass spectrometry). Wikipedia.
- Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. STEM Journal.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- NMR Periodic Table: Sulfur NMR. IMSERC.
- This compound. PubChem, National Center for Biotechnology Information.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
- The influence of sulphur configuration in 1 H NMR Chemical Shifts of diasteromeric five membered cyclic sulphites. ResearchGate.
- 33S NMR: Recent Advances and Applications. MDPI.
- TG-FTIR Analysis of Thermal Degradation of Bischofite's Crystals with Aniline Hydrochloride. ResearchGate.
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 4-(Phenylthio)aniline Analogues
Welcome to the technical support center for the analysis of 4-(phenylthio)aniline analogues. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex Nuclear Magnetic Resonance (NMR) spectra of these compounds. Here, we move beyond simple spectral prediction to address the nuanced issues that arise during experimental work, providing you with both troubleshooting strategies and the underlying scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles in the NMR analysis of this compound and its derivatives.
FAQ 1: Why does the aromatic region of my this compound analogue's ¹H NMR spectrum look so complex and overlapping?
The inherent complexity arises from the presence of two distinct aromatic rings—the aniline 'A' ring and the phenylthio 'B' ring. Protons on these rings have similar chemical environments, leading to their signals appearing in a narrow range of the spectrum, typically between 6.5 and 7.5 ppm.[1][2] This proximity of signals often results in significant overlap, making direct interpretation of coupling patterns difficult.[3][4][5]
Furthermore, substituents on either ring will alter the electronic environment and, consequently, the chemical shifts of the aromatic protons. Both electron-donating and electron-withdrawing groups can push signals either upfield or downfield, increasing the potential for overlap.
FAQ 2: What are the general ¹H and ¹³C chemical shift ranges I should expect for a this compound analogue?
While the exact chemical shifts are highly dependent on the specific substituents and the solvent used, the following table provides a general guideline for the parent this compound molecule.
| Atom | Ring | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2', H-6' | Phenylthio (B) | ortho | ~7.3 | ~131 |
| H-3', H-5' | Phenylthio (B) | meta | ~7.2 | ~129 |
| H-4' | Phenylthio (B) | para | ~7.1 | ~126 |
| H-2, H-6 | Aniline (A) | ortho to -S- | ~7.3 | ~135 |
| H-3, H-5 | Aniline (A) | meta to -S- | ~6.7 | ~117 |
| -NH₂ | Aniline (A) | ~3.8 (broad) | N/A | |
| C-1' | Phenylthio (B) | ipso to -S- | N/A | ~137 |
| C-1 | Aniline (A) | ipso to -S- | N/A | ~122 |
| C-4 | Aniline (A) | ipso to -NH₂ | N/A | ~148 |
Note: These are approximate values and can vary. Data is compiled from typical aromatic chemical shift ranges and known spectra of similar compounds.[6][7][8]
FAQ 3: My -NH₂ protons are not showing up where I expect them, or the peak is very broad. Why?
The chemical shift and appearance of amine (-NH₂) protons are highly variable. Several factors can contribute to this:
-
Proton Exchange: Amine protons can exchange with trace amounts of water or other acidic protons in the NMR solvent (e.g., D₂O).[9] This exchange can broaden the signal significantly or even cause it to disappear entirely.
-
Solvent Effects: The choice of NMR solvent can influence the chemical shift of the -NH₂ protons due to differences in hydrogen bonding.
-
Concentration: At higher concentrations, intermolecular hydrogen bonding can broaden the amine signal.
-
Temperature: Variable temperature NMR experiments can sometimes sharpen the -NH₂ signal by slowing down exchange processes.
To confirm the presence of an -NH₂ peak, a common technique is to add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The disappearance of the peak confirms it is due to an exchangeable proton like -NH₂.[9]
Section 2: Troubleshooting Complex Spectra
When simple 1D ¹H NMR is insufficient, a more systematic approach is required. This section provides a logical workflow and advanced techniques to deconstruct complex spectra.
Workflow for Spectral Deconvolution
The following diagram illustrates a systematic approach to interpreting complex spectra of this compound analogues.
Caption: Troubleshooting workflow for complex NMR spectra.
Guide 1: Resolving Overlapping Aromatic Signals
Issue: The aromatic region of the ¹H NMR spectrum is a complex multiplet, preventing the assignment of individual protons and the determination of coupling constants.
Root Cause: The chemical shift equivalence or near-equivalence of protons on the two aromatic rings leads to signal overlap.[5]
Solutions:
-
Change of Solvent: Running the NMR in a different deuterated solvent can alter the chemical shifts of the protons.[9] Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects, often resolving overlapping signals.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other.[3][4] In the aromatic region, cross-peaks in a COSY spectrum will reveal which protons are adjacent on a ring (ortho-coupling). This is invaluable for tracing the connectivity within each aromatic ring, even if the signals are overlapped in the 1D spectrum.
-
Protocol: Standard COSY Experiment
-
Objective: Identify J-coupled protons.
-
Pulse Program: cosygpqf or equivalent.
-
Solvent: As per sample preparation (e.g., CDCl₃).
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm.
-
Number of Scans: 8-16.
-
Number of Increments (t₁): 256-512.
-
Relaxation Delay: 1.5-2.0 s.
-
-
-
Guide 2: Differentiating Between the Aniline 'A' Ring and Phenylthio 'B' Ring Protons
Issue: Even with resolved signals, it is often difficult to definitively assign them to either the aniline or the phenylthio ring.
Root Cause: The electronic effects of the sulfide bridge and the aniline's amino group can lead to similar chemical shift environments for protons on both rings.
Solutions:
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[10][11] Since the ¹³C spectrum is typically better resolved than the ¹H spectrum, this technique can help to distinguish protons based on the chemical shift of their attached carbons.[12][13]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation. It shows correlations between protons and carbons that are two or three bonds away.[10][14] This is particularly useful for:
-
Assigning Quaternary Carbons: Quaternary carbons do not appear in an HSQC spectrum but will show correlations in an HMBC.
-
Confirming Ring Assignments: Look for correlations from the -NH₂ protons to the carbons of the aniline ring (C-3, C-5 and C-4). This will definitively identify the 'A' ring.
-
Protocol: Standard HSQC and HMBC Experiments
-
Objective: Identify ¹H-¹³C one-bond (HSQC) and multiple-bond (HMBC) correlations.
-
Pulse Programs: hsqcedetgpsp (for HSQC with multiplicity editing) and hmbcgplpndqf (for HMBC).
-
Solvent: As per sample preparation.
-
Temperature: 298 K.
-
Acquisition Parameters (General):
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): 0-200 ppm.
-
Number of Scans: 16-64 (or more, depending on concentration).
-
Number of Increments (t₁): 256-512.
-
Relaxation Delay: 1.5-2.0 s.
-
-
-
Guide 3: Investigating Molecular Conformation and Through-Space Interactions
Issue: Understanding the three-dimensional structure and the relative orientation of the two aromatic rings is crucial, especially in drug development.
Root Cause: Rotation around the C-S bonds can lead to different stable conformations (conformers).
Solution:
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[15][16][17]
-
A cross-peak between a proton on the aniline ring and a proton on the phenylthio ring provides direct evidence of their spatial proximity.[15]
-
The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for a qualitative or even semi-quantitative estimation of internuclear distances.[16]
-
Protocol: Standard NOESY Experiment
-
Objective: Identify protons that are close in space (< 5 Å).
-
Pulse Program: noesygpph or equivalent.
-
Solvent: As per sample preparation.
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm.
-
Mixing Time (d8): 500-800 ms (this may require optimization).
-
Number of Scans: 16-32.
-
Number of Increments (t₁): 256-512.
-
Relaxation Delay: 2.0-3.0 s.
-
-
-
Section 3: The Impact of the Sulfur Atom
The presence of sulfur introduces unique considerations in NMR spectroscopy.
-
¹³C Chemical Shifts: The sulfur atom's electronegativity and its ability to participate in resonance can influence the chemical shifts of adjacent carbons. In some aniline systems, an alkylthio group can act as a weak electron-withdrawing group, shifting ortho and para carbons downfield.[7][8]
-
³³S NMR: While possible, ³³S NMR is generally not a routine technique for structure elucidation due to the low natural abundance (0.76%), low sensitivity, and the quadrupolar nature of the ³³S nucleus, which leads to very broad signals.[18][19][20] For most applications involving this compound analogues, ¹H and ¹³C NMR, along with 2D techniques, are sufficient.
By employing the systematic troubleshooting workflows and advanced NMR techniques outlined in this guide, you can confidently navigate the complexities of interpreting the spectra of this compound analogues, leading to unambiguous structural and conformational assignments.
References
- A 2D Solid-State NMR Experiment to Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens. PubMed.
- A 2D Solid-State NMR Experiment To Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens. Journal of the American Chemical Society.
- Two-Dimensional NMR Experiments. ORGANIC SPECTROSCOPY INTERNATIONAL.
- Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
- NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. PubMed.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database.
- Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. The Royal Society of Chemistry.
- Troubleshooting. University of Maryland Department of Chemistry and Biochemistry.
- More Complex Spin-Spin Splitting Patterns. Chemistry LibreTexts.
- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Interpreting Aromatic NMR Signals. YouTube.
- Pople Nomenclature for Coupled Spin Systems. Organic Chemistry Data.
- Making Sulphur NMR work. Wiley Analytical Science.
- The influence of sulfur configuration in 1 H NMR chemical shifts of diasteromeric five-membered cyclic sulfites. PubMed.
- 1H NMR Chemical Shift. Oregon State University.
- Determination of the conformation of 1 R by 2D NMR spectroscopy: NOESY... ResearchGate.
- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate.
- Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate.
- NMR Periodic Table: Sulfur NMR. IMSERC.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Conformational analysis of 4,4'-dibromodiphenyl disulfide. ResearchGate.
- Sulfur-33 NMR of cyclic sulfides, sulfoxides, and sulfones. The Journal of Organic Chemistry.
- 33S NMR: Recent Advances and Applications. MDPI.
- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI.
- Is my reasoning of analysis of my NMR spectra correct? Reddit.
- Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Thieme.
- Quantitative HSQC Analyses of Lignin: A Practical Comparison. PMC - NIH.
- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. ResearchGate.
- Establishing lignin structure-upgradeability relationships using quantitative 1H–13C heteronuclear single quantum coherence nuclear magnetic resonance (HSQC-NMR) spectroscopy. Chemical Science (RSC Publishing).
- Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers.
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. reddit.com [reddit.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Two-Dimensional NMR Experiments [orgspectroscopyint.blogspot.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
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- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative HSQC Analyses of Lignin: A Practical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing lignin structure-upgradeability relationships using quantitative 1H–13C heteronuclear single quantum coherence nuclear magnetic resonance (HSQC-NMR) spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
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- 19. NMR Periodic Table: Sulfur NMR [imserc.northwestern.edu]
- 20. 33S NMR: Recent Advances and Applications [mdpi.com]
Technical Support Center: Poly(4-(Phenylthio)aniline) Film Formation
Welcome to the technical support center for poly(4-(phenylthio)aniline) (PPTA). This guide is designed for researchers, scientists, and drug development professionals who are working with PPTA and encountering challenges with film formation. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to help you achieve high-quality, uniform, and adherent films for your applications.
Troubleshooting Guide: Overcoming Common Film Formation Issues
This section addresses specific problems you may encounter during the solution-casting or electrochemical deposition of PPTA films.
Q1: My solution-cast PPTA film is brittle and cracks upon drying. How can I improve its flexibility and integrity?
A1: Brittleness in PPTA films is often a result of low polymer molecular weight, improper solvent selection, or internal stresses generated during solvent evaporation. Here’s a systematic approach to address this issue:
Underlying Cause: The phenylthio- side groups in PPTA can lead to a more rigid polymer backbone compared to unsubstituted polyaniline. If the polymer chains are not sufficiently entangled or plasticized, the film will be prone to cracking.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for brittle PPTA films.
Detailed Protocols:
-
Solvent System Modification:
-
Primary Solvent: Instead of low-boiling point solvents like chloroform or THF, try using N-Methyl-2-pyrrolidone (NMP) or m-cresol. These have higher boiling points, allowing for slower solvent evaporation and more time for polymer chains to organize.
-
Plasticizing Co-solvent: NMP can also act as a plasticizer, which helps to increase the flexibility of the resulting film.[1]
-
Solvent Selection Rationale: The choice of solvent can significantly influence the morphology of polyaniline-based films. For instance, using ethanol instead of water for electropolymerization results in more compact and uniform films.[2] Similarly, for solution-cast films, the polarity of the solvent affects the supramolecular structure and crystallinity.[3]
-
-
Post-Deposition Annealing:
-
Solvent Vapor Annealing: Place the dried film in a sealed chamber containing a small amount of a good solvent (e.g., NMP) for several hours. The solvent vapor will swell the polymer, allowing the chains to relax and re-organize into a more stable, less stressed conformation.
-
Thermal Annealing: Heat the film to a temperature below its decomposition point (typically 100-150°C) for 1-2 hours. This can help to remove residual solvent and relieve internal stresses.
-
Q2: My PPTA film delaminates or shows poor adhesion to the substrate (e.g., ITO, glass, silicon). What can I do to improve adhesion?
A2: Poor adhesion is a common issue, especially with smooth, inorganic substrates. It can be caused by a combination of factors including substrate contamination, poor wetting of the polymer solution, and a lack of chemical interaction between the film and the substrate.
Troubleshooting Workflow:
Caption: Workflow for improving PPTA film adhesion.
Detailed Protocols:
-
Substrate Cleaning:
-
Sequentially sonicate the substrate in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
For a highly effective clean, use a UV-Ozone cleaner for 10-15 minutes immediately before film deposition to remove organic residues and increase surface hydrophilicity.
-
-
Adhesion Promoter Application (Polydopamine Primer):
-
Prepare a solution of dopamine hydrochloride (2 mg/mL) in a 10 mM Tris buffer (pH 8.5).
-
Immerse the cleaned substrate in the dopamine solution for 4-6 hours at room temperature. A thin, dark polydopamine layer will form on the surface.
-
Rinse the substrate with deionized water and dry with nitrogen.
-
Proceed with PPTA film deposition. The catechol groups in polydopamine form strong bonds with a wide variety of substrates, and the amine groups can interact favorably with the PPTA.[4]
-
-
Adhesion Promoter for Electropolymerization (Silanes):
-
For electrochemical deposition, silane adhesion promoters can be added directly to the polymerization solution.
-
Prepare a hydrolyzed solution of N-[3-(trimethoxysilyl)propyl]aniline.
-
Add this solution to your aniline monomer stock solution and stir for 24 hours to ensure homogenization before electropolymerization.[5] The silane will co-polymerize or cross-link at the substrate interface, creating a covalent bridge between the inorganic substrate and the polymer film.
-
Q3: My electrochemically deposited PPTA film is non-uniform and has a rough, nodular morphology. How can I achieve a smoother film?
A3: The morphology of electrodeposited films is highly dependent on the deposition parameters. A rough, nodular film suggests that the nucleation and growth process is not well-controlled, leading to the formation of large aggregates rather than a uniform layer.
Key Parameters for Electrochemical Deposition:
| Parameter | Effect on Film Morphology | Recommendation | Rationale |
| Deposition Mode | Potentiostatic (constant potential) can lead to more uniform growth than galvanostatic (constant current) or potentiodynamic (sweeping potential) methods. | Use a potentiostatic method at a potential just above the oxidation potential of the monomer. | This provides a constant driving force for polymerization, leading to more controlled growth. |
| Monomer Concentration | Higher concentrations can lead to faster, more disordered growth and rougher films. | Use a lower monomer concentration (e.g., 0.1 M). | A lower concentration slows down the polymerization rate, allowing for more ordered film growth. |
| Solvent | The solvent affects the solubility of the monomer and the growing polymer chains. | Consider using ethanol instead of water as the solvent. | Slower polymer growth rates in ethanol can lead to more compact and uniform film morphologies.[2] |
| Deposition Time | Longer deposition times lead to thicker films, which can increase roughness and internal stress. | Deposit the thinnest film that meets your application's needs. | Thinner films generally have better adhesion and are more uniform.[6] |
Protocol for Smooth Film Electrodeposition:
-
Electrolyte Preparation: Prepare a solution of 0.1 M this compound and 1.0 M HClO4 in ethanol.
-
Cell Setup: Use a three-electrode cell with your substrate as the working electrode, a platinum wire or mesh as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Deposition: Apply a constant potential of +0.8 to +1.0 V (vs. Ag/AgCl) for a controlled period of time (e.g., 60-300 seconds), depending on the desired thickness.
-
Rinsing: After deposition, gently rinse the film with the pure solvent (ethanol) to remove unreacted monomer and electrolyte.
Frequently Asked Questions (FAQs)
Q: What are the best solvents for dissolving PPTA for spin coating? A: PPTA, like many polyaniline derivatives, has limited solubility. The best solvents are typically polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The introduction of the phenylthio- group can improve solubility in some chlorinated solvents like chloroform compared to unsubstituted polyaniline.[7] For highly soluble derivatives, even less polar solvents might be effective.[8][9]
Q: Can I improve the mechanical properties of my PPTA film after it's been cast? A: Yes, post-processing techniques can be effective. As mentioned in the troubleshooting guide, solvent vapor or thermal annealing can help to improve film integrity. Additionally, for some polymer systems, techniques like microwave irradiation have been shown to increase molecular weight and improve mechanical properties, although this is less established for PPTA specifically.[10][11]
Q: My film has pinhole defects. What is the most likely cause? A: Pinhole defects are often caused by particulate contamination on the substrate, trapped air bubbles in the polymer solution, or poor wetting of the solution on the substrate.[11][12][13] Ensure your substrate is scrupulously clean, degas your polymer solution by letting it sit or by gentle centrifugation before casting, and consider modifying the substrate surface energy to improve wetting.
Q: How does the dopant acid affect film formation? A: The choice of dopant acid is crucial. Large, functionalized organic acids like dodecylbenzenesulfonic acid (DBSA) or camphorsulfonic acid (CSA) can act as both a dopant and a surfactant, improving the solubility of the polymer in less polar solvents and promoting better film formation.[1] In contrast, small inorganic acids like HCl may lead to a more aggregated, less processable polymer.
References
- Effect of the solvent on growth and properties of polyaniline-based composite films. (n.d.). ResearchGate.
- Barraza, E., Folgueras, M., & Stiff-Roberts, A. (n.d.). Exploration of Solvent Effects On Morphology of Polyaniline & Other Polymer Films Deposited Through RIR-MAPLE. Scholars@Duke.
- Dhawan, S. K., et al. (2015). How can I improve adhesion strength of polyaniline film? ResearchGate.
- Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. (2016). ResearchGate.
- Enhanced adhesion of PEDOT:PSS to substrates using polydopamine as a primer. (2023). SpringerLink.
- Effect of the morphology of films of polyaniline derivatives poly-2-[(2E) - Letters on Materials. (n.d.). Retrieved January 9, 2026, from https://letters.vilg.ru/en/archive/2021/4/214-220/
- Plasma-Polymerized Aniline–Diphenylamine Thin Film Semiconductors. (2022). MDPI.
- Synthesis, Characterization, Morphology and Photovoltaic Properties of Aniline-Tiophene Based Polymers. (n.d.). ResearchGate.
- How do I make good polyaniline thin films that stick to a glass substrate? (n.d.). ResearchGate.
- Resolving fabrication issues in photolithography and thin film deposition. (n.d.). ResearchGate.
- How to Improve Adhesion in UV Coatings(Section 3). (n.d.). LinkedIn.
- Electrochemical deposition of highly hydrophobic perfluorinated polyaniline film for biosensor applications. (2021). RSC Publishing.
- An Assessment of Surface Treatments for Adhesion of Polyimide Thin Films. (2021). MDPI.
- Electrochemical deposition of highly hydrophobic perfluorinated polyaniline film for biosensor applications. (2021). National Institutes of Health.
- Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters. (2023). MDPI.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing.
- Defects in Thin Films. (2004). PNNL.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). National Institutes of Health.
- I want to ask why the poly aniline film does not stick to the ITO type substrate knowing that I used the electrodeposition method? (n.d.). ResearchGate.
- A Review of the Fabrication of Pinhole-Free Thin Films Based on Electrodeposition Technology: Theory, Methods and Progress. (n.d.). MDPI.
- Morphosynthesis and morphology characterization of aniline and aniline/Laponite films. (n.d.). ResearchGate.
- Electrochemical Deposition of Poly(o-phenylenediamine) Films on Type 304 Stainless Steel. (n.d.). ResearchGate.
- Optical Thin Films Fabrication Techniques—Towards a Low-Cost Solution for the Integrated Photonic Platform: A Review of the Current Status. (n.d.). National Institutes of Health.
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- 5. Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lettersonmaterials.com [lettersonmaterials.com]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(Phenylthio)aniline Derivatives
In the landscape of medicinal chemistry, the 4-(phenylthio)aniline scaffold has emerged as a promising framework for the development of novel therapeutic agents. Its derivatives have demonstrated a spectrum of biological activities, most notably in the realm of oncology. This guide provides a comprehensive comparison of the biological activity of this compound derivatives, with a focus on their anticancer properties. We will delve into the underlying principles of their synthesis, the methodologies for evaluating their efficacy, and the critical structure-activity relationships (SAR) that govern their potency and selectivity.
Introduction to this compound Derivatives
The this compound core structure, characterized by an aniline ring linked to a phenyl ring through a sulfur bridge, offers a versatile platform for chemical modification. This structural flexibility allows for the introduction of various substituents on both aromatic rings, leading to a diverse library of compounds with distinct physicochemical and biological properties. The exploration of these derivatives is a cornerstone in the quest for more effective and targeted therapies.[1]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a critical aspect of their development and evaluation. A generalized synthetic scheme provides a roadmap for creating a library of analogues for comparative studies.
General Synthetic Protocol
A common approach to synthesizing this compound derivatives involves the coupling of a substituted aniline with a substituted thiophenol. The specific reaction conditions can be tailored to the nature of the substituents.
Step-by-Step Synthesis:
-
Reactant Preparation: Procure the desired substituted anilines and substituted thiophenols. Ensure all reactants are pure and dry.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline in a suitable solvent, such as dimethylformamide (DMF) or ethanol.
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture to deprotonate the aniline.
-
Addition of Thiophenol: Slowly add the substituted thiophenol to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 150°C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
This generalized protocol allows for the systematic synthesis of a variety of derivatives, which is essential for conducting comprehensive structure-activity relationship studies.
Comparative Biological Activity: Anticancer Properties
The primary focus of this guide is the comparative anticancer activity of this compound derivatives. This is typically assessed by evaluating their cytotoxicity against various cancer cell lines.
In Vitro Cytotoxicity Assessment: The MTT Assay
A fundamental method for quantifying the cytotoxic effects of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
Comparative Cytotoxicity Data
The following table summarizes hypothetical in vitro cytotoxicity data for a series of this compound derivatives against different human cancer cell lines. This data illustrates how substitutions on the phenyl rings can influence anticancer activity.
| Compound ID | R1 (Aniline Ring) | R2 (Thio-linked Phenyl Ring) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| PTA-01 | H | H | 15.2 | 20.5 | 18.7 |
| PTA-02 | 4-Cl | H | 8.5 | 12.1 | 10.3 |
| PTA-03 | H | 4-NO₂ | 5.1 | 7.8 | 6.2 |
| PTA-04 | 4-Cl | 4-NO₂ | 1.2 | 2.5 | 1.8 |
| PTA-05 | 4-OCH₃ | H | 25.8 | 31.2 | 28.9 |
| PTA-06 | H | 4-OCH₃ | 18.9 | 24.3 | 21.5 |
This table presents hypothetical data for illustrative purposes. Actual IC₅₀ values would be determined experimentally.
Structure-Activity Relationship (SAR) Analysis
The comparative data in the table above allows for a preliminary structure-activity relationship analysis.
-
Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), on either phenyl ring (PTA-02, PTA-03) appears to enhance cytotoxic activity compared to the unsubstituted parent compound (PTA-01). The combination of both groups (PTA-04) results in the most potent activity, suggesting a synergistic effect. This is a common trend observed in the SAR of various anticancer agents.[3][4]
-
Effect of Electron-Donating Groups: Conversely, the presence of an electron-donating group, such as methoxy (-OCH₃), seems to decrease the cytotoxic activity (PTA-05, PTA-06).
This analysis underscores the importance of systematic structural modifications to optimize the anticancer potency of the this compound scaffold.
Mechanism of Action: Induction of Apoptosis
Understanding the mechanism by which these derivatives exert their cytotoxic effects is crucial for their development as therapeutic agents. A common mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. Aniline and its derivatives have been shown to induce oxidative stress, which can lead to apoptosis.[5]
Apoptosis Detection by Flow Cytometry
Flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method to detect and quantify apoptosis.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway of Apoptosis
The induction of apoptosis by this compound derivatives can involve various signaling pathways. A simplified representation of a common apoptotic pathway is illustrated below.
Caption: Simplified mitochondrial pathway of apoptosis induced by this compound derivatives.
Antimicrobial Activity
In addition to their anticancer properties, some aniline derivatives have shown potential as antimicrobial agents. A comparative study of the antimicrobial activity of this compound derivatives can be conducted using standard microbiological assays.
Minimum Inhibitory Concentration (MIC) Assay
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: MIC Assay
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial dilutions of the this compound derivatives in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Antimicrobial Data
The following table provides hypothetical MIC values for a series of this compound derivatives against representative Gram-positive and Gram-negative bacteria.
| Compound ID | R1 (Aniline Ring) | R2 (Thio-linked Phenyl Ring) | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| PTA-01 | H | H | >128 | >128 |
| PTA-02 | 4-Br | H | 64 | 128 |
| PTA-03 | H | 4-F | 32 | 64 |
| PTA-04 | 4-Br | 4-F | 16 | 32 |
This table presents hypothetical data for illustrative purposes. Actual MIC values would be determined experimentally.
Conclusion and Future Directions
This guide has provided a framework for the comparative analysis of the biological activity of this compound derivatives. The presented protocols and data underscore the potential of this chemical scaffold in the development of novel anticancer and antimicrobial agents. Future research should focus on synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. Ultimately, the systematic evaluation of these derivatives will pave the way for the identification of lead candidates with improved efficacy and safety profiles for further preclinical and clinical development.
References
- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. [Link]
- Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. (2016). National Institutes of Health (NIH). [Link]
- Structure-activity relationships in antitumor aniline mustards. (1978). PubMed. [Link]
- A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (n.d.). MDPI. [Link]
- (PDF) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023).
- Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Deriv
- Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed. [Link]
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Institutes of Health (NIH). [Link]
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org. [Link]
- Structure-activity relationship of aniline analogues. (n.d.).
- Comparative investigation of derivatives of (E)-N-((E)-3-phenylallylidene)aniline: Synthesis, structural characterization, biological evaluation, density functional theory analysis, and in silico molecular docking. (2024). National Institutes of Health (NIH). [Link]
- (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (2021).
- A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetast
- Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University. [Link]
- This compound. (n.d.). PubChem. [Link]
- Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016). National Institutes of Health (NIH). [Link]
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- 4. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-(Phenylthio)aniline and Its Isomers: An In-depth Technical Guide
In the landscape of pharmaceutical and materials science research, the meticulous characterization of molecular isomers is paramount. Subtle shifts in substituent positioning on an aromatic scaffold can profoundly influence a compound's physicochemical properties, biological activity, and spectroscopic signature. This guide provides a comprehensive spectroscopic comparison of 4-(phenylthio)aniline and its ortho- and meta-isomers, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and established scientific principles. Our exploration will delve into the nuances of UV-Vis, FT-IR, and NMR spectroscopy, elucidating how the isomeric arrangement of the amino and phenylthio groups dictates the unique spectral characteristics of each molecule.
Introduction: The Significance of Isomeric Differentiation
This compound and its ortho- and meta-counterparts are structurally intriguing molecules, possessing both an electron-donating amino group and a sulfur-linked phenyl moiety. This combination of functional groups imparts a rich electronic and vibrational landscape, making them valuable synthons in various chemical applications. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for reaction monitoring, quality control, and the rational design of novel therapeutics and functional materials. The spatial relationship between the amino and phenylthio groups governs electronic conjugation, steric hindrance, and hydrogen bonding potential, all of which are reflected in their respective spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the extent of conjugation and the electronic nature of substituents.
The UV-Vis spectra of the (phenylthio)aniline isomers are expected to exhibit characteristic π → π* transitions associated with the aromatic rings. The degree of conjugation between the aniline and phenylthio moieties, influenced by their relative positions, will modulate the energy of these transitions.
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 2-(Phenylthio)aniline | ~250, ~310 | - | Ethanol |
| 3-(Phenylthio)aniline * | ~245, ~300 | - | Ethanol |
| This compound | ~275 | - | Ethanol |
Note: Data for 3-(Phenylthio)aniline is predicted based on trends observed in similar aniline derivatives.
Interpretation of UV-Vis Spectra:
The para-isomer, this compound, is anticipated to exhibit the most red-shifted (bathochromic) absorption maximum. This is attributed to the extended conjugation between the lone pair of the nitrogen atom, the aniline ring, the sulfur atom, and the second phenyl ring, which lowers the energy gap for the π → π* transition. In contrast, the ortho-isomer, 2-(phenylthio)aniline, may experience steric hindrance between the adjacent amino and phenylthio groups, potentially disrupting coplanarity and slightly reducing the extent of conjugation compared to the para-isomer. The meta-isomer, 3-(phenylthio)aniline, is expected to have the least effective conjugation between the two functional groups, resulting in a spectrum that more closely resembles the sum of the individual chromophores and consequently, a more blue-shifted (hypsochromic) absorption.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. The spectra of the (phenylthio)aniline isomers are dominated by vibrations associated with the N-H bonds of the primary amine and the C-S and C-N bonds, as well as the aromatic C-H and C=C bonds.
| Vibrational Mode | 2-(Phenylthio)aniline (cm⁻¹) | 3-(Phenylthio)aniline* (cm⁻¹) | This compound (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3470 | ~3480 | ~3460 |
| N-H Stretch (symmetric) | ~3380 | ~3390 | ~3370 |
| N-H Bend (scissoring) | ~1620 | ~1615 | ~1625 |
| Aromatic C=C Stretch | ~1590, ~1480 | ~1585, ~1475 | ~1600, ~1490 |
| C-N Stretch (aromatic) | ~1270 | ~1280 | ~1310 |
| C-S Stretch | ~740 | ~750 | ~820 (p-disubstituted) |
Note: Predicted values for 3-(Phenylthio)aniline are based on general trends for aromatic amines and thioethers.
Interpretation of FT-IR Spectra:
A key diagnostic feature for primary amines is the presence of two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[1] The exact positions of these bands can be influenced by hydrogen bonding. The C-N stretching vibration in aromatic amines typically appears in the 1335-1250 cm⁻¹ range.[1] The position of the C-S stretching vibration can be indicative of the substitution pattern on the benzene ring. For instance, the para-substituted isomer (this compound) will likely show a characteristic out-of-plane C-H bending vibration in the 800-860 cm⁻¹ region, which is absent or shifted in the ortho and meta isomers. The ortho isomer may exhibit subtle shifts in its N-H stretching frequencies due to the potential for intramolecular hydrogen bonding between the amine proton and the sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectra of the (phenylthio)aniline isomers are characterized by signals in the aromatic region (typically 6.5-7.5 ppm) and a broad signal for the amine protons. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution pattern.
| Isomer | Aromatic Protons (ppm) | NH₂ Protons (ppm) |
| 2-(Phenylthio)aniline | 6.7 - 7.4 | ~4.1 (broad) |
| 3-(Phenylthio)aniline * | 6.6 - 7.3 | ~3.7 (broad) |
| This compound | 6.7 - 7.3 | ~3.8 (broad) |
Note: Chemical shifts for 3-(Phenylthio)aniline are estimated based on data for 3-(methylthio)aniline.
Interpretation of ¹H NMR Spectra:
The electron-donating amino group and the electron-withdrawing (by induction) yet potentially electron-donating (by resonance) phenylthio group exert opposing electronic effects on the aniline ring, leading to distinct chemical shifts for the aromatic protons.
-
This compound: The para-substitution results in a more symmetrical pattern in the aromatic region, often appearing as two sets of doublets for the aniline ring protons.
-
2-(Phenylthio)aniline: The spectrum is more complex due to the asymmetry. The proton ortho to the amino group is expected to be the most shielded (lowest ppm), while the proton between the two substituents will be influenced by both.
-
3-(Phenylthio)aniline: The meta-substitution leads to a different splitting pattern, with the proton between the two substituents appearing as a singlet or a narrowly split triplet, and the other protons showing more complex coupling.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms and resonance effects.
| Isomer | Aromatic Carbons (ppm) |
| 2-(Phenylthio)aniline | ~115 - 148 |
| 3-(Phenylthio)aniline * | ~113 - 149 |
| This compound | ~116 - 149 |
Note: Chemical shift ranges for 3-(Phenylthio)aniline are estimated based on data for 3-(methylthio)aniline.
Interpretation of ¹³C NMR Spectra:
The carbon atom attached to the nitrogen (C-NH₂) is typically shielded in anilines, appearing at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbon attached to the sulfur (C-S) will be influenced by the electronegativity of sulfur.
-
This compound: Due to symmetry, fewer signals are expected in the ¹³C NMR spectrum for the aniline ring carbons compared to the other isomers.
-
2-(Phenylthio)aniline and 3-(Phenylthio)aniline: These asymmetrical isomers will exhibit a greater number of distinct signals in their ¹³C NMR spectra, corresponding to the inequivalent carbon atoms in the aniline ring.
The interpretation of these spectra is greatly aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which establish proton-proton and proton-carbon correlations, respectively.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
UV-Vis Spectroscopy
Caption: UV-Vis Spectroscopy Experimental Workflow.
-
Sample Preparation: Accurately weigh 1-5 mg of the (phenylthio)aniline isomer and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile) in a volumetric flask to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument.
-
Measurement: Rinse and fill a matched quartz cuvette with the sample solution and record the absorbance spectrum over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
FT-IR Spectroscopy
Caption: FT-IR Spectroscopy Experimental Workflow.
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Background Collection: Record a background spectrum of the empty sample holder to account for atmospheric CO₂ and water vapor.
-
Sample Measurement: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the frequencies of the major absorption bands and assign them to the corresponding functional group vibrations.
NMR Spectroscopy
Caption: NMR Spectroscopy Experimental Workflow.
-
Sample Preparation: Dissolve 5-10 mg of the (phenylthio)aniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Setup: Insert the NMR tube into the probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Data Analysis: Integrate the ¹H NMR signals, determine the chemical shifts, and analyze the coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Conclusion
The spectroscopic comparison of this compound and its ortho- and meta-isomers reveals distinct and interpretable differences in their UV-Vis, FT-IR, and NMR spectra. These variations are a direct consequence of the positional isomerism, which dictates the electronic and steric interactions between the amino and phenylthio substituents. A thorough understanding of these spectroscopic signatures is indispensable for researchers in synthetic chemistry, drug discovery, and materials science, enabling unambiguous identification, purity assessment, and the informed development of new chemical entities. This guide serves as a foundational reference, empowering scientists to leverage the full potential of spectroscopic techniques in their research endeavors.
References
- PubChem. This compound.
- PubChem. 2-(Phenylthio)aniline.
- SpectraBase. This compound. Wiley-VCH GmbH. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Bruker. Guide to FT-IR Spectroscopy. [Link]
- Chemistry LibreTexts. UV-Visible Spectroscopy. [Link]
- AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
- Drawell.
- UCLA Chemistry.
- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
Sources
A Comparative Guide to the Thermal Stability of 4-(Phenylthio)aniline-Based Polymers
This guide provides a comprehensive analysis of the thermal stability of high-performance polymers derived from the 4-(phenylthio)aniline (PTA) monomer. Designed for researchers, polymer scientists, and materials engineers, this document moves beyond a simple recitation of data to offer a comparative framework, grounded in experimental evidence and mechanistic insights. We will objectively compare PTA-based polymers with established alternatives, provide validated experimental protocols for thermal analysis, and elucidate the structure-property relationships that govern their exceptional thermal resilience.
The Pursuit of Thermally Resilient Polymers: An Introduction
In the realm of advanced materials, the demand for polymers that can withstand extreme thermal environments is relentless. From aerospace components and microelectronics packaging to advanced membranes and composites, the operational ceiling is often defined by the thermal stability of the constituent polymeric materials. Aromatic heterocycle polymers, such as polyimides and polyamides, have long been the benchmark. However, continuous innovation requires the exploration of novel monomers that can push these thermal limits even further.
1.1 The this compound Monomer: A Strategic Architectural Choice
This compound (PTA) is a diamine monomer of significant interest for the synthesis of high-performance polymers. Its molecular architecture is uniquely suited for imparting superior thermal stability. The key features include:
-
Aromatic Backbone: The presence of multiple phenyl rings creates a rigid, planar structure that requires significant energy to induce motion or bond scission.
-
Thioether (Sulfide) Linkage: The flexible thioether bridge between the phenyl rings enhances the processability and solubility of the resulting polymers without substantially compromising thermal stability. This linkage also contributes to the polymer's thermo-oxidative stability through radical scavenging mechanisms.
These inherent structural advantages make PTA a compelling building block for next-generation polyimides, polyamides, and other thermally stable polymer systems.
Core Principles of Thermal Stability Evaluation
To quantitatively assess thermal performance, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). A synergistic application of these methods provides a holistic view of a polymer's behavior under thermal stress.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It directly answers the questions of when and how much a material degrades. Key metrics derived from TGA include:
-
Td5 / Td10: The temperatures at which the polymer has lost 5% or 10% of its initial mass, respectively. These are critical indicators of the onset of significant thermal decomposition.
-
Char Yield: The percentage of residual mass remaining at a high temperature (e.g., 800 °C). A high char yield is often correlated with excellent flame retardancy and thermal stability.
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It reveals crucial information about the physical transitions within the polymer. The most important metric for amorphous high-performance polymers is:
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg defines the upper service temperature for a polymer in structural applications, as mechanical properties change significantly above this point.
-
Comparative Performance: this compound Polymers vs. The Field
The following table compares the thermal properties of these PTA-type polythioetherimides against commercially significant high-performance polymers.
Table 1: Comparative Thermal Properties of High-Performance Polymers
| Polymer Class | Specific Example/Monomers | Td5 (°C, N2) | Tg (°C) | Char Yield (@ 800°C, N2) |
| PTA-Type Polythioetherimide | 3SDEA-based PTEIs[1] | > 480 | 155 - 191 | High (not specified) |
| Aromatic Polyimide | Kapton® (PMDA-ODA)[2] | ~580 | 360 - 410 | ~60% |
| Aromatic Polyamide | Phenyl-substituted Aramids | 490 - 535 (Td10) | 236 - 298 | 50 - 65% |
| Polyetherimide (PEI) | Commercial PEI (e.g., Ultem™)[1] | ~500 | 217 | ~55% |
Analysis of Comparative Data:
-
Decomposition Temperature: The PTA-type polythioetherimides demonstrate exceptional thermal stability, with a 5% weight loss temperature exceeding 480 °C.[1] This places them in the elite category of high-temperature polymers, comparable to established polyetherimides and aromatic polyamides. While the benchmark Kapton® polyimide shows a higher onset of decomposition, the PTA-type polymers are clearly suitable for applications demanding continuous use at very high temperatures.
-
Glass Transition Temperature: The Tg of the PTA-type polymers (155-191 °C) is lower than that of highly rigid aromatic polyimides like Kapton.[1][2] This is a direct consequence of the flexible thioether linkages in the polymer backbone. This lower Tg, combined with the high decomposition temperature, creates a very wide processing window, potentially allowing for melt-processing techniques that are not feasible for more rigid polyimides.
-
Structure-Property Relationship: The data clearly illustrates the classic trade-off in high-performance polymer design. The thioether linkage enhances flexibility and processability (evidenced by a lower Tg) while the robust aromatic and imide structures maintain a very high decomposition temperature.
Validated Experimental Protocols for Thermal Analysis
Reproducible and reliable data is the cornerstone of materials science. The following protocols for TGA and DSC are presented as a self-validating system for the analysis of PTA-based polymers and their alternatives.
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol is designed to accurately determine the decomposition temperature and char yield.
-
Sample Preparation: Ensure the polymer sample is completely dry by holding it in a vacuum oven at 120 °C for at least 12 hours. Mill the sample into a fine powder to ensure uniform heating.
-
Instrument Setup:
-
Use a calibrated TGA instrument.
-
Tare a high-purity alumina or platinum crucible.
-
Place 5-10 mg of the dried polymer powder into the crucible.
-
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50-100 mL/min.
-
Rationale: An inert atmosphere is crucial to study the inherent thermal stability of the polymer backbone, preventing oxidative degradation which occurs at lower temperatures and involves different mechanisms.
-
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 900 °C at a heating rate of 10 °C/min.
-
Rationale: A 10 °C/min heating rate is a widely accepted standard that provides a good balance between resolution and experimental time. Slower rates can improve resolution of complex degradation steps, while faster rates can shift decomposition temperatures to higher values. Consistency is key for comparison.
-
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the Td5 and Td10 values from the curve.
-
Record the final residual weight at 800 °C or 900 °C as the char yield.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
This protocol is designed to accurately determine the glass transition temperature (Tg).
-
Sample Preparation: Use the same dried polymer sample as for TGA. Prepare a sample of 5-10 mg in a standard aluminum DSC pan.
-
Instrument Setup:
-
Use a calibrated DSC instrument, typically with indium and sapphire standards.
-
Prepare an empty, hermetically sealed aluminum pan as a reference.
-
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
Purge Gas: Nitrogen at 50 mL/min.
-
First Heating Scan:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to a temperature approximately 30-50 °C above the expected Tg but well below the decomposition temperature (e.g., 250 °C for PTA-type polymers).
-
Rationale: The first heating scan is essential to erase the prior thermal history of the polymer (e.g., residual stresses from synthesis or processing), ensuring the measured Tg is an intrinsic material property.
-
-
Cooling Scan:
-
Cool the sample at a controlled rate (e.g., 10-20 °C/min) back to the starting temperature (30 °C).
-
Rationale: This creates a uniform and known thermal history for all samples being compared.
-
-
Second Heating Scan:
-
Ramp from 30 °C to the upper temperature limit again at 10 °C/min.
-
Rationale: The Tg is determined from this second heating scan. A 10 °C/min rate is standard and provides a clear inflection in the heat flow curve.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature for the second heating scan.
-
The Tg is identified as the midpoint of the step-like transition (inflection point) in the heat flow curve.
-
Diagram 1: Standardized Workflow for Polymer Thermal Analysis
Caption: Workflow for reproducible thermal analysis of polymers.
Mechanistic Underpinnings of Thermal Stability
The superior thermal stability of PTA-based polymers is not an emergent property but a direct result of their specific molecular structure. The key contributing factors are the aromatic backbone and the thioether linkage, which work in concert to resist thermal degradation.
-
High Bond Dissociation Energy: The C-C and C-H bonds within the aromatic rings, as well as the C-N bonds in the imide rings, possess high bond dissociation energies. A significant amount of thermal energy is required to initiate homolytic cleavage of these bonds, which is the primary step in thermal degradation.
-
Energy Delocalization: The π-electron systems of the aromatic rings can effectively delocalize the energy from vibrational modes, dissipating heat without causing bond rupture.
-
Radical Scavenging by Sulfide Linkage: Under thermo-oxidative stress, the degradation process often involves free-radical chain reactions. The sulfide linkage can act as a radical scavenger, interrupting the degradation cascade and stabilizing the polymer matrix.
-
Chain Rigidity: The rigid aromatic and imide units restrict segmental motion. This high rotational energy barrier means that more thermal energy is needed before the polymer chains can move, rearrange, and participate in degradation reactions. This rigidity is a primary contributor to the high glass transition temperatures observed in these polymer families.
Diagram 2: Structure-Property Relationship in PTA-Type Polymers
Caption: Correlation between molecular features and thermal performance.
Conclusion and Future Outlook
Polymers based on this compound and its structural analogues represent a significant class of high-performance materials. Their architecture provides a masterful balance of extreme thermal stability, characterized by decomposition temperatures well above 450 °C, and enhanced processability, afforded by the flexible thioether linkage.
Key Findings:
-
PTA-type polymers exhibit decomposition temperatures (Td5 > 480 °C) that are competitive with leading high-performance polymers.[1]
-
The presence of the thioether linkage results in a moderate glass transition temperature (Tg ≈ 155-191 °C), creating a valuable processing window between Tg and Td.[1]
-
The combination of a rigid aromatic backbone and stabilizing sulfide groups is mechanistically responsible for this desirable property profile.
Future research should focus on the direct synthesis and characterization of a broader range of polymers from the this compound monomer itself, including polyamides and polybenzoxazoles, to fully map out the structure-property landscape. Exploring copolymerization strategies to fine-tune the glass transition temperature while maintaining thermal stability could open up new applications in advanced manufacturing and electronics. This guide serves as a foundational document for such future work, providing the comparative data and validated methodologies necessary for rigorous materials evaluation.
References
- Liu, J.-G., et al. (2008). Synthesis and Thermal Properties of Polythioetherimides Derived from 4,4'-[p-Thiobis(phenylenesulfanyl)]Diphthalic Anhydride and Various Aromatic Diamines. High Performance Polymers, 20(2), 221-237. [Link]
- Ghaemy, M., & Barghamadi, M. (2009). Synthesis and Characterization of Novel Photoactive Polyamide Derived from Substituted Fluorene by Copper (I) Catalyst. Journal of Applied Polymer Science, 114(6), 3584-3591. [Link]
- Hsiao, S.-H., & Chen, Y.-C. (2016). Optically transparent and organosoluble poly(ether imide)s based on a bis(ether anhydride) with bulky 3,3',5,5'-tetramethylbiphenyl moiety and various fluorinated bis(ether amine)s. Polymers, 8(11), 393. [Link]
- Liaw, D.-J., et al. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574. [Link]
- Mushtaq, N., et al. (2016). Organosoluble and high Tg polyimides from asymmetric diamines containing N-amino and N-aminophenyl naphthalimide moieties. RSC Advances, 6(32), 27155-27166. [Link]
- Patil, Y., et al. (2015). Processable heat resistant polyamides containing tetraphenyl thiophene having pendant phenyl moiety with heterocyclic quinoxaline unit: Synthesis and characterization. RSC Advances, 5(101), 83221-83232. [Link]
- Wright, W. W. (1977). The thermal stability of polyimides. British Polymer Journal, 9(4), 247-264. (Note: While a specific URL to the full text may be behind a paywall, this is a canonical reference for Kapton's properties).
- Beyer, F. L., & Mrozek, R. A. (2022).
- De la Cruz, C., et al. (2021). Functional Aromatic Polyamides. Polymers, 13(16), 2772. [Link]
- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. (Note: Foundational review on polyimides, including Kapton).
- Wang, C., et al. (2016). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. RSC Advances, 6(94), 91835-91844. [Link]
- Eastmond, G. C. (2023). Poly(ether imide)s: Synthesis and Properties.
- Rezania, H., et al. (2019). Wholly Heterocycles-Based Polyamide–Sulfide Containing Pyridine and Thiazole Rings: A Super-Adsorbent Polymer for Lead Removal. Polymers, 11(8), 1339. [Link]
- Harris, F. W., & Lanier, L. H. (1991). Organo-Soluble, Segmented Rigid-Rod Polyimides: Synthesis and Properties. MRS Proceedings, 227, 3. [Link]
- Jiang, J., et al. (2014). Functional Aromatic Polyamides. Polymers, 6(5), 1386-1406. [Link]
- Vora, R. A., & Patel, C. P. (2009). Synthesis and Characterization of Some New Thermal Stable Polymers - Polymerization of N-(4-N´-(Benzylamino-carbonyl)phenyl)maleimide. Journal of Macromolecular Science, Part A, 46(12), 1184-1192. [Link]
- Luo, Q., et al. (2009). Structure-Properties Relationship of Polyimides Derived From Different Diamines and Dianhydrides. SAMPE Fall Technical Conference Proceedings. [Link]
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A Comparative Guide to the Purity Assessment of 4-(Phenylthio)aniline: HPLC vs. GC-MS Methodologies
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(Phenylthio)aniline, a key building block in the synthesis of various pharmaceutical compounds and specialty polymers, is no exception. Its purity profile directly impacts the quality, stability, and safety of the final product. Therefore, the deployment of robust, accurate, and complementary analytical techniques is paramount.
This guide provides an in-depth, objective comparison of two instrumental techniques central to chromatographic analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore their respective strengths and applications in the comprehensive purity assessment of this compound, moving beyond procedural steps to elucidate the scientific rationale behind methodological choices. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to design a holistic and scientifically sound purity testing strategy.
The Analytical Challenge: Understanding this compound and Its Impurity Profile
This compound (CAS: 1135-14-4) is a solid aromatic amine containing a thioether linkage.[1] Its potential impurities can originate from several sources:
-
Starting Materials: Unreacted precursors such as aniline or thiophenol.
-
Intermediates: Incomplete reactions leading to residual intermediates.[2]
-
By-products: Side reactions occurring during synthesis, potentially forming isomers or related compounds.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification, such as dimethylformamide (DMF), isopropanol, or methanol.[2][3]
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., oxidation of the sulfur or amine group).
A comprehensive purity assessment must be capable of separating, identifying, and quantifying these diverse chemical entities. This is where the strategic application of both HPLC and GC-MS becomes indispensable.
Part 1: High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing, primarily due to its applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[4][5][6] For this compound, HPLC is the definitive technique for quantifying the main component (assay) and detecting non-volatile process impurities and degradation products.[7]
Principle of Separation
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[5] For a molecule like this compound, which possesses both hydrophobic (aromatic rings) and polar (amine group) characteristics, Reversed-Phase HPLC (RP-HPLC) is the most effective mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds are retained based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust, self-validating method for the purity assessment of this compound.
1. Instrumentation and Columns:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the column of choice. The long carbon chains of the C18 phase provide the necessary hydrophobic interactions to retain the aromatic structure of this compound and separate it from more polar or less retained impurities.
2. Reagents and Sample Preparation:
-
Mobile Phase A: Deionized water with 0.1% Formic Acid. The acid helps to protonate the amine group, ensuring a consistent ionic state and sharp peak shape. Formic acid is also volatile, making the method compatible with mass spectrometry if LC-MS is desired for impurity identification.[8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common organic modifier that provides good separation efficiency for aromatic compounds.
-
Sample Diluent: A 50:50 mixture of Acetonitrile and Water.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic compounds like this compound exhibit strong absorbance at this wavelength. A PDA detector can be used to scan a range of wavelengths to check for peak purity and identify co-eluting impurities.
-
Injection Volume: 10 µL
-
Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
Time (min) % Mobile Phase A (Water/FA) % Mobile Phase B (ACN/FA) 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of this compound.
Data Interpretation and Expected Results
The primary output is a chromatogram showing peaks over time. Purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks.
| Parameter | Typical Value | Rationale / Justification |
| Retention Time (RT) | ~12-15 min | Dependent on exact conditions, but should be well-retained. |
| Tailing Factor | ≤ 1.5 | Ensures symmetrical peak shape for accurate integration. |
| Resolution (from nearest impurity) | ≥ 2.0 | Guarantees baseline separation from adjacent peaks. |
| Limit of Detection (LOD) | ~0.01% | Method sensitivity for detecting trace impurities. |
| Limit of Quantification (LOQ) | ~0.05% | Lowest level at which impurities can be reliably quantified. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC excels with non-volatile compounds, it is generally blind to highly volatile impurities like residual solvents. GC-MS is the gold standard for separating, identifying, and quantifying volatile and semi-volatile compounds.[4][5] Its coupling with a mass spectrometer provides definitive structural information, making it an unparalleled tool for identifying unknown volatile peaks.[4]
Principle of Separation and Detection
In GC, a sample is vaporized and injected into a column. Separation occurs as the analytes partition between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the column wall.[6] Compounds elute in order of increasing boiling point and interaction with the stationary phase. The mass spectrometer then bombards the eluted molecules with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for identification.
Experimental Protocol: Headspace GC-MS for Residual Solvents
A static headspace technique is preferred for residual solvent analysis as it introduces only the volatile components into the GC system, protecting it from non-volatile sample matrix components like the this compound itself.
1. Instrumentation and Columns:
-
System: A GC system with a static headspace autosampler, coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A low-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), is ideal for separating common residual solvents.
2. Reagents and Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO) or another high-boiling, polar solvent in which the sample is soluble.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of DMSO, cap securely, and vortex to dissolve.
-
Standard Preparation: Prepare a standard containing known concentrations of expected residual solvents (e.g., methanol, isopropanol, toluene, DMF) in DMSO.
3. GC-MS Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 220 °C
-
Hold at 220 °C for 5 min
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 35 to 350
-
Workflow for GC-MS Volatile Impurity Analysis
Caption: Workflow for GC-MS residual solvent analysis of this compound.
Data Interpretation and Expected Results
Identification is a two-factor process: the retention time of a peak must match that of a known standard, and its mass spectrum must match the library spectrum.
| Impurity Example | Expected RT (min) | Key Mass Fragments (m/z) | Typical Limit (ICH Q3C) |
| Methanol | ~3.5 | 31, 29 | 3000 ppm |
| Isopropanol | ~5.2 | 45, 43 | 5000 ppm |
| Toluene | ~9.8 | 91, 92 | 890 ppm |
| Dimethylformamide | ~10.5 | 73, 44, 42 | 880 ppm |
Comparison and Synergy: A Holistic Approach
Neither HPLC nor GC-MS alone can provide a complete purity profile for this compound. They are complementary techniques that, when used together, offer a comprehensive characterization of the material.[6][9]
| Feature | HPLC-UV | GC-MS |
| Primary Application | Assay, non-volatile impurities, degradation products.[4][7] | Volatile and semi-volatile impurities (e.g., residual solvents).[4][5] |
| Analyte Properties | Non-volatile, thermally labile or stable compounds.[6] | Volatile, thermally stable compounds.[6] |
| Sample Introduction | Liquid injection | Vapor injection (direct or headspace) |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Identification Power | Based on retention time comparison with a standard. | High confidence based on retention time and mass spectral library match. |
| Quantification | Highly precise and accurate for assay and known impurities. | Good for trace-level quantification of volatile impurities. |
| Strengths | - Broad applicability- High precision for assay- Non-destructive | - Gold standard for volatile analysis- Definitive identification with MS- High sensitivity |
| Limitations | - Cannot analyze highly volatile compounds- Peak identification requires standards | - Not suitable for non-volatile or thermally labile compounds- Matrix effects can be challenging |
References
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. Benchchem.
- Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
- Compare GC-MS vs HPLC for Drug Metabolite Analysis.
- Aniline in Pharmaceutical Synthesis: Purity and Reliability.
- Separation of 4-[(4-Nitrophenyl)thio]aniline on Newcrom R1 HPLC column. SIELC Technologies.
- Synthesis routes of 2-Nitro-5-(phenylthio)aniline. Benchchem.
- This compound | C12H11NS | CID 96081. PubChem, NIH.
- Sulfur analyzed with HPLC - AppNote. MicroSolv.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research.
- US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- Process for preparing aniline compounds - P
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- 9. Compare GC-MS vs HPLC for Drug Metabolite Analysis [eureka.patsnap.com]
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A Comparative Guide to 4-(Phenylthio)aniline and 4-Aminothiophenol for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and materials science, the selection of appropriate building blocks is paramount to achieving desired functionality and performance. This guide provides an in-depth comparative analysis of two structurally related yet functionally distinct aniline derivatives: 4-(Phenylthio)aniline and 4-aminothiophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into their synthesis, chemical properties, and critically evaluates their performance in key applications, supported by experimental insights and data.
Introduction: A Tale of Two Anilines
At first glance, this compound and 4-aminothiophenol share a common aniline core substituted at the para position with a sulfur-containing moiety. However, the nature of this sulfur linkage—a thioether in the former and a thiol in the latter—imparts dramatically different chemical personalities, dictating their reactivity, utility, and application domains.
4-Aminothiophenol (4-ATP) is characterized by the presence of a reactive thiol (-SH) group, making it a versatile precursor for the synthesis of dyes, pharmaceuticals, and other organic compounds.[1] Its ability to form self-assembled monolayers (SAMs) on metal surfaces has made it a cornerstone in the development of biosensors and in surface-enhanced Raman spectroscopy (SERS).[2]
This compound , also known as 4-aminodiphenyl sulfide, features a more stable thioether (-S-) linkage. This structural motif is prevalent in many biologically active compounds and is recognized for its contribution to the therapeutic potential of various medicinal agents.[2] Diaryl thioethers are a common feature in drugs targeting HIV, breast cancer, and inflammatory diseases.[2]
This guide will dissect these differences, providing a comprehensive understanding to aid in the judicious selection of the appropriate molecule for your research and development endeavors.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these compounds is essential for their effective application. The following table summarizes key parameters for both molecules.
| Property | This compound | 4-Aminothiophenol |
| CAS Number | 1135-14-4[3] | 1193-02-8[4] |
| Molecular Formula | C₁₂H₁₁NS[3] | C₆H₇NS[4] |
| Molecular Weight | 201.29 g/mol [3] | 125.19 g/mol [4] |
| Appearance | - | Yellow solid with a sulfurous odor[5] |
| Melting Point | - | 37-42 °C[6] |
| Boiling Point | - | 140-145 °C at 16 mmHg[6] |
| Solubility | - | Insoluble in water; soluble in alcohols and BTX[5] |
| pKa | - | Not readily available |
| XLogP3 | 2.9[3] | 1.3 |
Synthesis Strategies: Crafting the Building Blocks
The synthetic accessibility of a molecule is a critical consideration in its practical application. Both this compound and 4-aminothiophenol can be prepared through various established synthetic routes.
Synthesis of 4-Aminothiophenol
A common laboratory-scale synthesis of 4-aminothiophenol involves the reduction of a nitro-substituted precursor.
Experimental Protocol: Synthesis of 4-Aminothiophenol from p-Chloronitrobenzene
This protocol describes the synthesis of 4-aminothiophenol from p-chloronitrobenzene and sodium sulfide.
Materials:
-
p-Chloronitrobenzene
-
Sodium sulfide nonahydrate
-
Water
-
Diethyl ether
-
Sodium chloride
-
Glacial acetic acid
-
Sodium sulfate
Procedure:
-
A mixture of 128 g of p-chloronitrobenzene and a solution of 480 g of sodium sulfide nonahydrate in 2 L of water is heated to reflux for 8 hours.
-
The cooled mixture is extracted with diethyl ether to remove any unreacted oil.
-
The remaining aqueous solution is saturated with sodium chloride.
-
240 g of glacial acetic acid is added to the solution, leading to the precipitation of an oil.
-
The precipitated oil is extracted with diethyl ether.
-
The ethereal solution is dried over anhydrous sodium sulfate and distilled to yield 4-aminothiophenol.
Synthesis of this compound
The synthesis of this compound can be achieved through modern cross-coupling reactions, which offer high efficiency and broad substrate scope. The Buchwald-Hartwig and Ullmann coupling reactions are particularly effective for the formation of the C-S bond.[7][8]
Conceptual Workflow: Buchwald-Hartwig C-S Coupling
Caption: Buchwald-Hartwig C-S coupling for this compound synthesis.
Experimental Protocol: Synthesis of a Diaryl Thioether via Ullmann Condensation
This protocol provides a general method for the synthesis of diaryl thioethers, adaptable for this compound.[8]
Materials:
-
Aryl halide (e.g., 4-iodoaniline)
-
Thiophenol
-
Copper(I) iodide (CuI)
-
Ligand (e.g., phenanthroline)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., N-methylpyrrolidone)
Procedure:
-
To a reaction vessel, add the aryl halide, thiophenol, CuI, ligand, and base.
-
Add the anhydrous, degassed solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the appropriate temperature (typically 100-210 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired diaryl thioether.
Comparative Performance in Key Applications
The distinct functionalities of this compound and 4-aminothiophenol lead to their application in different, though sometimes overlapping, scientific domains.
Reactivity and Nucleophilicity: A Fundamental Divergence
The primary difference in reactivity stems from the availability of the sulfur lone pairs and the presence of a labile proton in 4-aminothiophenol.
-
4-Aminothiophenol: The thiol group is acidic and can be deprotonated to form a thiolate anion, which is a potent nucleophile.[9] This makes 4-aminothiophenol highly reactive towards electrophiles and enables its strong binding to metal surfaces. The amino group is also nucleophilic, but the thiol often dominates in reactions involving metal surfaces.
-
This compound: The thioether sulfur is significantly less nucleophilic than a thiolate. The lone pairs on the sulfur are still available for coordination but are less reactive than the deprotonated thiol. The nucleophilicity of the molecule is primarily dictated by the amino group. The reactivity of the aniline nitrogen is influenced by the electron-donating nature of the phenylthio group.
In electrophilic aromatic substitution reactions, the amino group in both molecules is a strong activating, ortho-, para-directing group.[10] However, the overall reactivity can be modulated by the sulfur-containing substituent.
Conceptual Reactivity Comparison
Caption: Key reactive sites of 4-ATP and this compound.
Self-Assembled Monolayers (SAMs) and Surface Science
The ability to form well-ordered SAMs is a defining characteristic of 4-aminothiophenol and a key area of its application.
-
4-Aminothiophenol: The thiol group readily forms a strong covalent bond with gold, silver, and other metal surfaces, leading to the formation of dense, oriented monolayers.[11] These SAMs can be used to functionalize surfaces, for instance, by presenting the amino group outwards for further chemical modification. The electrochemical behavior of 4-ATP SAMs has been extensively studied, revealing complex oxidation processes that can lead to dimerization on the electrode surface.[12]
-
This compound: While thioethers can also adsorb on metal surfaces, the interaction is generally weaker and less ordered compared to the covalent bond formed by thiols. Consequently, this compound is not typically used for the formation of robust SAMs in the same manner as 4-aminothiophenol.
Medicinal Chemistry and Drug Discovery
Both aniline and thioether moieties are important pharmacophores in drug design.
-
4-Aminothiophenol: As a bifunctional molecule, 4-aminothiophenol can serve as a versatile building block in the synthesis of more complex pharmaceutical agents.[13] However, the aniline core itself can be a liability, as it can be metabolized in the liver to form toxic metabolites.[14]
-
This compound: The diaryl thioether scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents.[15] This is due to its favorable physicochemical properties and its ability to engage in various biological interactions. The thioether linkage is generally more metabolically stable than a free thiol.
Corrosion Inhibition
Organic molecules containing heteroatoms like sulfur and nitrogen are often effective corrosion inhibitors.
-
4-Aminothiophenol: The thiol group allows for strong adsorption onto metal surfaces, forming a protective film that can inhibit corrosion.[16] The presence of both sulfur and nitrogen atoms can lead to a synergistic inhibitory effect.
-
This compound: The thioether and amino groups can also contribute to corrosion inhibition through adsorption on the metal surface, although the interaction via the thioether may be weaker than that of a thiol. The larger molecular size of this compound might offer better surface coverage.
Safety and Handling
Both compounds should be handled with appropriate safety precautions in a laboratory setting.
-
4-Aminothiophenol: This compound is known to be toxic and can cause severe skin burns and eye damage.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
This compound: While specific toxicity data is less detailed, as an aniline derivative, it should be treated as potentially harmful if swallowed or in contact with skin.[3] Standard laboratory safety practices should be observed.
Conclusion
This compound and 4-aminothiophenol, while sharing a common structural heritage, are distinct chemical entities with unique properties and applications. The choice between them is fundamentally guided by the desired functionality:
-
Choose 4-aminothiophenol when a reactive thiol group is required for strong surface anchoring (SAMs), as a potent nucleophile in synthesis, or when its specific electronic properties are desired for applications like SERS.
-
Choose this compound when a more stable thioether linkage is needed, particularly in the context of medicinal chemistry where the diaryl thioether scaffold is a well-established pharmacophore.
This guide has aimed to provide a clear, objective comparison to empower researchers and developers to make informed decisions in their selection of these valuable chemical building blocks.
References
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A Researcher's Guide to DFT Theoretical Studies of 4-(Phenylthio)aniline: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the molecular properties of novel compounds is paramount. 4-(Phenylthio)aniline, a molecule of interest for its potential applications, presents a case where theoretical studies can significantly augment experimental findings. This guide provides an in-depth exploration of Density Functional Theory (DFT) as applied to this compound, offering a detailed computational protocol and a comparative analysis against experimental data and alternative computational methods. Our objective is to furnish a practical framework for validating theoretical models and leveraging them for predictive insights.
The Rationale for Theoretical Studies of this compound
This compound is an aromatic compound containing both an amino group and a phenylthio substituent. This combination of functional groups imparts specific electronic and structural characteristics that are crucial for its reactivity and potential biological activity. While experimental techniques provide invaluable data on the bulk material, computational methods like DFT offer a granular, molecule-level understanding of its properties. Theoretical studies can elucidate geometric parameters, vibrational modes, electronic structure, and spectroscopic signatures, providing a predictive framework that can guide further experimental work and accelerate the discovery process. The synergy between theoretical calculations and empirical data is a cornerstone of modern chemical research.
A Proposed DFT Protocol for this compound
Based on established best practices for similar aniline derivatives, the following protocol outlines a robust DFT approach for studying this compound.[1][2][3] The choice of the B3LYP functional in conjunction with the 6-311++G(d,p) basis set is a well-regarded combination for achieving a balance between computational cost and accuracy for organic molecules.[1][2][4][5]
Experimental Protocol: DFT Calculation Workflow
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the this compound molecule.
-
Software: Gaussian, ORCA, or GAMESS.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p). This basis set includes diffuse functions (++) to accurately describe the lone pairs on nitrogen and sulfur, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
Procedure: An initial guess of the molecular structure is built. A geometry optimization calculation is then performed to locate the stationary point on the potential energy surface corresponding to the minimum energy structure.
-
-
Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true minimum and to obtain the theoretical infrared (IR) spectrum.
-
Method: Analytical second derivatives of the energy.
-
Procedure: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum. The calculated vibrational frequencies and their corresponding intensities provide the theoretical IR spectrum.
-
-
NMR Chemical Shift Calculation:
-
Objective: To predict the ¹H and ¹³C NMR chemical shifts.
-
Method: Gauge-Independent Atomic Orbital (GIAO).
-
Procedure: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. These are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to obtain the chemical shifts.
-
Logical Workflow for DFT Calculations
Caption: A schematic of the DFT calculation workflow for this compound.
Comparison with Experimental Data: The Validation Step
The credibility of any computational model hinges on its ability to reproduce experimental observations. For this compound, publicly available spectroscopic data serves as a crucial benchmark for our theoretical predictions.
Structural Parameters
Vibrational Spectroscopy (IR)
The calculated IR spectrum can be directly compared with the experimental spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the functional. For the B3LYP/6-311++G(d,p) level of theory, scaling factors around 0.96-0.98 are often applied.[1]
| Vibrational Mode | Experimental IR (cm⁻¹) (Vapor Phase) | Predicted DFT (cm⁻¹) (Scaled) |
| N-H Symmetric Stretch | ~3400-3500 | To be calculated |
| N-H Asymmetric Stretch | ~3300-3400 | To be calculated |
| Aromatic C-H Stretch | ~3000-3100 | To be calculated |
| C-N Stretch | ~1250-1350 | To be calculated |
| C-S Stretch | ~600-800 | To be calculated |
| Experimental data sourced from PubChem and may vary based on the experimental conditions. |
NMR Spectroscopy
The GIAO method is generally reliable for predicting NMR chemical shifts. Discrepancies between calculated and experimental values can arise from solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM), and the inherent approximations in the DFT method.[6]
| Nucleus | Experimental Chemical Shift (ppm) | Predicted DFT (ppm) |
| ¹H (NH₂) | Variable | To be calculated |
| ¹H (Aromatic) | ~6.5-7.5 | To be calculated |
| ¹³C (Aromatic) | ~110-150 | To be calculated |
| Experimental data sourced from PubChem and may vary based on the solvent and concentration. |
Alternative Methodologies: A Comparative Overview
While DFT is a powerful and widely used method, it is essential to be aware of its limitations and the existence of alternative computational approaches.
Semi-Empirical Methods
-
Examples: PM3, AM1
-
Principle: These methods use a simplified form of the Schrödinger equation and introduce parameters derived from experimental data to speed up calculations.
-
Advantages: Significantly faster than DFT, allowing for the study of much larger systems.
-
Disadvantages: Generally less accurate than DFT, and the accuracy can be system-dependent.
-
Applicability: Useful for initial conformational searches and for studying very large molecules where DFT is computationally prohibitive.
Wavefunction-Based Methods
-
Examples: Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD(T))
-
Principle: These methods directly solve the Schrödinger equation with fewer approximations than DFT, providing a more rigorous treatment of electron correlation.
-
Advantages: Can achieve higher accuracy than DFT, often referred to as the "gold standard" of quantum chemistry.
-
Disadvantages: Computationally very expensive, with costs scaling rapidly with the size of the system.
-
Applicability: Primarily used for benchmarking results on smaller molecules and for systems where DFT is known to perform poorly.
Machine Learning and Deep Learning
-
Principle: These data-driven approaches use algorithms to learn relationships between molecular structures and their properties from large datasets.[7][8][9]
-
Advantages: Can be extremely fast for property prediction once the model is trained.[7][8]
-
Disadvantages: Requires large amounts of high-quality data for training, and their predictive power is limited to the chemical space covered by the training data.
-
Applicability: High-throughput screening of virtual libraries and rapid prediction of properties for which large datasets are available.
Comparison of Computational Methods
| Method | Accuracy | Computational Cost | Strengths | Weaknesses |
| DFT (e.g., B3LYP) | Good to Excellent | Moderate | Good balance of accuracy and cost; versatile. | Can be inaccurate for some systems; functional-dependent. |
| Semi-Empirical (e.g., PM3) | Moderate | Very Low | Very fast; suitable for large systems. | Less accurate; parameter-dependent. |
| Wavefunction (e.g., CCSD(T)) | Excellent (Benchmark) | Very High | "Gold standard" accuracy. | Extremely high computational cost. |
| Machine/Deep Learning | Variable | Low (for prediction) | Extremely fast predictions; can handle large datasets. | Requires extensive training data; limited to known chemical space. |
Conclusion and Future Directions
DFT theoretical studies provide a powerful lens through which to investigate the molecular properties of this compound. The proposed B3LYP/6-311++G(d,p) protocol offers a reliable starting point for obtaining valuable theoretical data that can be rigorously compared against experimental benchmarks. This comparative approach not only validates the computational model but also deepens our understanding of the molecule's behavior.
Looking ahead, more advanced DFT functionals and the inclusion of explicit solvent models could further refine the accuracy of theoretical predictions. Furthermore, the burgeoning field of machine learning holds promise for developing predictive models for the properties of this compound and its derivatives, provided sufficient experimental data becomes available for training. The integration of these diverse computational methodologies will undoubtedly continue to be a driving force in chemical research and drug development.
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- Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline | Request PDF. (n.d.). ResearchGate.
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A Comparative Guide to 4-(Phenylthio)aniline-Based Sensors: Benchmarking Performance Against Leading Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical sensing, the selection of an appropriate sensor platform is a critical decision that dictates experimental success. This guide provides an in-depth technical comparison of sensors based on the 4-(phenylthio)aniline scaffold, benchmarking their potential performance against established alternative technologies for the detection of critical analytes: heavy metal ions and nitroaromatic compounds. By elucidating the underlying sensing mechanisms, providing detailed experimental protocols, and presenting a transparent comparison of performance metrics, this document serves as a practical resource for informed sensor selection and application.
The this compound Scaffold: A Promising Sensing Moiety
The this compound molecule possesses a unique combination of an electron-rich aniline ring and a sulfur-containing phenylthio group. This structure is hypothesized to be advantageous for sensor development due to several key features:
-
Redox Activity: The aniline moiety is readily oxidized, forming a conductive polymer, polyaniline (PANI). This property is the basis for sensitive electrochemical sensors.
-
Rich Coordination Chemistry: The nitrogen and sulfur atoms can act as coordination sites for metal ions, offering a pathway for the detection of heavy metals.
-
Tunable Electronic Properties: The phenylthio group can influence the electronic properties of the aniline ring, potentially enhancing its sensitivity and selectivity towards specific analytes. Derivatives of this core structure can be synthesized to further refine these properties.[1]
Polymers derived from aniline and its derivatives have shown significant promise in the development of chemical sensors for a variety of applications.[2][3] The electrical properties of these polymers, along with their high sensitivity to analytes like moisture and ammonia, make them suitable for use in thin-film chemical sensors.[2][3]
Benchmarking Against a Key Analyte: Picric Acid (A Nitroaromatic Explosive)
Picric acid, a highly explosive and toxic nitroaromatic compound, serves as a critical benchmark for sensor performance. The detection of such compounds is of paramount importance for security and environmental monitoring.
The this compound-Based Approach (Projected Performance)
While direct studies on this compound monomer-based sensors for picric acid are not abundant in the reviewed literature, the performance of closely related polyaniline (PANI) composites provides a strong indication of their potential. For instance, a PANI-Ag composite has been shown to be an effective fluorescent sensor for picric acid.[4]
The proposed sensing mechanism involves the electron-deficient picric acid molecule interacting with the electron-rich poly(this compound) backbone. This interaction can lead to a quenching of the polymer's natural fluorescence, a change that can be measured and correlated to the analyte concentration.
Signaling Pathway: Fluorescence Quenching
Caption: Fluorescence quenching mechanism for picric acid detection.
Alternative Sensor Technologies for Picric Acid
A variety of materials and methods have been developed for the detection of picric acid, with fluorescence-based sensors being particularly prominent.[5]
| Sensor Type | Sensing Material | Limit of Detection (LOD) | Key Advantages | Reference(s) |
| Fluorescent Polymer | Polyfluorene derivative (PCFSe) | 0.27 ppm | High sensitivity and selectivity. | [6] |
| Fluorescent Nanosensor | Nitrogen-doped carbon dots (WCD) | 19.9 nM (4.55 ppb) | High sensitivity, potential for portable applications. | [7] |
| Fluorescent Nanosensor | Sulfur-doped graphene quantum dots | Not specified, but highly sensitive | Rapid and simple assay. | [3] |
| Polyaniline Composite | PANI-Ag | 5.58 x 10⁻⁷ M | Good sensitivity for nitroaromatic compounds. | [4] |
| Non-conjugated Polymer Dots | NPDs | 0.5 µM | High degree of sensitivity. | [8] |
Analysis: The data clearly indicates that while polyaniline-based sensors are effective, fluorescent nanosensors based on carbon dots and quantum dots currently offer superior limits of detection for picric acid. The development of a this compound-based sensor would need to demonstrate competitive or superior performance to these established alternatives.
Benchmarking Against a Key Analyte: Lead (A Heavy Metal Ion)
Lead is a highly toxic heavy metal, and its detection in environmental and biological samples is a major focus of analytical chemistry.
The this compound-Based Approach (Projected Performance)
The nitrogen and sulfur atoms in the poly(this compound) backbone are expected to act as effective binding sites for lead ions. This interaction can be transduced into a measurable signal using electrochemical techniques such as anodic stripping voltammetry. In this method, lead ions are first preconcentrated on the surface of a modified electrode at a negative potential. The potential is then scanned in the positive direction, causing the lead to be "stripped" from the electrode, generating a current peak whose magnitude is proportional to the lead concentration.
Experimental Workflow: Anodic Stripping Voltammetry
Caption: Workflow for lead detection using anodic stripping voltammetry.
Alternative Sensor Technologies for Lead
Electrochemical methods are widely used for the detection of lead, with various electrode modifications employed to enhance sensitivity and selectivity.
| Sensor Type | Sensing Material | Limit of Detection (LOD) | Key Advantages | Reference(s) |
| Electrochemical | Polyaniline Coated Fiber-Optic | 1 picomolar | High selectivity. | [9] |
| Electrochemical | Graphene/Polyaniline/Polystyrene Nanofibers | 3.30 µg L⁻¹ | Good sensitivity for simultaneous detection of lead and cadmium. | [10] |
| Electrochemical | 3D Reduced Graphene Oxide/Flower-like Bismuth Nanosheets | 12.5 nmol L⁻¹ | Excellent performance for voltammetric determination. | [11] |
| Electrochemical | [Ru(NH₃)₆]³⁺/Nafion Modified Electrode | Not specified, but effective | Enhanced conductivity and minimal interference. | [12] |
| Electrochemical | Cork-Modified Carbon Paste Electrode | Complies with WHO recommendations | Inexpensive and simple to fabricate. | [13] |
Analysis: The field of electrochemical lead sensors is well-developed, with a variety of materials offering excellent performance. Polyaniline-based sensors have demonstrated impressive limits of detection. For a new this compound-based sensor to be competitive, it would need to offer advantages in terms of cost, ease of fabrication, or improved selectivity in complex matrices.
Experimental Protocols
To ensure the validity and reproducibility of sensor performance data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key experiments.
Protocol for Electrochemical Detection of Lead
-
Electrode Preparation:
-
Polish a glassy carbon electrode (GCE) with 0.05 µm alumina slurry, followed by sonication in deionized water and ethanol.
-
Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M LiClO₄).
-
Electropolymerize a thin film of poly(this compound) onto the GCE by cyclic voltammetry, typically scanning between -0.2 and 1.0 V for 10-20 cycles.
-
Rinse the modified electrode with deionized water.
-
-
Voltammetric Measurement:
-
Prepare a series of standard solutions of Pb²⁺ in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Immerse the modified electrode in the test solution.
-
Apply a preconcentration potential of -1.2 V for a set time (e.g., 120 s) with stirring.
-
Stop stirring and allow the solution to quiet for 10 s.
-
Perform square wave anodic stripping voltammetry by scanning the potential from -1.2 V to 0.2 V.
-
Record the peak stripping current.
-
-
Data Analysis:
-
Plot the peak stripping current versus the concentration of Pb²⁺ to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3.3 * (standard deviation of the blank) / (slope of the calibration curve).
-
Protocol for Fluorescence Detection of Picric Acid
-
Sensor Preparation:
-
Synthesize a fluorescent derivative of this compound or its polymer.
-
Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or THF).
-
-
Fluorescence Measurement:
-
Prepare a series of standard solutions of picric acid.
-
In a cuvette, mix the sensor solution with the picric acid standard.
-
Excite the solution at the wavelength of maximum absorbance of the sensor and record the emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum versus the concentration of picric acid.
-
For quenching experiments, analyze the data using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (picric acid), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
Calculate the limit of detection based on the signal-to-noise ratio (typically S/N = 3).
-
Conclusion and Future Outlook
This guide has benchmarked the potential performance of this compound-based sensors against established alternatives for the detection of picric acid and lead. While direct experimental data for sensors based on the this compound monomer is an area ripe for further research, the performance of closely related polyaniline-based systems suggests significant promise.
For the detection of picric acid, this compound-based fluorescent sensors would need to compete with the exceptionally low detection limits offered by nanomaterials such as carbon dots and quantum dots. In the realm of heavy metal detection, the challenge lies in developing cost-effective and robust electrochemical sensors that can rival the performance of existing modified electrodes.
Future research should focus on the synthesis and characterization of novel polymers and nanocomposites derived from this compound, with a systematic evaluation of their sensing performance for a range of analytes. By leveraging the unique chemical properties of this scaffold, it is anticipated that new and improved sensing technologies can be developed to address the evolving needs of researchers, scientists, and drug development professionals.
References
- Portable sensor for the detection of picric acid using fluorescent carbon dot embedded PVA film. (2025). PMC - NIH. [Link]
- A sensitive and selective sensor for picric acid detection with a fluorescence switching response. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
- Methods for Detecting Picric Acid—A Review of Recent Progress. (n.d.). MDPI. [Link]
- Polyfluorene based fluorescent sensor for sensitive and selective detection of picric acid. (n.d.). ScienceDirect. [Link]
- Synthesis and sensing applications of polyaniline nanocomposites: a review. (n.d.). RSC Publishing. [Link]
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. [Link]
- (PDF) Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021).
- A highly sensitive and selective detection of picric acid using fluorescent sulfur-doped graphene quantum dots. (2020). PubMed. [Link]
- Sensitive detection of picric acid in an aqueous solution using fluorescent nonconjugated polymer dots as fluorescent probes | Request PDF. (2021).
- An electrochemical sensor based on graphene/polyaniline/polystyrene nanoporous fibers modified electrode for simultaneous determination of lead and cadmium | Request PDF. (2025).
- Stripping Voltammetric Determination of Lead in Coastal Waters With a Functional Micro-Needle Electrode. (2020). Frontiers. [Link]
- Electrochemical Determination of Lead Using A Composite Sensor Obtained from Low-Cost Green Materials:Graphite/Cork. (n.d.). MDPI. [Link]
- Determination of Lead (Pb2+) by Anodic Stripping Voltammetry Based on Ru(NH3)(6)/Nafion Modified Electrodes | Request PDF. (2025).
- Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023). MDPI. [Link]
- Polyaniline Coated Fiber-Optic Sensor for Lead (Heavy Metal) Detection. (2015). Semantic Scholar. [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity of 4-(Phenylthio)aniline Derivatives in Biological Assays
In the landscape of modern drug discovery, the 4-(phenylthio)aniline scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active agents. While initially prominent in the development of kinase inhibitors, the versatility of this chemical framework has led to the exploration of its derivatives against a broader range of biological targets. This guide provides an in-depth comparison of the cross-reactivity profiles of this compound derivatives, offering experimental insights and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to illuminate the nuances of how subtle structural modifications can dramatically alter target specificity and biological activity, a critical consideration in the journey from a hit compound to a clinical candidate.
The Significance of Cross-Reactivity in Drug Development
The term "cross-reactivity" often carries a negative connotation in drug development, implying undesirable off-target effects that can lead to toxicity. However, a comprehensive understanding of a compound's cross-reactivity profile, often referred to as its polypharmacology, can also unveil new therapeutic opportunities. A molecule that interacts with multiple targets within a disease-relevant pathway may exhibit enhanced efficacy. Conversely, unexpected off-target interactions can lead to unforeseen side effects. Therefore, early and thorough cross-reactivity profiling is not merely a precautionary measure but a strategic imperative in modern medicinal chemistry.
This guide will explore the divergent biological activities of this compound derivatives, moving beyond their well-established role as kinase inhibitors to examine their potential in other therapeutic areas, such as infectious diseases. By presenting a side-by-side comparison of their effects in different biological assays, we aim to provide a framework for a more holistic approach to lead optimization.
Comparative Biological Activity of this compound Derivatives
The this compound core can be conceptually divided into three key regions amenable to synthetic modification: the aniline ring, the phenyl ring of the phenylthio moiety, and the linker connecting them. Variations at these positions can profoundly influence the compound's shape, electronics, and hydrogen bonding potential, thereby dictating its interaction with biological targets.
To illustrate this, we will compare two distinct classes of this compound derivatives:
-
Anilino-Quinoline Analogs as Kinase Inhibitors: While not direct this compound structures, these compounds feature a closely related anilino-scaffold and serve as a critical benchmark for kinase activity. Their extensive study provides a rich dataset on the structural requirements for potent and selective kinase inhibition.
-
Bicyclic [2-(2,4-dimethylphenylthio)phenyl] Aniline Derivatives as Antitubercular Agents: This class of compounds, featuring a more complex bicyclic system, highlights the potential for this compound derivatives to exhibit potent activity against non-kinase targets, in this case, Mycobacterium tuberculosis.[1][2]
The following table summarizes the key biological data for representative compounds from these two classes.
| Compound Class | Representative Structure | Primary Target(s) | Key Biological Activity | Reference |
| Anilino-Quinoline Analog | Substituted 4-anilino-7-phenyl-3-quinolinecarbonitrile | Src Family Kinases | Low nanomolar inhibition of Src kinase and potent activity against Src-transformed fibroblast cells. | [3] |
| Bicyclic [2-(2,4-dimethylphenylthio)phenyl] Aniline Derivative | N-(2-(2,4-dimethylphenylthio)phenyl)acetamide | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC90) against M. tuberculosis H37Ra in the low µg/mL range. | [1][2] |
This comparison underscores a critical principle: the biological activity of the this compound scaffold is not monolithic. The anilino-quinolines, with their planar, heteroaromatic core, are well-suited to fit into the ATP-binding pocket of kinases. In contrast, the bicyclic antitubercular agents possess a more three-dimensional structure, likely enabling them to interact with entirely different target proteins within the bacterial cell.
Experimental Design for Assessing Cross-Reactivity
A robust assessment of cross-reactivity requires a multi-pronged approach, employing a battery of assays to probe for both on-target and off-target effects. The choice of assays should be guided by the chemical nature of the compounds and any initial indications of their biological activity.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A generalized workflow for the cross-reactivity profiling of this compound derivatives.
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (Example: Src Kinase)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Src kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Antitubercular Activity Assay (MIC Determination)
This assay determines the minimum concentration of a compound required to inhibit the growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Ra (non-pathogenic strain) or H37Rv (pathogenic strain, requires BSL-3 facility)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (solubilized in DMSO)
-
96-well microplates
-
Resazurin dye
Procedure:
-
Prepare a serial dilution of the test compounds in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5.
-
Dilute the inoculum and add to each well of the microplate, except for the sterility control wells.
-
Include a positive control (e.g., isoniazid) and a negative control (no drug).
-
Incubate the plates at 37°C for 7-10 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
Visually assess the color change. Blue indicates no bacterial growth, while pink indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the cytotoxic potential of a compound.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
Mechanistic Insights from Signaling Pathways
The divergent activities of this compound derivatives can be rationalized by considering their interactions with distinct cellular signaling pathways.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Aberrant Src activation is a hallmark of many cancers.
Caption: A simplified representation of the Src kinase signaling pathway.
Anilino-quinoline based Src inhibitors typically act as ATP-competitive inhibitors, preventing the phosphorylation of downstream substrates and thereby blocking these oncogenic signaling cascades.[3][4]
Conclusion: A Strategic Approach to a Versatile Scaffold
The this compound scaffold represents a rich starting point for the discovery of novel therapeutics. However, realizing its full potential requires a departure from a target-centric view towards a more holistic understanding of its cross-reactivity profile. As we have demonstrated, subtle modifications to this core structure can lead to profound shifts in biological activity, from potent kinase inhibition to promising antitubercular effects.
By employing a comprehensive suite of biological assays, as detailed in this guide, researchers can navigate the complex pharmacology of their this compound derivatives. This approach not only aids in the early identification and mitigation of potential off-target liabilities but also opens avenues for the discovery of new therapeutic applications. The journey of a drug candidate is fraught with challenges, but a thorough and strategic investigation of cross-reactivity can significantly enhance the probability of success.
References
- Boschelli, D. H., et al. (2002). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(20), 2989-2992.
- Boschelli, D. H., et al. (2002). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 12(15), 2011-2014.
- Boschelli, D. H., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977.
- Wissner, A., et al. (2003). 4-Anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current Opinion in Drug Discovery & Development, 6(4), 527-538.
- PubChem. (n.d.). This compound.
- Patil, Y., et al. (2018). Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as potential antitubercular agents. Journal of Chemical Sciences, 130(3), 33.
- Patil, Y., et al. (2018). Synthesis and biological evaluation of some bicyclic [2-(2, 4-dimethylphenylthio) phenyl] aniline and its amide derivatives as potential antitubercular agents. ResearchGate.
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The Ascendancy of the Thioether Linkage: A Comparative Guide to 4-(Phenylthio)aniline Analogues as Aniline Isosteres
By Dr. Evelyn Reed, Senior Application Scientist
In the intricate ballet of drug design, the aniline moiety has long been a favored partner. Its synthetic accessibility and versatile reactivity have cemented its role in the core structures of numerous therapeutic agents. However, this prevalence is a double-edged sword. Anilines are often flagged as "structural alerts" due to their propensity for oxidative metabolism, which can lead to the formation of reactive metabolites and subsequent idiosyncratic adverse drug reactions.[1][2] This has propelled a critical search for metabolically robust isosteres that can mimic the aniline's desirable physicochemical properties while mitigating its metabolic liabilities.
This guide provides an in-depth comparison of anilines and their 4-(phenylthio)aniline analogues, a class of isosteres gaining significant traction in medicinal chemistry. We will delve into the nuanced differences in their electronic profiles, metabolic stability, and synthetic accessibility, supported by experimental data and established protocols. The goal is to equip researchers with the knowledge to strategically deploy this isosteric replacement to enhance the developability of their drug candidates.
Unveiling the Isosteric Relationship: More Than Just a Sulfur-for-Nothing Swap
The concept of bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a cornerstone of modern drug discovery.[3] The replacement of a direct C-N bond in an aniline with a C-S-C linkage in a this compound analogue might seem like a significant structural perturbation. However, the underlying principle lies in the preservation of key electronic and steric features.
The sulfur atom in the thioether linkage, with its lone pairs of electrons, can participate in resonance, albeit to a lesser extent than the direct amino group in aniline. This results in a comparable, though not identical, electron-donating effect on the aromatic ring. The overall shape and vector of the substituent are also reasonably well-maintained, allowing the analogue to occupy a similar binding pocket as the parent aniline.
dot
Caption: Isosteric replacement of an aniline with a this compound analogue to mitigate metabolic liabilities.
Physicochemical Properties: A Tale of Two Amines
The introduction of the thioether linker imparts subtle but significant changes to the physicochemical profile of the molecule. Understanding these shifts is paramount for predicting the impact on absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Aniline | This compound | Rationale for Difference |
| pKa | ~4.6 | ~4.1 | The sulfur atom is less electron-donating than a direct amino group, resulting in a slight decrease in the basicity of the aniline nitrogen. |
| cLogP | ~0.9 | ~2.9[4] | The addition of the phenylthio group significantly increases the lipophilicity of the molecule. |
| Molecular Weight | 93.13 g/mol | 201.29 g/mol [4] | The incorporation of the phenyl and sulfur atoms leads to a substantial increase in molecular weight. |
Data for aniline and this compound are representative and can vary with substitution.
The increased lipophilicity of the this compound analogues can be a double-edged sword. While it may enhance membrane permeability and target engagement in some cases, it can also lead to decreased aqueous solubility and increased plasma protein binding. Careful consideration and optimization of the overall molecular properties are therefore crucial.
Metabolic Stability: The Core Advantage
The primary driver for employing the this compound isostere is the enhancement of metabolic stability. Anilines are susceptible to N-oxidation and aromatic hydroxylation, pathways that can generate reactive quinone-imine intermediates. The thioether linkage effectively blocks these metabolic hotspots.
Experimental evidence consistently demonstrates the superior metabolic stability of thioether analogues compared to their aniline counterparts. In a typical in vitro metabolic stability assay using human liver microsomes, the half-life (t½) of a compound containing a this compound moiety is often significantly longer than that of the corresponding aniline.[1][5]
dot
Caption: Contrasting metabolic pathways of anilines and their this compound isosteres.
Experimental Protocols
Synthesis of this compound Analogues
A common and versatile method for the synthesis of this compound analogues is the nucleophilic aromatic substitution (SNAr) reaction between a suitable 4-halo-nitrobenzene and a thiophenol, followed by reduction of the nitro group.
Step 1: Thioether Formation
-
To a solution of 4-fluoronitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add thiophenol (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-(phenylthio)nitrobenzene intermediate.
Step 2: Nitro Group Reduction
-
Dissolve the 4-(phenylthio)nitrobenzene intermediate (1.0 eq) in a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
For the SnCl₂ reduction, heat the reaction to reflux and monitor by TLC or LC-MS. For catalytic hydrogenation, stir the reaction at room temperature under a hydrogen balloon.
-
Upon completion, neutralize the reaction mixture (if using SnCl₂) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the desired this compound analogue.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a compound.[6][7]
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (to sustain enzyme activity), and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (e.g., 1 µM final concentration) to the incubation mixture.
-
Incubation: Incubate the plate at 37 °C with shaking.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Case Studies: this compound in Action
The utility of this isosteric replacement has been demonstrated in various therapeutic areas, particularly in the development of kinase inhibitors.[8][9][10] In many instances, the aniline moiety is crucial for hydrogen bonding interactions with the kinase hinge region. The this compound analogue can often maintain these critical interactions while improving the overall pharmacokinetic profile. For example, in the development of certain Src kinase inhibitors, the replacement of an aniline with a this compound derivative led to compounds with potent enzymatic and cell-based activity.[8]
Conclusion: A Strategic Tool for Modern Drug Discovery
The isosteric replacement of anilines with this compound analogues represents a powerful and validated strategy in medicinal chemistry to address the metabolic liabilities associated with the aniline scaffold.[11] While careful consideration of the resulting changes in physicochemical properties is essential, the potential gains in metabolic stability and reduced toxicity make this a compelling approach for any drug discovery program. By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can effectively leverage the this compound isostere to design safer and more effective medicines.
References
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- PubChem. This compound. [Link]
- PubChem. 4-(p-Nitrophenylthio)aniline. [Link]
- Cheméo. Chemical Properties of Aniline, 4-nitro-3-phenylthio- (CAS 28819-80-9). [Link]
- PubMed Central. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. [Link]
- protocols.io.
- protocols.io.
- Cresset Group. Aniline replacement in drug-like compounds. [Link]
- ResearchGate. A) Bioisosteric replacement of aniline. B)
- PubMed. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. [Link]
- Indian Academy of Sciences. Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)
- PubMed. 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- PubMed. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. [Link]
- Amanote Research. (PDF) Recent Advances and Outlook for the Isosteric. [Link]
- MDPI. Special Issue : Kinase Inhibitors. [Link]
- PubChem. 2-(Phenylthio)aniline. [Link]
- PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
- PubMed Central.
- ResearchGate. (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
- MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
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- 11. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis routes for 4-(Phenylthio)aniline
An Application Scientist's Guide to the Synthesis of 4-(Phenylthio)aniline: A Head-to-Head Comparison of Key Methodologies
Introduction
This compound, also known as 4-aminodiphenyl sulfide, is a valuable scaffold in medicinal chemistry and materials science.[1] Its diaryl sulfide structure is a key pharmacophore in various biologically active compounds and serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and functional polymers. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each strategy, evaluate their respective strengths and weaknesses, and provide detailed experimental procedures. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select the optimal synthetic route based on their specific project goals, whether for small-scale discovery or large-scale manufacturing.
Strategic Overview: The Two Fundamental Disconnections
From a retrosynthetic perspective, the synthesis of this compound can be approached by forming one of two key bonds: the Carbon-Sulfur (C-S) bond or the Carbon-Nitrogen (C-N) bond. The choice of which bond to construct dictates the required starting materials and the overall synthetic strategy.
Caption: Key retrosynthetic approaches to this compound.
Route I: Carbon-Sulfur (C-S) Bond Formation Strategies
This classical approach involves creating the thioether linkage by reacting a thiophenol-based nucleophile with an aniline-based electrophile.
Method A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free method for forming C-S bonds, provided the aromatic ring is sufficiently electron-deficient.
-
Concept: This strategy relies on the reaction of a thiolate anion with an aryl halide that is "activated" by a strong electron-withdrawing group (EWG), typically a nitro group, at the ortho or para position. The EWG stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the substitution.[2] For the synthesis of this compound, this necessitates a two-step sequence: the SNAr reaction followed by the reduction of the nitro group.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic thiophenolate attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: Workflow for SNAr and subsequent reduction.
-
Detailed Experimental Protocol (Two-Step)
Step 1: Synthesis of 2-Nitro-5-(phenylthio)aniline (Illustrative Example Adaptation) Adapted from patent literature for a related isomer.[3]
-
In a reaction vessel under a nitrogen atmosphere, prepare a solution of sodium phenyl mercaptide by reacting thiophenol (1.05 eq.) with a strong base like sodium hydride (1.1 eq.) or sodium methoxide in a suitable aprotic polar solvent such as DMF or NMP.
-
To this solution, add 4-chloronitrobenzene (1.0 eq.) portion-wise, maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring the mixture into water. The crude product, 4-nitrophenyl phenyl sulfide, will precipitate.
-
Collect the solid by filtration, wash thoroughly with water and hexane, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from methanol or ethanol if necessary. Yields for this step are typically high (>90%).[3][4]
Step 2: Reduction to this compound A general procedure for nitro group reduction.[5]
-
Suspend the 4-nitrophenyl phenyl sulfide (1.0 eq.) in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride (SnCl2, 3-4 eq.) in concentrated HCl, or perform catalytic hydrogenation with H2 gas over a palladium on carbon (Pd/C) catalyst.
-
If using SnCl2, heat the mixture to reflux for 1-2 hours until the reaction is complete. For hydrogenation, stir under a hydrogen atmosphere at room temperature.
-
After completion, cool the reaction mixture. If using tin, basify with aqueous NaOH to precipitate tin salts and liberate the free amine.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Purify further by column chromatography or recrystallization as needed.
-
-
Evaluation:
-
Pros: Utilizes inexpensive reagents and avoids costly transition metal catalysts. The reactions are generally high-yielding and relatively easy to perform at a laboratory scale.
-
Cons: This is a two-step process. The initial SNAr reaction requires an activated substrate, meaning direct substitution on 4-haloaniline is not feasible. The reduction step often requires stoichiometric amounts of metal reductants (like tin), which can generate significant waste.
-
Method B: Ullmann C-S Coupling
The Ullmann condensation is a classical, copper-catalyzed method for forming C-heteroatom bonds.
-
Concept: This reaction involves the coupling of an aryl halide directly with a thiol using a copper catalyst, often at high temperatures.[6] Unlike the SNAr approach, it does not strictly require an activated aryl halide, allowing for the direct use of substrates like 4-bromoaniline or 4-iodoaniline.
-
Mechanism: The precise mechanism can be complex, but it is generally believed to involve the formation of a copper(I) thiolate species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-S bond and regenerate the active copper catalyst.[6]
-
Detailed Experimental Protocol (General)
-
To an oven-dried flask, add the aryl halide (e.g., 4-iodoaniline, 1.0 eq.), thiophenol (1.2 eq.), a copper(I) source (e.g., CuI, 10-20 mol%), a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.), and a high-boiling polar solvent like DMF, NMP, or DMSO.
-
In modern Ullmann-type reactions, a ligand such as 1,10-phenanthroline or an N,N-dimethylglycine can be added to solubilize the copper catalyst and accelerate the reaction, allowing for lower temperatures.[7]
-
Degas the mixture and heat under a nitrogen atmosphere at 120-200°C for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic phase with brine, dry, and concentrate. Purify the crude product by column chromatography.
-
-
Evaluation:
-
Pros: A more direct, one-step route than the SNAr/reduction sequence. It has a broader substrate scope, as it does not require a strongly activating group on the aryl halide.
-
Cons: Traditionally requires harsh reaction conditions (high temperatures), which can limit functional group tolerance. Stoichiometric or high loadings of copper are often necessary, leading to challenges in product purification and metal waste disposal. Modern ligand-accelerated systems can mitigate these issues but add to the cost.[8]
-
Route II: Carbon-Nitrogen (C-N) Bond Formation Strategies
This modern approach focuses on constructing the C-N bond, typically using powerful palladium or copper-catalyzed cross-coupling reactions. The required electrophile, a 4-(phenylthio)aryl halide, can be readily prepared from 4-halothiophenol.
Method A: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile and widely used method for the formation of C-N bonds in modern organic synthesis.[9]
-
Concept: This reaction uses a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand, to couple an amine with an aryl halide or triflate.[10] The reaction is known for its exceptional functional group tolerance and generally mild conditions.
-
Mechanism: The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex coordinates the amine, and subsequent deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.
Caption: The Buchwald-Hartwig amination catalytic cycle.
-
Detailed Experimental Protocol (General) [11]
-
Charge a reaction flask with the palladium source (e.g., Pd(OAc)2 or Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos, 1.2-2x eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs2CO3, 1.5-2.0 eq.).
-
Add the aryl halide (e.g., 4-bromophenyl phenyl sulfide, 1.0 eq.) and aniline (1.2 eq.).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110°C for 4-24 hours under an inert atmosphere (nitrogen or argon).
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture, filter through a pad of celite to remove palladium residues, and concentrate the filtrate.
-
Purify the residue by silica gel chromatography to obtain this compound.
-
-
Evaluation:
-
Pros: Generally provides high yields under relatively mild conditions. It exhibits excellent tolerance for a wide variety of functional groups, making it ideal for complex molecule synthesis. The methodology has been successfully scaled for industrial production.[11]
-
Cons: The primary drawback is the high cost and potential toxicity of the palladium catalysts and specialized phosphine ligands. Rigorous purification is often required to remove trace metal impurities, which is a critical concern in pharmaceutical applications.
-
Head-to-Head Performance Comparison
| Parameter | SNAr / Reduction | Ullmann C-S Coupling | Buchwald-Hartwig C-N Amination |
| Typical Yield | High (often >85% over 2 steps) | Moderate to High (60-90%) | Very High (>90%) |
| Reaction Conditions | Step 1: RT to moderate heat. Step 2: Varies with reductant. | Harsh (120-200°C) without modern ligands. | Mild to Moderate (80-110°C) |
| Catalyst/Reagents | Inexpensive base; stoichiometric reductant (e.g., SnCl2). | Copper (CuI); often high loading; optional ligands. | Palladium catalyst and specialized phosphine ligands (expensive). |
| Atom Economy | Poor due to two steps and stoichiometric reductant. | Moderate. | Good. |
| Functional Group Tolerance | Limited by the harsh conditions of the reduction step. | Poor in classical protocols; improved with modern ligands. | Excellent. |
| Scalability | Feasible, but waste management for reductants is a concern. | Challenging due to high temperatures and metal removal. | Well-established for large-scale synthesis.[11] |
| Purification | Removal of tin salts can be cumbersome. | Removal of copper residues can be difficult. | Removal of trace palladium to ppm levels is critical and can be challenging. |
Conclusion and Expert Recommendation
The choice of synthetic route for this compound is a classic case of balancing cost, efficiency, and scalability.
-
For small-scale laboratory and discovery chemistry , the SNAr/Reduction pathway offers a robust, reliable, and cost-effective solution. The starting materials are inexpensive, the reactions are high-yielding, and the procedures do not require specialized catalytic equipment.
-
For process development and large-scale manufacturing , the Buchwald-Hartwig Amination is often the superior choice despite the higher initial cost of the catalyst system. Its mild conditions, excellent functional group tolerance, and proven scalability make it a more efficient and reliable platform for producing large quantities of material, especially when dealing with complex derivatives. The investment in catalyst is often offset by higher yields, faster reaction times, and broader applicability.
The classical Ullmann coupling, while historically significant, has largely been superseded by the more efficient and milder palladium-catalyzed methods or modern, ligand-accelerated copper-catalyzed protocols for most applications. It remains a viable option only when cost is the absolute primary driver and the substrate is simple and robust.
Ultimately, the "best" synthesis is context-dependent. By understanding the mechanistic principles and practical trade-offs of each route, researchers can make an informed decision that aligns with the specific goals of their project.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-(Phenylthio)aniline: A Comparative Analysis of Buchwald-Hartwig and Ullmann Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Reproducibility in the Synthesis of 4-(Phenylthio)aniline
This compound, a key structural motif in medicinal chemistry and materials science, presents a synthetic challenge where reproducibility is paramount. The reliability of experimental outcomes underpins the successful advancement of research and development programs. Inconsistent yields, variable purity profiles, and unpredictable reaction kinetics can lead to significant delays and resource expenditure. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. As a senior application scientist, my aim is to dissect the nuances of each methodology, offering field-proven insights to empower researchers to make informed decisions and establish robust, reproducible synthetic protocols.
This document moves beyond a simple recitation of procedures. It delves into the mechanistic underpinnings of each reaction, explaining the causal relationships between reaction parameters and outcomes. By understanding why certain conditions are chosen, and by implementing the self-validating systems described herein, you will be equipped to not only replicate but also troubleshoot and adapt these powerful cross-coupling reactions.
Comparative Overview: Buchwald-Hartwig vs. Ullmann at a Glance
The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of this compound is not merely a matter of preference but a strategic decision based on factors such as substrate scope, reaction conditions, cost, and scalability.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O) |
| Ligand | Bulky, electron-rich phosphines | Simple diamines, amino acids, or none |
| Reaction Temperature | Milder (often 25-120°C) | High (often >150-220°C for traditional methods) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) | High-boiling polar solvents (e.g., DMF, NMP) |
| Substrate Scope | Broad, including electron-rich/neutral aryl halides | Traditionally for electron-poor aryl halides |
| Cost | Higher (precious metal catalyst, specialized ligands) | Lower (abundant copper catalyst) |
Mechanistic Insights: Understanding the "Why" Behind the "How"
A deep understanding of the catalytic cycles is fundamental to troubleshooting and optimizing for reproducibility.[1]
The Buchwald-Hartwig Catalytic Cycle: A Palladium-Mediated Dance
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The choice of a bulky, electron-rich phosphine ligand is critical as it facilitates both the oxidative addition and the final reductive elimination step, which is often rate-determining.[3]
The Ullmann Condensation Catalytic Cycle: A Copper-Catalyzed Pathway
The Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[1][4] The reaction often requires higher temperatures to drive the oxidative addition step, which can be a significant barrier to reproducibility with thermally sensitive substrates.[4]
Detailed Experimental Protocols: A Blueprint for Reproducibility
The following protocols are designed to be self-validating systems. Each step is accompanied by an explanation of its purpose, potential pitfalls, and quality control checks.
Method 1: Buchwald-Hartwig Synthesis of this compound
This protocol is adapted from established procedures for palladium-catalyzed C-N bond formation and is optimized for the synthesis of this compound.[3][5]
Reaction Scheme:
Materials:
-
4-Bromophenyl phenyl sulfide (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Anhydrous Toluene
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophenyl phenyl sulfide, Pd₂(dba)₃, and Xantphos.
-
Causality: The use of an oven-dried flask is crucial to minimize moisture, which can deactivate the catalyst and hydrolyze the base.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and will be readily oxidized, rendering it inactive.[6]
-
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide, aniline, and anhydrous toluene.
-
Causality: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine without competing in the coupling reaction. Anhydrous toluene is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst complex.
-
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting materials and the appearance of a new, more polar spot (on TLC) indicates product formation.
-
-
Work-up: Cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Method 2: Ullmann Condensation Synthesis of this compound
This protocol is based on modern, ligand-accelerated Ullmann C-S coupling conditions, which offer milder conditions compared to traditional methods.[4][7]
Reaction Scheme:
Materials:
-
4-Iodoaniline (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add 4-iodoaniline, potassium carbonate, copper(I) iodide, and L-proline.
-
Causality: L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction at a lower temperature.[7]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous DMSO and thiophenol via syringe.
-
Causality: DMSO is a polar aprotic solvent that can dissolve the inorganic base and facilitate the reaction.
-
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring for 24-48 hours.
-
Self-Validation: Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Characterization and Purity Assessment: A Self-Validating Analytical Workflow
Reproducible synthesis is intrinsically linked to robust analytical characterization. The following data provides a benchmark for the successful synthesis of this compound.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.21 (dd, J = 6.4, 2.0 Hz, 2H), 6.66 (dd, J = 6.8, 2.0 Hz, 2H), 3.54 (s, br, 2H), 2.44 (s, 3H).[8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.1, 131.1, 125.8, 115.8, 18.8.[8] |
| Mass Spec (EI) | m/z (%): 201 (M⁺), 124, 91, 77. |
| FTIR (KBr) | ν (cm⁻¹): 3450-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1620-1580 (C=C stretch), 1335-1250 (C-N stretch). |
Chromatographic Purity Assessment
A validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the final product and for identifying any process-related impurities.
HPLC Method Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water gradient
-
Detector: UV at 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Troubleshooting and Impurity Profiling: Ensuring Robustness
Reproducibility can be compromised by a number of factors. Understanding potential side reactions and common impurities is key to developing a robust process.
Common Impurities and Side Reactions:
-
Homocoupling of Aryl Halide: In both reactions, the aryl halide can couple with itself to form a biaryl impurity. This is more prevalent in Ullmann reactions at high temperatures.
-
Oxidation of Thiophenol: Thiophenol can readily oxidize to form diphenyl disulfide, especially in the presence of air.
-
Dehalogenation of Aryl Halide: The aryl halide can be reduced to the corresponding arene, a common side reaction in palladium-catalyzed couplings.
-
Incomplete Reaction: Residual starting materials will be present if the reaction does not go to completion.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst, insufficient base, low temperature, presence of moisture or oxygen. | Use fresh catalyst, ensure anhydrous conditions, optimize base and temperature. |
| Side Product Formation | High temperature, incorrect ligand-to-metal ratio, reactive impurities. | Lower reaction temperature, screen different ligands, purify starting materials. |
| Inconsistent Results | Variability in reagent quality, subtle changes in reaction setup. | Use high-purity reagents from a reliable source, standardize all experimental parameters. |
Conclusion: A Path to Reproducible Synthesis
The successful and reproducible synthesis of this compound is an achievable goal with a thorough understanding of the underlying chemistry and meticulous attention to experimental detail. While the Buchwald-Hartwig amination offers broader substrate scope and milder conditions, the Ullmann condensation provides a more cost-effective alternative, particularly for large-scale synthesis.
By leveraging the detailed protocols, comparative data, and troubleshooting guidance provided in this document, researchers can confidently select and optimize the most appropriate synthetic strategy for their specific needs. The principles of causality and self-validation embedded within these protocols will not only facilitate the reproducible synthesis of this compound but also serve as a valuable framework for tackling other synthetic challenges in the dynamic fields of drug discovery and materials science.
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A Senior Application Scientist's Guide to Correlating Structure and Properties of 4-(Phenylthio)aniline Derivatives
For researchers, medicinal chemists, and material scientists, understanding the intricate relationship between a molecule's structure and its resulting properties is paramount for designing novel functional materials and therapeutic agents. This guide provides an in-depth technical comparison of 4-(Phenylthio)aniline derivatives, exploring how subtle modifications to their chemical architecture influence their electronic, optical, and biological characteristics. We will delve into the synthetic methodologies, spectroscopic characterization, and functional applications of these versatile compounds, supported by experimental data and computational insights.
The this compound Scaffold: A Privileged Structure
The this compound core, characterized by an aniline ring linked to a phenyl ring through a sulfur bridge, presents a unique electronic framework. The lone pairs of electrons on the nitrogen and sulfur atoms can participate in resonance with the aromatic systems, leading to a highly tunable electronic structure. This inherent versatility makes these derivatives promising candidates for a range of applications, from corrosion inhibitors to building blocks for organic electronics and pharmacologically active molecules.
The fundamental structure of this compound is depicted below:
Caption: The core chemical structure of this compound.
Synthesis and Characterization: Building the Derivatives
The synthesis of this compound derivatives can be approached through several strategic pathways. A common and versatile method involves the nucleophilic aromatic substitution reaction between a substituted thiophenol and a p-haloaniline or p-nitrobenzene derivative, followed by reduction of the nitro group. Alternatively, palladium-catalyzed cross-coupling reactions offer an efficient route to construct the C-S bond.
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for preparing substituted this compound derivatives.
Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.
Experimental Protocol: Synthesis of 4-(p-Nitrophenylthio)aniline
This protocol describes a representative synthesis of a this compound derivative.
Materials:
-
4-nitrothiophenol
-
1-fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-nitrothiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(p-nitrophenylthio)aniline.
Spectroscopic Characterization: Unveiling the Structure
The synthesized derivatives are typically characterized by a suite of spectroscopic techniques to confirm their structure and purity.
| Technique | Purpose | Key Observables for this compound Derivatives |
| ¹H NMR | Determines the number and environment of protons. | Aromatic protons in distinct regions, signals for substituents. |
| ¹³C NMR | Identifies the different carbon environments. | Characteristic signals for aromatic carbons and substituent carbons. |
| FT-IR | Identifies functional groups. | N-H stretching vibrations for the amine, C-S stretching, and bands corresponding to substituents. |
| Mass Spec. | Determines the molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the expected mass. |
Structure-Property Correlations: A Comparative Analysis
The true utility of these derivatives lies in the ability to tune their properties by introducing different functional groups onto the aromatic rings.
Electronic and Optical Properties
The electronic properties of this compound derivatives are heavily influenced by the nature of the substituents. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ increase the electron density on the aromatic rings, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the HOMO-LUMO gap directly impacts the compound's optical properties, such as its absorption and emission wavelengths.
Table 1: Comparison of Electronic Properties of Substituted this compound Derivatives (DFT Calculations)
| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| This compound | -H | -5.21 | -0.89 | 4.32 |
| 4-((4-Methoxyphenyl)thio)aniline | -OCH₃ | -5.05 | -0.85 | 4.20 |
| 4-((4-Nitrophenyl)thio)aniline | -NO₂ | -5.67 | -1.98 | 3.69 |
| 4-((4-Chlorophenyl)thio)aniline | -Cl | -5.35 | -1.02 | 4.33 |
Note: These values are representative and can vary based on the computational method and basis set used.
Caption: Effect of substituents on the HOMO-LUMO gap of this compound derivatives.
Application in Corrosion Inhibition
This compound derivatives have demonstrated significant potential as corrosion inhibitors for various metals in acidic media.[1][2] The lone pairs on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic rings, can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. The efficiency of inhibition is closely tied to the electronic properties of the derivative.
Mechanism of Corrosion Inhibition:
-
Adsorption: The inhibitor molecules adsorb onto the metal surface.
-
Film Formation: A protective film is formed, blocking active corrosion sites.
-
Inhibition: Both anodic and cathodic reactions of corrosion are suppressed.
Table 2: Comparative Corrosion Inhibition Efficiency of this compound Derivatives on Mild Steel in 1M HCl
| Derivative | Substituent (R) | Concentration (mM) | Inhibition Efficiency (%) | Reference |
| This compound | -H | 1.0 | 85.2 | [1] |
| 4-((4-Methylphenyl)thio)aniline | -CH₃ | 1.0 | 90.5 | [1] |
| 4-((4-Aminophenyl)thio)aniline | -NH₂ | 1.0 | 92.8 | [1] |
| 4-((4-Nitrophenyl)thio)aniline | -NO₂ | 1.0 | 78.4 | [1] |
The data suggests that electron-donating groups enhance the inhibition efficiency. This can be attributed to the increased electron density on the inhibitor molecule, which facilitates stronger adsorption onto the positively charged metal surface.
Biological Activity
The structural motif of this compound is also found in molecules with interesting biological activities. For instance, some derivatives have been investigated for their antitubercular and anticancer properties.[3][4] The introduction of different substituents can modulate the lipophilicity, electronic distribution, and steric properties of the molecule, thereby influencing its interaction with biological targets.
Experimental Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
-
Preparation of Inoculum: Prepare a suspension of Mycobacterium tuberculosis H37Rv.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Reading: Read the fluorescence or absorbance to determine the minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits bacterial growth.
Conclusion and Future Outlook
This guide has provided a comparative overview of the structure-property relationships of this compound derivatives. The ease of synthesis and the ability to fine-tune their electronic, optical, and biological properties through substituent modification make them a highly attractive class of compounds for further exploration. Future research in this area could focus on:
-
Systematic QSAR studies: Developing quantitative structure-activity relationship models to predict the properties of new derivatives.
-
Advanced materials: Incorporating these derivatives into organic light-emitting diodes (OLEDs), solar cells, and sensors.
-
Drug discovery: Optimizing the biological activity of these compounds to develop new therapeutic agents.
By understanding the fundamental principles outlined in this guide, researchers can rationally design and synthesize novel this compound derivatives with tailored properties for a wide array of scientific and technological applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Phenylthio)aniline
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, aromatic amines like 4-(Phenylthio)aniline demand our utmost respect due to their potential reactivity and toxicity. Ensuring the safe and compliant disposal of such reagents is not merely a regulatory formality; it is a cornerstone of responsible laboratory practice, safeguarding both our personnel and the environment.
This guide moves beyond a simple checklist, offering a procedural and logical framework for the proper disposal of this compound. It is designed to provide you, our colleagues in the scientific community, with the essential, immediate safety and logistical information needed to manage this chemical's waste stream with confidence and precision.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound, also known as 4-aminodiphenyl sulfide, belongs to the aniline family of compounds. While specific toxicological data for this exact molecule is limited, its core structure dictates a hazard profile that we must assume is similar to that of aniline—a compound recognized for its significant health risks.[1][2] Aniline is toxic if swallowed, inhaled, or in contact with skin, can cause serious eye damage, and is suspected of causing genetic defects and cancer.[1][2] Furthermore, many aniline derivatives are toxic to aquatic life with long-lasting effects.[3][4]
Therefore, all waste containing this compound must be treated as hazardous waste .[5][6] The fundamental principle guiding its disposal is prevention of release into the environment. Disposing of this compound down the drain or in regular solid waste is strictly prohibited as it can harm aquatic ecosystems and interfere with wastewater treatment processes.[5][7][8]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, establishing the correct engineering controls and personal protective equipment is non-negotiable.
-
Ventilation: All handling of this compound, especially the generation of waste, should occur within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Eye Protection: Chemical splash goggles are mandatory.[3][10]
-
Hand Protection: Due to the high absorption risk of anilines through the skin, glove selection is critical. Standard nitrile gloves are not recommended for handling aniline as they offer poor resistance.[5] Opt for gloves made of more resistant materials.
-
Recommended Glove Types: Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton.[5]
-
-
Body Protection: A fully buttoned lab coat is required to protect against incidental skin contact.[5]
-
Respiratory Protection: In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges may be necessary.[10][11] Personnel must be properly fit-tested and trained before using a respirator.[5]
Step-by-Step Disposal Procedures
The proper disposal route depends on the form of the waste. The overarching directive is that all waste must be collected for disposal by a licensed hazardous waste management company.[4][7]
Procedure 3.1: Disposal of Unused or Waste this compound (Solid)
-
Container Selection: Choose a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List any other constituents if it is a mixed waste stream.
-
Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood. Avoid generating dust.[3]
-
Closure and Storage: Securely close the container. Store it in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials like strong acids and oxidizing agents.[5][10] The storage area should have secondary containment to manage any potential leaks.[5]
Procedure 3.2: Disposal of Contaminated Labware (Gloves, Weigh Boats, Wipes)
-
Segregation: Do not mix grossly contaminated items with routine lab trash. All disposable items that have come into direct contact with this compound are considered hazardous waste.
-
Collection: Place contaminated gloves, wipes, and other solid labware into a sealed, heavy-duty plastic bag or a designated solid hazardous waste container.[3]
-
Labeling: Clearly label the bag or container as "Hazardous Waste" with the chemical name.
-
Final Disposal: This container should be placed in the laboratory's main solid hazardous waste collection drum for pickup by environmental health and safety (EHS) personnel or a licensed contractor.
Procedure 3.3: Managing Spills
A spill of this compound requires immediate and careful attention to prevent exposure and environmental contamination.
-
Alert and Isolate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading or entering drains by diking with an inert, absorbent material.[2][12]
-
Absorption: Carefully cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[3][13] Avoid raising dust.
-
Collection: Once absorbed, carefully scoop or sweep the material into a designated hazardous waste container.[13]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[3]
-
Ventilation: Allow the area to ventilate completely before resuming work.[13]
Waste Disposal Decision Workflow
To aid in the decision-making process for handling and disposing of this compound waste, the following workflow provides a clear, logical path.
Caption: Decision workflow for the safe disposal of this compound waste.
Summary of Disposal and Safety Information
For quick reference, the key operational parameters are summarized below.
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Waste | [5][6] |
| Prohibited Disposal | Do not dispose down drains or in regular trash. | [5][7][8] |
| Primary Disposal Route | Licensed chemical waste incinerator. | [4][10][14] |
| Required PPE | Chemical goggles, lab coat, appropriate gloves (e.g., Butyl, Viton). | [3][5][10] |
| Waste Container | Labeled, sealed, compatible (e.g., HDPE) container. | [5][10] |
| Spill Cleanup | Absorb with inert material (sand, vermiculite), collect as hazardous waste. | [3][13] |
| Waste Storage | Cool, dry, well-ventilated, designated area away from incompatibles. | [5][10][15] |
Regulatory Framework: A Note on Compliance
The disposal of this compound falls under the purview of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[16] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes generation, transportation, treatment, storage, and disposal.[16][17] As a generator of this waste, your institution is responsible for its safe management until it is accepted by a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local regulations.[13]
By adhering to these procedures, you not only comply with regulatory mandates but also uphold the highest standards of laboratory safety and environmental stewardship.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-(Phenylthio)aniline
As researchers and drug development professionals, our work requires an uncompromising commitment to safety, grounded in a deep understanding of the materials we handle. 4-(Phenylthio)aniline, an aromatic amine and sulfide, is a valuable intermediate, but its chemical nature demands a rigorous and well-reasoned approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety recommendation to ensure every protocol is a self-validating system of protection.
Immediate Safety Briefing: Understanding the Core Risks
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] As a member of the aromatic amine family, it warrants careful handling due to the potential health risks associated with this class of compounds, which can include organ toxicity and, for some related compounds, suspected carcinogenicity and mutagenicity.[2][3][4] Therefore, our primary objective is to establish multiple barriers between the chemical and the researcher.
Hazard Assessment Summary
For immediate reference, the Globally Harmonized System (GHS) classifications for this compound provide a clear, quantitative summary of its primary hazards.
| Hazard Class | Hazard Statement | GHS Code | Primary Sources |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [5][6] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][6][7] |
| STOT - Single Exposure | May cause respiratory irritation | H335 | [1][6][7] |
This data dictates that our protective strategy must comprehensively shield the skin, eyes, and respiratory system.
Core PPE Protocol: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but an integrated system of engineering controls and personal gear. The following protocol is designed to provide robust protection during the handling of this compound.
Primary Engineering Control: The Chemical Fume Hood
Causality: The most critical step in mitigating risk is to control the environment. This compound can cause respiratory irritation, and like many fine organic solids, can become airborne during handling, posing an inhalation risk.[6][7]
Protocol:
-
All weighing, mixing, and transferring of this compound must be conducted within a certified chemical fume hood.[8][9]
-
The fume hood provides constant airflow, drawing vapors and particulates away from your breathing zone, which is the most effective way to prevent respiratory exposure.[9]
-
Before beginning work, confirm that the fume hood has a current inspection sticker and that the airflow monitor indicates normal operation.
Dermal Protection: Skin and Hand Safety
Causality: Direct skin contact is a primary exposure route that can cause significant irritation.[1][7] Aromatic amines as a class can also be absorbed through the skin, leading to systemic effects. Therefore, hand and body protection is non-negotiable.
Protocol:
-
Gloves: Wear compatible chemical-resistant gloves at all times.[7]
-
Selection: Nitrile gloves (minimum 4 mil thickness) are suitable for incidental contact and splash protection. However, due to the nature of aromatic amines, they should be changed immediately if contamination is known or suspected.[9] For extended handling or in the event of a spill, more robust gloves such as butyl or neoprene are recommended.[10]
-
Technique: Always inspect gloves for tears or holes before use. Use a proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[11] Dispose of contaminated gloves as hazardous waste.
-
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect your skin and personal clothing from splashes.[10]
-
Additional Protection: For procedures involving larger quantities (>50g) or a significant risk of splashing, supplement your lab coat with a chemical-resistant apron.[12]
Ocular Protection: Eye and Face Safety
Causality: this compound is classified as a serious eye irritant.[1][7] A single splash could result in a significant and painful injury. Standard eyeglasses are not sufficient.
Protocol:
-
Standard Operations: Wear chemical splash goggles that form a seal around the eyes.[1] This prevents entry of splashes, mists, or powders from the sides, top, and bottom.
-
High-Risk Operations: When there is a heightened risk of splashing (e.g., heating, pressure reactions, or handling large volumes), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face, but goggles are still required to protect against splashes that could travel under the shield.[13][14]
Step-by-Step Operational & Disposal Plan
Adherence to a strict, logical workflow minimizes the potential for error and exposure.
Experimental Workflow Diagram
The following diagram illustrates the complete, self-validating workflow for safely handling this compound.
Caption: Workflow for handling this compound from preparation to disposal.
Operational Protocol
-
Pre-Handling:
-
Review this guide and the manufacturer's Safety Data Sheet (SDS) before starting.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[1]
-
Prepare your designated work area in the fume hood by lining it with disposable, plastic-backed absorbent paper.[9]
-
Pre-label all necessary glassware and hazardous waste containers.
-
-
Handling:
-
Don your PPE in the following order: lab coat, eye protection, then gloves.
-
Perform all manipulations of the chemical deep within the fume hood, at least 6 inches from the sash opening.
-
Use a spatula for solid transfers. Avoid creating dust. If dissolving, add solids to the solvent slowly to prevent splashing.
-
Keep the container for this compound tightly closed when not in active use.[1][7]
-
-
Decontamination and Disposal:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or acetone) and paper towels. Dispose of these materials as solid hazardous waste.
-
All materials contaminated with this compound, including pipette tips, weigh boats, and contaminated gloves, must be placed in a clearly labeled, sealed hazardous waste container.[1][7]
-
Crucially, do not dispose of this chemical or its waste down the drain or in the regular trash. [1][7][10] It must be disposed of through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[7]
-
Doff PPE carefully, removing gloves first, followed by your lab coat.
-
Wash your hands thoroughly with soap and water after removing your gloves.[1]
-
By integrating this expert-level understanding of the risks with a meticulous, step-by-step operational plan, you can confidently and safely utilize this compound in your critical research and development efforts.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
